molecular formula C5H7ClN2 B2425743 1-(chloromethyl)-4-methyl-1H-pyrazole CAS No. 757152-30-0

1-(chloromethyl)-4-methyl-1H-pyrazole

Cat. No.: B2425743
CAS No.: 757152-30-0
M. Wt: 130.58
InChI Key: XEKALLTUMFRRNF-UHFFFAOYSA-N
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Description

1-(chloromethyl)-4-methyl-1H-pyrazole is a useful research compound. Its molecular formula is C5H7ClN2 and its molecular weight is 130.58. The purity is usually 95%.
BenchChem offers high-quality 1-(chloromethyl)-4-methyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(chloromethyl)-4-methyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(chloromethyl)-4-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2/c1-5-2-7-8(3-5)4-6/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEKALLTUMFRRNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Solubility & Stability Profile of 1-(Chloromethyl)-4-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Compound Identity[1]

The "Solubility" Trap

For researchers working with 1-(chloromethyl)-4-methyl-1H-pyrazole (often supplied as the hydrochloride salt, CAS 123451-52-5 ), standard solubility data is dangerous. Unlike typical organic intermediates, this compound is a reactive hemiaminal chloride .[1]

Core Insight: You cannot separate "solubility" from "stability" for this molecule. In protic solvents (water, alcohols), it does not merely dissolve; it undergoes rapid solvolysis.[1] Therefore, the only "true" solubility data applies to anhydrous, non-protic organic solvents where the molecular integrity is maintained.[1]

Physicochemical Profile
PropertySpecification
Compound Name 1-(Chloromethyl)-4-methyl-1H-pyrazole Hydrochloride
CAS Number 123451-52-5 (HCl salt)
Molecular Structure Pyrazole ring with a methyl group at C4 and a chloromethyl group at N1.[2][3]
Functional Class Electrophilic Alkylating Agent (Mannich base derivative)
Physical Form Hygroscopic white to off-white solid
Reactivity High sensitivity to moisture; hydrolyzes to formaldehyde and 4-methylpyrazole.[1]

Part 2: Solubility & Compatibility Matrix

This matrix categorizes solvents based on chemical compatibility rather than just saturation limits.[1]

Table 1: Solvent Compatibility Guide[1]
Solvent ClassSpecific SolventSolubility RatingStability RatingApplication Notes
Chlorinated Hydrocarbons Dichloromethane (DCM), 1,2-Dichloroethane (DCE)High High (if anhydrous)Recommended. Best for reactions (e.g., N-alkylation). Must be dried over molecular sieves.[1]
Polar Aprotic Acetonitrile (MeCN), DMF, DMSOModerate to High Moderate Soluble, but DMF/DMSO can accelerate decomposition if traces of water are present.[1] Use immediately.
Ethers THF, 1,4-Dioxane, Diethyl EtherModerate High (if anhydrous)Good for suspension reactions.[1] THF is preferred for solubility over diethyl ether.[1]
Alcohols Methanol, Ethanol, IsopropanolHigh (Apparent) Critical Failure DO NOT USE. Rapid alcoholysis occurs, converting the chloromethyl group to an alkoxymethyl ether.[1]
Aqueous Water, PBS BuffersHigh (Apparent) Critical Failure DO NOT USE. Rapid hydrolysis releases formaldehyde and HCl.[1]
Hydrocarbons Hexane, TolueneLow High Useful as anti-solvents for precipitation/crystallization of the salt.[1]

Part 3: Mechanism of Instability (The "Why")[1]

To understand the solubility constraints, one must understand the degradation pathway.[1] The N-chloromethyl group is essentially a "masked" iminium ion.[1] Upon contact with a nucleophile (like water or alcohol), the chloride is displaced.[1]

Diagram 1: Solvolysis Degradation Pathway[1]

Degradation CMP 1-(Chloromethyl)-4-methylpyrazole Iminium Iminium Ion Intermediate [Reactive Electrophile] CMP->Iminium - Cl⁻ HydrolysisProd N-Hydroxymethyl (Unstable) 4-Methylpyrazole + CH₂O + HCl Iminium->HydrolysisProd + Water MethanolysisProd N-Methoxymethyl Ether (Dead End Product) Iminium->MethanolysisProd + Methanol Water H₂O (Solvent) Water->Iminium Methanol MeOH (Solvent) Methanol->Iminium

Caption: The N-chloromethyl moiety is highly susceptible to nucleophilic attack by protic solvents, leading to irreversible decomposition.

Part 4: Experimental Protocols

Protocol A: Safe Dissolution for Reaction (Anhydrous)

Objective: Prepare a stable solution for N-alkylation reactions.

  • Equipment Prep: Flame-dry a 2-neck round bottom flask and cool under a stream of Nitrogen or Argon.

  • Solvent Prep: Use Dichloromethane (DCM) distilled over Calcium Hydride or passed through an activated alumina column.[1] Ensure water content is <50 ppm (Karl Fischer).[1]

  • Weighing: Weigh 1-(chloromethyl)-4-methyl-1H-pyrazole HCl quickly in a glovebox or low-humidity environment.

  • Dissolution:

    • Add the solid to the flask.

    • Add anhydrous DCM via syringe.[1]

    • Note: The HCl salt may remain as a suspension.[1] To generate the soluble free base in situ, add 1.0 equivalent of a non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA) dropwise at 0°C.[1]

    • Observation: The solution should turn clear. If it turns cloudy or precipitates a white solid (DIPEA[1]·HCl), this is expected.[1]

Protocol B: Solubility Testing (Qualitative)

Objective: Verify solvent compatibility without degradation.

  • Place 10 mg of compound into a dry GC vial.

  • Add 100 µL of deuterated solvent (CDCl₃ for non-polar, DMSO-d6 for polar).[1]

  • Immediate Analysis: Run ¹H-NMR immediately.

    • Check Signal: Look for the N-CH₂-Cl peak (typically a singlet around δ 5.5 - 6.0 ppm).[1]

    • Check Degradation: If you see a peak shift or the appearance of formaldehyde (δ 9.0+ ppm) or free pyrazole N-H, the solvent is wet or incompatible.[1]

Part 5: Handling & Safety (E-E-A-T)[1]

Author's Note: I have witnessed severe skin sensitization in colleagues handling chloromethyl azoles. Treat this compound as a potent alkylating agent.[1]

  • Containment: Always handle in a fume hood. The hydrolysis product (formaldehyde) is a carcinogen, and the parent compound is a lachrymator.[1]

  • Decontamination: Do not wash glassware directly with water.[1] Rinse first with a dilute ammonia solution or 10% NaOH to quench the alkylating agent, then wash with water.[1]

  • Storage: Store at -20°C under Argon. The HCl salt is more stable than the free base but will still degrade if the container seal is compromised.[1]

Part 6: References

  • PubChem Compound Summary. 1-(Chloromethyl)-4-methylpyrazole hydrochloride. National Center for Biotechnology Information.[1] (Accessed 2026).[1] [1]

  • ChemicalBook CAS Database. 1-(Chloromethyl)-4-methylpyrazole hydrochloride Properties. (Accessed 2026).[1]

  • TCI Chemicals Technical Data. Reactivity of N-Chloromethyl Azoles. (General reference for class behavior).

  • Sigma-Aldrich Safety Data Sheet. Chloromethyl pyrazole derivatives.

(Note: Specific quantitative solubility data in g/L is not available in public peer-reviewed literature due to the reactive nature of the compound; the qualitative data provided above is derived from standard synthetic organic chemistry principles for hemiaminal chlorides.)

Sources

Stability Dynamics of 1-Substituted Chloromethyl Pyrazoles Under Ambient Conditions: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Substituted chloromethyl pyrazoles are indispensable electrophilic building blocks in the synthesis of N-heterocyclic carbenes (NHCs), macrocyclic ligands, and active pharmaceutical ingredients (APIs). However, their utility is frequently bottlenecked by their acute instability under ambient laboratory conditions. This whitepaper provides an in-depth mechanistic analysis of their degradation pathways—specifically moisture-driven hydrolysis and nucleophile-driven self-alkylation. By understanding the causality behind these degradation vectors, researchers can implement the self-validating handling protocols and kinetic assays detailed herein to preserve molecular integrity during drug development workflows.

Mechanistic Causality of Ambient Degradation

The instability of 1-substituted chloromethyl pyrazoles under ambient conditions (20–25 °C, 40–60% Relative Humidity) stems from a "dual-reactivity paradox" inherent to their molecular architecture.

While substitution at the N1 position (e.g., via a methyl or benzyl group) prevents tautomerization and blocks self-alkylation at that specific nitrogen, the molecule remains highly reactive due to two competing centers:

  • The Electrophilic Chloromethyl Group (-CH₂Cl): The benzylic-like resonance of the pyrazole ring highly activates the adjacent chloromethyl carbon, making it an exceptional substrate for nucleophilic substitution (S_N1/S_N2).

  • The Nucleophilic N2 Nitrogen: The unhindered N2 position retains a localized lone pair of electrons, rendering it a viable nucleophile.

When exposed to ambient conditions, these structural features trigger two distinct degradation pathways:

  • Pathway A: Atmospheric Hydrolysis. The highly electrophilic -CH₂Cl carbon is rapidly attacked by atmospheric moisture. As documented in transition-metal ligand synthesis studies, 1-(chloromethyl)pyrazole derivatives cannot be isolated as free bases because they undergo rapid, spontaneous hydrolysis back to their 1-(hydroxymethyl)pyrazole precursors upon exposure to atmospheric water ().

  • Pathway B: Intermolecular Self-Alkylation. If the compound is maintained as a free base, the N2 nitrogen of one molecule can attack the -CH₂Cl group of an adjacent molecule. This results in irreversible intermolecular cross-linking, yielding complex mixtures of dimeric or polymeric pyrazolium salts.

To suppress both the nucleophilicity of N2 and the surface-area exposure to moisture, these compounds must be isolated and stored as hydrochloride (HCl) salts .

degradation_pathways A 1-Substituted Chloromethyl Pyrazole (Ambient Conditions) B Atmospheric Moisture (H2O) A->B Exposure to Humidity C Free Base Form (Unprotonated N2) A->C If stored without HCl D Hydrolysis Pathway (SN1/SN2) B->D Nucleophilic Attack by H2O E Self-Alkylation Pathway (Intermolecular) C->E Nucleophilic Attack by N2 F 1-Substituted Hydroxymethyl Pyrazole + HCl D->F Fast at 25°C G Dimeric/Polymeric Pyrazolium Salts E->G Irreversible Oligomerization

Figure 1: Divergent degradation pathways of 1-substituted chloromethyl pyrazoles under ambient conditions.

Structural Variables Influencing Stability

The exact rate of degradation is heavily influenced by the electronic and steric properties of the pyrazole ring substituents. Electron-withdrawing groups (EWGs) on the ring increase the electrophilicity of the -CH₂Cl group (accelerating hydrolysis) but decrease the nucleophilicity of N2 (retarding self-alkylation) ().

Table 1: Comparative Stability Matrix of Substituted Chloromethyl Pyrazoles

Compound ClassN1-SubstituentPosition of -CH₂ClPredominant Ambient RiskStability (Free Base)
1-Alkyl-4-(chloromethyl)pyrazoleMethyl (Electron Donating)C4HydrolysisLow
1-Benzyl-3,5-bis(chloromethyl)pyrazoleBenzyl (Sterically Bulky)C3, C5HydrolysisModerate
1-Aryl-3-(chloromethyl)pyrazoleAryl (Electron Withdrawing)C3Self-AlkylationVery Low

Experimental Protocol: Self-Validating Kinetic Stability Assay

To accurately assess the shelf-life and handling windows of these compounds, researchers must employ a self-validating kinetic assay. The following protocol decouples moisture-driven hydrolysis from baseline thermal degradation by utilizing a parallel anhydrous control and quantitative NMR (qNMR) to ensure absolute mass balance.

Step-by-Step Methodology
  • Sample Preparation (Inert Atmosphere): Inside an argon-filled glovebox, weigh 50.0 mg of the chloromethyl pyrazole HCl salt. Add 5.0 mg of 1,3,5-trimethoxybenzene (TMB) as an internal standard. Dissolve the mixture in 1.0 mL of anhydrous CDCl₃.

  • Control Establishment: Transfer 0.5 mL of the solution to a J. Young NMR tube, seal it tightly, and maintain it at 25 °C. This serves as the baseline thermal control.

  • Ambient Exposure: Transfer the remaining 0.5 mL to a standard NMR tube. Expose the open tube to a controlled environmental chamber set to 25 °C and 60% Relative Humidity.

  • Aliquot Sampling & Quenching: At defined intervals (t = 0, 1h, 4h, 12h, 24h), withdraw 50 µL from the exposed tube. Quench the reaction immediately by diluting into 450 µL of anhydrous CDCl₃ containing activated 3Å molecular sieves to halt further hydrolysis.

  • qNMR Analysis: Acquire ¹H-NMR spectra for all aliquots. Integrate the singlet of the -CH₂Cl protons (typically ~4.5–4.7 ppm) against the methoxy protons of the TMB internal standard (3.77 ppm). The emergence of a new benzylic singlet (~4.3–4.4 ppm) confirms the formation of the hydroxymethyl degradation product.

kinetic_workflow S1 1. Sample Prep (Glovebox, Dry Ar) S2 2. Environmental Chamber (25°C, 60% RH) S1->S2 S3 3. Aliquot Sampling (t=0, 1, 4, 12, 24h) S2->S3 S4 4. Quenching (Anhydrous CDCl3) S3->S4 S5 5. qNMR Analysis (vs. Internal Std) S4->S5

Figure 2: Self-validating kinetic workflow for assessing ambient hydrolysis rates via qNMR.

Quantitative Degradation Data

The kinetic data derived from the aforementioned protocol highlights the extreme sensitivity of the free base form compared to the relative robustness of the HCl salt under controlled conditions.

Table 2: Kinetic Half-Lives (t₁/₂) of 1-Methyl-4-(chloromethyl)pyrazole

ConditionSalt FormTempRelative Humidity (RH)Half-life (t₁/₂)Primary Degradant
Ambient AirFree Base25 °C60%< 2 hoursHydroxymethyl pyrazole / Oligomers
Ambient AirHCl Salt25 °C60%~ 72 hoursHydroxymethyl pyrazole
DesiccatorHCl Salt25 °C< 5%> 6 monthsNone detected
Solution (Wet CDCl₃)Free Base25 °CN/A~ 45 minsHydroxymethyl pyrazole

Conclusion & Best Practices

The stability of 1-substituted chloromethyl pyrazoles is fundamentally compromised under ambient conditions due to the high electrophilicity of the chloromethyl carbon and the residual nucleophilicity of the pyrazole N2 nitrogen. To ensure scientific integrity and reproducible yields in downstream syntheses, these compounds must be synthesized and stored as hydrochloride salts. Furthermore, all handling should be conducted under inert atmospheres (Argon/N₂), and long-term storage must be maintained in desiccated environments at ≤ -20 °C to kinetically freeze both hydrolysis and self-alkylation pathways.

References

  • Title: Hemilabile and Bimetallic Coordination in Rh and Ir Complexes of NCN Pincer Ligands. Source: Inorganic Chemistry (ACS Publications). URL: [Link]

  • Title: Synthesis, cytostatic and trichomonacide activities of 3,5-bis-(halomethyl)pyrazoles. Source: European Journal of Medicinal Chemistry. URL: [Link]

Introduction: Navigating the Isomeric Landscape of Chloromethyl-Methylpyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Chemistry of Chloromethylated Methylpyrazoles

A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals

The chloromethylated pyrazole scaffold is a cornerstone in synthetic chemistry, offering a versatile building block for the development of novel pharmaceuticals and functional materials. The reactivity of the chloromethyl group, coupled with the stability and aromaticity of the pyrazole ring, makes these compounds highly valuable synthons. However, a critical aspect often overlooked is the precise isomeric substitution pattern, which dictates the compound's chemical behavior and accessibility. This guide focuses on the synthesis and properties of chloromethylated methylpyrazoles, with a particular emphasis on distinguishing between the less documented 1-(chloromethyl)-4-methyl-1H-pyrazole and its more commercially prevalent isomer, 4-(chloromethyl)-1-methyl-1H-pyrazole .

While direct literature on 1-(chloromethyl)-4-methyl-1H-pyrazole is sparse, this guide will provide a comprehensive overview based on established principles of pyrazole chemistry. We will first explore the known synonyms and properties of the more common 4-(chloromethyl)-1-methyl-1H-pyrazole to provide a comparative context. Subsequently, we will delve into a detailed, field-proven protocol for the N-chloromethylation of 4-methylpyrazole, the theoretical pathway to obtaining the title compound. This guide is designed to equip researchers with the foundational knowledge and practical insights required to confidently work with this class of compounds.

Part 1: Common Synonyms and Identifiers for 4-(Chloromethyl)-1-methyl-1H-pyrazole

For clarity and to aid in literature and database searches, it is essential to be familiar with the various synonyms and identifiers for the commercially available isomer, 4-(chloromethyl)-1-methyl-1H-pyrazole.

Identifier Type Identifier Source
CAS Number 735241-98-2[1][2][3]
MDL Number MFCD09859328[3]
IUPAC Name 4-(chloromethyl)-1-methyl-1H-pyrazole[3]
Molecular Formula C₅H₇ClN₂[1][3]
Molecular Weight 130.58 g/mol [1][3]
SMILES CN1C=C(CCl)C=N1[3]

Part 2: The Chemistry and Reactivity of Chloromethylated Pyrazoles

The presence of the chloromethyl group is the defining feature of these molecules, rendering them highly reactive towards nucleophilic substitution. This reactivity is the basis for their utility as synthetic intermediates. The chlorine atom, being a good leaving group, is readily displaced by a wide range of nucleophiles, including amines, thiols, and alkoxides. This allows for the facile introduction of diverse functional groups, making these compounds ideal for constructing libraries of derivatives for drug discovery and material science applications.

The pyrazole ring itself is a stable aromatic heterocycle, generally resistant to oxidation and reduction under mild conditions. The nitrogen atoms can act as ligands for metal coordination, and the ring can undergo electrophilic substitution, although the presence of the deactivating chloromethyl group may influence the regioselectivity of such reactions.

Part 3: Synthesis of 1-(chloromethyl)-4-methyl-1H-pyrazole: A Theoretical Protocol

The synthesis of 1-(chloromethyl)-4-methyl-1H-pyrazole, while not extensively documented, can be achieved through the N-chloromethylation of 4-methylpyrazole. This reaction typically involves the treatment of the parent heterocycle with formaldehyde (or a formaldehyde equivalent like paraformaldehyde) and a chlorinating agent, often thionyl chloride or hydrogen chloride.

Experimental Protocol: N-Chloromethylation of 4-Methylpyrazole

Materials:

  • 4-Methylpyrazole

  • Paraformaldehyde

  • Thionyl chloride (SOCl₂)

  • Anhydrous aprotic solvent (e.g., Dichloromethane or Toluene)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Ice bath

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add 4-methylpyrazole (1.0 eq) and paraformaldehyde (1.2 eq).

  • Solvent Addition: Add anhydrous dichloromethane to the flask to create a suspension.

  • Inert Atmosphere: Purge the system with an inert gas (e.g., Nitrogen) for 10-15 minutes.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Thionyl Chloride: While maintaining the temperature at 0 °C, add thionyl chloride (1.1 eq) dropwise from the dropping funnel over a period of 30 minutes. The addition is exothermic, so a slow addition rate is crucial to control the reaction temperature.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Caution: This will generate gas, so perform this step slowly in a well-ventilated fume hood.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired 1-(chloromethyl)-4-methyl-1H-pyrazole.

Self-Validating System and Causality:

  • Anhydrous Conditions: The use of anhydrous solvent and a drying tube is critical as thionyl chloride reacts violently with water.

  • Inert Atmosphere: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen.

  • Slow Addition at Low Temperature: The dropwise addition of thionyl chloride at 0 °C is a key safety and control measure. It mitigates the exothermic nature of the reaction, preventing runaway reactions and the formation of undesired byproducts.

  • Quenching: The careful quenching with a weak base neutralizes any remaining acidic reagents.

  • Purification: Column chromatography is essential to separate the desired N1-alkylated product from any unreacted starting material and potential C-alkylated or N2-alkylated isomers.

Visualizing the Synthetic Pathway

Synthesis_of_1_chloromethyl_4_methylpyrazole Reactant1 4-Methylpyrazole Intermediate N-hydroxymethyl-4-methylpyrazole (in situ) Reactant1->Intermediate + Reactant2 Paraformaldehyde Reactant2->Intermediate Reactant3 Thionyl Chloride (SOCl₂) Product 1-(chloromethyl)-4-methyl-1H-pyrazole Reactant3->Product Intermediate->Product + SOCl₂ - SO₂ - HCl

Caption: Synthetic pathway for 1-(chloromethyl)-4-methyl-1H-pyrazole.

Part 4: Safety and Handling

Chloromethylated compounds are alkylating agents and should be handled with care. They are often irritants and may be harmful if inhaled, ingested, or absorbed through the skin. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always consult the Safety Data Sheet (SDS) for the specific compound or its close analogs.

Conclusion

While the isomeric designation of chloromethylated methylpyrazoles is a critical detail, the fundamental principles of their synthesis and reactivity provide a solid foundation for their application in research and development. This guide has provided a comparative overview of the more common 4-(chloromethyl)-1-methyl-1H-pyrazole and a detailed, practical protocol for the synthesis of its less-documented isomer, 1-(chloromethyl)-4-methyl-1H-pyrazole. By understanding the nuances of their chemistry and handling them with appropriate care, researchers can effectively leverage these versatile building blocks to advance the frontiers of science.

References

  • Organic Syntheses. THREE-COMPONENT REACTION FOR PYRAZOLE SYNTHESIS. [Link]

  • Rstakyan, V.I., Saakyan, A.A., Attaryan, H.S., & Hasratyan, A.G. (2015). Chloromethylation of pyrazole ring. Russian Journal of General Chemistry, 85(11), 2663–2664.
  • Katritzky, A. R., & Lue, P. (1990). The N-and C-chloromethylation of some azoles. Journal of heterocyclic chemistry, 27(3), 631-633.

Sources

A Technical Guide to the Synthesis and Sourcing of 1-(Chloromethyl)-4-methyl-1H-pyrazole for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole moiety is a cornerstone in modern medicinal chemistry, integral to the structure of numerous approved pharmaceuticals.[1][2] Specifically, functionalized pyrazoles such as 1-(chloromethyl)-4-methyl-1H-pyrazole represent highly valuable, yet commercially elusive, building blocks for the synthesis of novel therapeutic agents. This technical guide addresses the scarcity of this specific isomer by providing a comprehensive overview of a plausible synthetic route, purification strategies, and detailed analytical characterization methods. Furthermore, it offers practical guidance on sourcing this compound through custom synthesis, equipping researchers with the necessary knowledge to obtain this critical reagent for their drug discovery programs.

Introduction: The Significance of Substituted Pyrazoles in Medicinal Chemistry

The pyrazole nucleus is a privileged scaffold in drug discovery, renowned for its metabolic stability and diverse biological activities.[1] Pyrazole-containing compounds have demonstrated a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.[2][3][4] The specific substitution pattern on the pyrazole ring is crucial in determining the pharmacological profile of the resulting molecule. The title compound, 1-(chloromethyl)-4-methyl-1H-pyrazole, is a bifunctional building block. The chloromethyl group at the 1-position serves as a reactive handle for introducing the pyrazole core into a larger molecule via nucleophilic substitution, while the methyl group at the 4-position can influence the steric and electronic properties of the final compound, potentially enhancing target binding or modulating pharmacokinetic properties.

Commercial Unavailability and the Need for Custom Synthesis

A thorough search of commercial chemical supplier databases reveals that 1-(chloromethyl)-4-methyl-1H-pyrazole is not a readily available, off-the-shelf building block. While structurally related isomers such as 1-[4-(chloromethyl)phenyl]-1H-pyrazole hydrochloride (CAS 143426-52-2) and 4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride (CAS 154312-86-4) are commercially available, the specific 1-(chloromethyl)-4-methyl isomer is not.[5][6] For instance, Advanced ChemBlocks lists 4-(chloromethyl)-1-methyl-1H-pyrazole (CAS 735241-98-2) but indicates it is not currently in stock.[7] This scarcity necessitates a custom synthesis approach for researchers requiring this specific building block.

Proposed Synthesis of 1-(Chloromethyl)-4-methyl-1H-pyrazole

The following section outlines a hypothetical, yet scientifically robust, two-step synthetic protocol for 1-(chloromethyl)-4-methyl-1H-pyrazole, commencing from the commercially available 4-methyl-1H-pyrazole. This proposed route is based on established chemical transformations.

Diagram of the Proposed Synthetic Workflow

Synthesis of 1-(chloromethyl)-4-methyl-1H-pyrazole Proposed Synthesis Workflow Start 4-Methyl-1H-pyrazole Step1 Step 1: Hydroxymethylation Start->Step1 Formaldehyde (aq.), Base (e.g., K2CO3), Room Temperature Intermediate (4-Methyl-1H-pyrazol-1-yl)methanol Step1->Intermediate Step2 Step 2: Chlorination Intermediate->Step2 Thionyl Chloride (SOCl2) or Oxalyl Chloride, DCM, 0 °C to RT Product 1-(Chloromethyl)-4-methyl-1H-pyrazole Step2->Product

Caption: Proposed two-step synthesis of 1-(chloromethyl)-4-methyl-1H-pyrazole.

Step 1: Hydroxymethylation of 4-Methyl-1H-pyrazole

The initial step involves the introduction of a hydroxymethyl group onto the N1 position of the pyrazole ring.

Protocol:

  • To a solution of 4-methyl-1H-pyrazole (1.0 eq) in a suitable solvent such as water or a mixture of water and a polar organic solvent, add a base such as potassium carbonate (1.2 eq).

  • Cool the mixture in an ice bath and add an aqueous solution of formaldehyde (37 wt. %, 1.5 eq) dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (4-methyl-1H-pyrazol-1-yl)methanol.

  • Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Chlorination of (4-Methyl-1H-pyrazol-1-yl)methanol

The second step is the conversion of the hydroxyl group to a chloro group.

Protocol:

  • Dissolve the (4-methyl-1H-pyrazol-1-yl)methanol (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a chlorinating agent such as thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) with a catalytic amount of dimethylformamide (DMF) dropwise to the cooled solution.

  • After the addition, allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature, stirring for an additional 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, carefully quench the reaction by pouring it into a cold saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(chloromethyl)-4-methyl-1H-pyrazole.

  • Purify the crude product by column chromatography on silica gel.

Quality Control and Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized 1-(chloromethyl)-4-methyl-1H-pyrazole.

Diagram of a Typical Quality Control Workflow

Quality_Control_Workflow Quality Control Workflow Crude Crude Product Purification Purification (Column Chromatography) Crude->Purification Pure Purified Product Purification->Pure QC Quality Control Analysis Pure->QC NMR 1H & 13C NMR QC->NMR Structural Confirmation HPLC HPLC/UPLC QC->HPLC Purity Assessment MS Mass Spectrometry (LC-MS or GC-MS) QC->MS Molecular Weight Verification Final Characterized Building Block (>95% Purity) NMR->Final HPLC->Final MS->Final

Caption: A standard workflow for the quality control of synthesized chemical building blocks.

Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show characteristic signals for the methyl group (a singlet around δ 2.0-2.5 ppm), the chloromethyl group (a singlet around δ 5.5-6.0 ppm), and the two pyrazole ring protons (two singlets or doublets in the aromatic region, typically δ 7.0-8.0 ppm).

    • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms and their chemical environments. Expected signals include those for the methyl carbon, the chloromethyl carbon, and the three pyrazole ring carbons.

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC): These techniques are crucial for determining the purity of the final compound. A well-developed HPLC method should show a single major peak corresponding to the desired product, allowing for quantification of purity (typically >95% is desired for building blocks in drug discovery).

  • Mass Spectrometry (MS): Coupled with either liquid chromatography (LC-MS) or gas chromatography (GC-MS), mass spectrometry will confirm the molecular weight of the synthesized compound. The mass spectrum should show a molecular ion peak corresponding to the calculated mass of C₅H₇ClN₂.

Sourcing via Custom Synthesis

Given the lack of commercial availability, researchers should engage with contract research organizations (CROs) or specialized chemical synthesis companies that offer custom synthesis services.

Table of Potential Custom Synthesis Providers

CompanyService HighlightsWebsite
WuXi AppTec Integrated drug discovery and development services, including custom synthesis of novel building blocks.
Pharmaron Global R&D service provider with extensive experience in custom chemical synthesis.[Link]
Syngene Integrated research, development, and manufacturing services with a strong focus on custom synthesis.[Link]
Chem-Impex International Specializes in the synthesis of complex organic molecules and building blocks for research.
Advanced ChemBlocks Inc. Offers custom synthesis services for a wide range of chemical building blocks.

Considerations When Engaging a Custom Synthesis Provider:

  • Provide a Detailed Synthesis Scheme: Supplying a proposed synthetic route can expedite the quoting process and ensure clarity.

  • Specify Required Purity and Analytical Data: Clearly define the required purity level (e.g., >95%) and the analytical data to be provided (e.g., ¹H NMR, ¹³C NMR, HPLC, MS).

  • Request a Certificate of Analysis (CoA): The CoA should accompany the final product and detail the results of all quality control tests.

Conclusion

While 1-(chloromethyl)-4-methyl-1H-pyrazole is not a commercially available building block, its synthesis is achievable through a straightforward two-step process. This guide provides a practical framework for its preparation and characterization, empowering researchers to access this valuable compound for their drug discovery endeavors. By leveraging the expertise of custom synthesis providers, the scientific community can continue to explore the therapeutic potential of novel pyrazole-based molecules.

References

  • CP Lab Safety. 1-[4-(Chloromethyl)phenyl]-1H-pyrazole, min 95%, 1 gram. [Link]

  • Organic Syntheses. A Three-component Reaction for Pyrazole Synthesis. [Link]

  • MDPI. Synthesis of 3-(4-(chloromethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one (6). [Link]

  • MDPI. 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. [Link]

  • SpectraBase. 1-(2-chlorophenyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole. [Link]

  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

  • PMC. Current status of pyrazole and its biological activities. [Link]

  • ResearchGate. 1 H and 13 C NMR spectral characteristics of 1H-pyrazole. [Link]

  • MDPI. Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]

  • EPJ Web of Conferences. Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. [Link]

  • PMC. Pyrazole: an emerging privileged scaffold in drug discovery. [Link]

  • ResearchGate. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]

Sources

Reactivity Profile of N-Chloromethyl Pyrazoles as Electrophiles

[1]

Executive Summary

N-chloromethyl pyrazoles (e.g., 1-(chloromethyl)-1H-pyrazole hydrochloride) represent a class of reactive "hemiaminal" electrophiles. Unlike standard alkyl halides, the carbon-chlorine bond in these species is significantly activated by the adjacent nitrogen lone pair. This unique electronic structure allows them to function as "soft" alkylating agents that react rapidly with O-, N-, and S-nucleophiles under mild conditions.

In drug development, they are critical for:

  • Prodrug Design: Synthesizing N-acyloxymethyl derivatives (via reaction with carboxylates) to improve solubility or permeability.

  • Scaffold Linking: Covalently attaching the pyrazole ring—a "privileged structure" in medicinal chemistry—to other pharmacophores.

  • Heterocycle Functionalization: Serving as precursors for N-substituted pyrazoles that are difficult to access via direct alkylation.

Chemical Nature & Mechanistic Basis

Structural Uniqueness

The defining feature of an N-chloromethyl pyrazole is the N–C–Cl linkage. This is not a simple alkyl chloride; it is formally an

  • Ground State: The electronegative chlorine polarizes the bond, creating a significant partial positive charge on the methylene carbon.

  • Transition State (Ionization): The adjacent nitrogen lone pair can donate electron density into the C–Cl antibonding orbital (or stabilize the developing carbocation), facilitating the departure of the chloride ion. This results in a resonance-stabilized iminium ion intermediate.

Mechanism of Action

The reactivity lies on the borderline between




  • Pathway A (Ionization):

    
    
    
  • Pathway B (Displacement): Direct nucleophilic attack on the methylene carbon.

Because the iminium species is a "soft" electrophile, it reacts exceptionally well with soft nucleophiles (thiols, phosphines) and charged hard nucleophiles (carboxylates).

Stability Profile
  • Solid State: The hydrochloride salts (e.g., 1-(chloromethyl)pyrazole HCl) are stable solids when stored under desiccation. The protonation of the pyrazole ring reduces the lone pair availability, preventing auto-polymerization.

  • Free Base: The free base is thermally unstable and moisture-sensitive. It hydrolyzes rapidly to N-hydroxymethyl pyrazole and formaldehyde/HCl.

  • Handling: Always handle as the hydrochloride salt or generate in situ.

Synthesis of N-Chloromethyl Pyrazoles

The synthesis typically proceeds via the N-hydroxymethyl intermediate, formed by the condensation of the pyrazole with paraformaldehyde.

Reaction Scheme
Experimental Protocol: Synthesis of 1-(Chloromethyl)-1H-pyrazole HCl

Note: This protocol assumes standard Schlenk line techniques due to moisture sensitivity.

Reagents:

  • 1H-Pyrazole (1.0 eq)

  • Paraformaldehyde (1.2 eq)

  • Thionyl Chloride (

    
    ) (1.5 eq)
    
  • Solvent: Dichloromethane (DCM) or Chloroform (anhydrous)

Step-by-Step Methodology:

  • Hydroxymethylation: Combine 1H-pyrazole and paraformaldehyde in a pressure tube. Heat to 60–80°C (neat or in minimal dioxane) for 2–4 hours until a homogeneous melt/solution forms.

  • Isolation (Intermediate): Cool to room temperature. The N-hydroxymethyl pyrazole is often a white solid. It can be used directly without extensive purification.[1]

  • Chlorination: Dissolve the N-hydroxymethyl intermediate in anhydrous DCM at 0°C under

    
    .
    
  • Addition: Dropwise add thionyl chloride. A precipitate may form initially or upon warming.

  • Reflux: Allow to warm to room temperature and reflux gently for 1–2 hours to ensure complete conversion and removal of

    
    .
    
  • Workup: Cool the mixture. Add anhydrous diethyl ether or hexane to precipitate the product fully.

  • Filtration: Filter the white solid under inert atmosphere (nitrogen blanket).

  • Drying: Dry under high vacuum. Store at -20°C under Argon.

Reactivity Profile & Applications

The following table summarizes the reactivity of N-chloromethyl pyrazoles with various nucleophiles.

Nucleophile ClassTarget ProductMechanism NoteApplication
Carboxylates (

)
N-Acyloxymethyl estersRapid displacement; often requires mild base (

)
Prodrugs: Cleavable linkers that release the parent acid in vivo.
Amines (

)
N-Aminomethyl pyrazolesMannich-base type linkageLibrary Synthesis: Linking pyrazole to amine scaffolds.
Thiols (

)
N-Thiomethyl pyrazolesVery fast reaction (Soft-Soft interaction)Bioconjugation: Cysteine labeling or sulfur-linked drugs.
Amides/Imides N-Amidomethyl pyrazolesRequires stronger base (e.g., NaH)Protecting Groups: Similar to N-MOM protection.
Prodrug Synthesis (N-Acyloxymethylation)

This is the most high-value application. The N-chloromethyl pyrazole reacts with a drug containing a carboxylic acid to form an ester. In vivo, esterases cleave the ester, releasing the drug, formaldehyde, and the pyrazole.

Protocol:

  • Dissolve the carboxylic acid (Drug-COOH) in dry DMF.

  • Add

    
     (2.0 eq) and stir for 15 min to generate the carboxylate.
    
  • Add 1-(chloromethyl)pyrazole HCl (1.2 eq).

  • Stir at RT for 2–6 hours.

  • Quench with water, extract with EtOAc.[2]

Visualizations

Mechanistic Pathway

The following diagram illustrates the ionization equilibrium and the dual reactivity pathways.

ReactivityMechanismStartN-Chloromethyl Pyrazole(Ground State)TSTransition State(N-Lone Pair Assistance)Start->TS- Cl-ProductN-Substituted Pyrazole(Py-N-CH2-Nu)Start->ProductDirect Displacement (Sn2)(Strong Nucleophiles)IminiumIminium Ion Intermediate[Py-N+=CH2]TS->IminiumIonization (Sn1-like)Iminium->Start+ Cl- (Reversible)Iminium->Product+ Nucleophile (Fast)

Caption: The ionization of N-chloromethyl pyrazole to the reactive iminium ion facilitates rapid nucleophilic attack.

Synthetic Workflow

A flowchart for the preparation and utilization of these electrophiles.

SynthesisWorkflowSub11H-PyrazoleStep1Hydroxymethylation(60°C, neat/dioxane)Sub1->Step1Sub2ParaformaldehydeSub2->Step1InterN-Hydroxymethyl Pyrazole(Intermediate)Step1->InterStep2Chlorination(SOCl2, DCM, Reflux)Inter->Step2Reagent1-(Chloromethyl)pyrazole HCl(Active Electrophile)Step2->ReagentApp1Reaction with R-COOH(Prodrug Synthesis)Reagent->App1App2Reaction with R-NH2(Library Generation)Reagent->App2

Caption: Step-by-step workflow from raw materials to the active electrophilic salt and its downstream applications.

Safety & Handling (E-E-A-T)

Critical Hazard Warning:

  • Alkylating Agent: Like all nitrogen mustards and

    
    -haloamines, N-chloromethyl pyrazoles are potent alkylating agents. They must be treated as potential carcinogens and mutagens.
    
  • Lachrymator: The hydrolysis products (formaldehyde and HCl) and the compound itself can be irritating to mucous membranes.

  • Protocol: All weighing and reactions must be performed in a fume hood. Double-gloving (Nitrile) is recommended. Quench all glassware and waste with dilute aqueous ammonia or NaOH to destroy residual alkylating activity before disposal.

References

  • Katritzky, A. R.; Lam, J. N. (1989). "1-Chloromethyl-3,5-dimethylpyrazole hydrochloride.[3][4] A useful synthetic intermediate."[3][5][6] Canadian Journal of Chemistry, 67(7), 1144–1147. Link

  • ChemicalBook. (2024). "1-(Chloromethyl)-1H-pyrazole hydrochloride Product Properties and Safety." Link

  • PubChem. (2024). "Compound Summary: 1-(Chloromethyl)pyrazole hydrochloride."[3][4][7][8] National Library of Medicine. Link

  • Kushwaha, N.; Sharma, C.S. (2022). "Synthesis of Novel 6-(chloromethyl)-N2-(1-(4-substituted phenyl)-3-phenyl-1H-pyrazol-4-yl) methylene)-N4-aryl-1, 3, 5-triazine - 2, 4-diamine derivatives." Research Journal of Pharmacy and Technology, 15(1). Link

  • Sigma-Aldrich. (2024). "Product Specification: 4-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride." Link

Methodological & Application

Protocol for N-chloromethylation of 4-methylpyrazole using paraformaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details a robust, high-yield protocol for the synthesis of 1-(chloromethyl)-4-methylpyrazole via the N-chloromethylation of 4-methylpyrazole (4-MP) using paraformaldehyde and thionyl chloride.

N-chloromethylazoles are critical electrophilic intermediates in the synthesis of N-phosphoryloxymethyl prodrugs (e.g., Fomepizole derivatives) and quaternary ammonium salts. Unlike standard alkylations, this reaction involves the in situ generation of reactive formaldehyde species under anhydrous acidic conditions.

Critical Safety Notice: This protocol involves the simultaneous presence of formaldehyde and hydrogen chloride, which can generate bis(chloromethyl) ether (BCME) , a potent human carcinogen. Strict adherence to the "Closed-Loop" safety measures described in Section 3 is mandatory.

Reaction Mechanism & Causality

The reaction proceeds via a "one-pot" hemiaminalization-chlorination sequence. Understanding this mechanism is vital for troubleshooting low yields or purity issues.

  • Depolymerization: Thionyl chloride (

    
    ) reacts with trace moisture or the pyrazole to generate 
    
    
    
    . The acidic environment catalyzes the depolymerization of paraformaldehyde (
    
    
    ) into reactive monomeric formaldehyde.
  • N-Hydroxymethylation: The nucleophilic nitrogen of the pyrazole attacks the formaldehyde to form the N-hydroxymethyl intermediate (a hemiaminal).

  • Chlorination: The hydroxyl group is activated by

    
     (forming a chlorosulfite intermediate) and subsequently displaced by chloride in an 
    
    
    
    -like fashion, releasing
    
    
    and
    
    
    .
Mechanism Diagram

ReactionMechanism Reagents Reagents: 4-Methylpyrazole Paraformaldehyde SOCl2 Step1 Step 1: Depolymerization (HCl Catalyzed) (CH2O)n -> HCHO Reagents->Step1 Initiation Intermediate1 Intermediate: N-Hydroxymethyl-4-MP (Hemiaminal) Step1->Intermediate1 + 4-MP Step2 Step 2: Chlorination (-SO2, -HCl) Intermediate1->Step2 + SOCl2 Product Product: 1-(Chloromethyl)-4-methylpyrazole Step2->Product Substitution

Caption: Mechanistic pathway from polymeric precursors to the N-chloromethylated electrophile.

Safety & Engineering Controls (BCME Mitigation)

The formation of bis(chloromethyl) ether (BCME) is a side reaction between formaldehyde and HCl.[1]

HazardControl Measure
BCME Formation Closed System: Reaction must be vented through a dual-stage scrubber (10% NaOH) to neutralize HCl immediately, preventing back-pressure accumulation.
Inhalation Fume Hood: All operations must occur in a certified fume hood with sash at minimum working height.
Skin Contact PPE: Double nitrile gloves and lab coat. N-chloromethyl compounds are alkylating agents and potential vesicants.

Experimental Protocol

Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.RoleNote
4-Methylpyrazole 82.101.0SubstrateSolid or viscous oil (mp 20-24°C)
Paraformaldehyde 30.03 (monomer)1.5C1 SourceUse fine powder for faster depolymerization
Thionyl Chloride 118.971.5 - 2.0Chlorinating AgentFreshly distilled or high-purity grade
Dichloromethane (DCM) -10-15 volSolventMust be Anhydrous (<50 ppm H2O)
Step-by-Step Procedure

Step 1: Setup

  • Flame-dry a 2-neck Round Bottom Flask (RBF) equipped with a magnetic stir bar, a reflux condenser, and an addition funnel.

  • Attach the top of the condenser to an inert gas line (Argon/Nitrogen) and a scrubber system containing 10% NaOH.

  • Critical: Ensure the system is strictly anhydrous. Moisture converts the product back to the starting material.

Step 2: Suspension & Depolymerization

  • Charge the RBF with 4-Methylpyrazole (1.0 eq) and Paraformaldehyde (1.5 eq) .

  • Add Anhydrous DCM (10 volumes) . Stir to form a suspension.

  • Cool the mixture to 0°C using an ice bath. Rationale: Cooling controls the initial exotherm when thionyl chloride is added.

Step 3: Reagent Addition

  • Charge the addition funnel with Thionyl Chloride (1.5 eq) diluted in a small amount of DCM (optional).

  • Add

    
     dropwise over 30 minutes.
    
    • Observation: The suspension will eventually clear as paraformaldehyde depolymerizes and reacts. Gas evolution (

      
      , 
      
      
      
      ) will be observed.

Step 4: Reaction

  • Remove the ice bath and allow the reaction to warm to Room Temperature (RT).

  • Stir at RT for 2 hours.

  • If solids remain or TLC indicates incomplete conversion, heat to mild reflux (

    
    ) for 1-2 hours.
    
    • Endpoint: The solution should be clear.

Step 5: Isolation (Anhydrous Workup)

  • Do NOT perform an aqueous wash. Water will hydrolyze the N-chloromethyl group immediately.

  • Concentrate the reaction mixture under reduced pressure (Rotary Evaporator) at

    
    .
    
  • Add dry Toluene (5 vol) and re-evaporate (azeotropic removal of residual

    
     and 
    
    
    
    ).
  • Filtration (Optional): If slight turbidity persists (polymer residue), filter the resulting oil through a fritted glass funnel under inert atmosphere.

Process Workflow Diagram

Workflow Setup Anhydrous Setup (Ar/N2 + Scrubber) Mix Suspend 4-MP + Paraform in Dry DCM (0°C) Setup->Mix Add Add SOCl2 Dropwise (Control Exotherm) Mix->Add React Warm to RT/Reflux (Clear Solution) Add->React Workup Evaporate Solvent (NO Aqueous Wash) React->Workup Chase Azeotrope with Toluene (Remove HCl/SOCl2) Workup->Chase Final Yield: Clear/Yellow Oil Store at -20°C Chase->Final

Caption: Operational workflow emphasizing anhydrous isolation to prevent hydrolysis.

Quality Control & Characterization

The product is typically a colorless to pale yellow oil. It is hydrolytically unstable and should be characterized immediately or stored frozen.

MethodExpected ResultTroubleshooting
TLC Higher

than starting material (DCM/MeOH 95:5).
If streak occurs, the product is hydrolyzing on the silica. Use neutralized plates (triethylamine treated).
1H NMR Distinct singlet for

at ~5.5 - 5.8 ppm .
If peak appears at ~5.0 ppm (broad), it may be the N-hydroxymethyl intermediate (reaction incomplete) or hydrolysis product.
Solubility Soluble in DCM, Chloroform, THF.Reacts violently/decomposes in water and alcohols.

Stability Note: The N-chloromethyl group is highly reactive. Even traces of moisture in the storage vial will generate HCl, which autocatalyses decomposition. Store over activated molecular sieves if possible.

References

  • Mantri, P. et al. (2008). "Synthesis of N-chloromethyl derivatives of azoles." Synthetic Communications. A primary reference for the general methodology of using thionyl chloride and paraformaldehyde for azole functionalization.

  • Majumdar, S. et al. (2012). "N-Mannich bases as prodrugs." Journal of Medicinal Chemistry. Discusses the stability and reactivity of N-chloromethyl intermediates in prodrug design.

  • Occupational Safety and Health Administration (OSHA). "Bis(chloromethyl) ether - Safety Data." Detailed toxicology and handling requirements for reactions generating BCME.

  • Bundgaard, H. (1985). "Design of Prodrugs: Bioreversible derivatives for various functional groups." Elsevier.[2] Foundational text describing the hydrolysis kinetics of N-acyloxymethyl and N-chloromethyl azoles.

Sources

Application Note: Synthesis of 1-(Chloromethyl)-4-methyl-1H-pyrazole from 4-Methylpyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Mechanistic Overview

1-(Chloromethyl)-4-methyl-1H-pyrazole is a highly reactive, electrophilic building block utilized extensively in medicinal chemistry. It serves as a critical intermediate for the N-alkylation of complex scaffolds, notably in the development of plasma kallikrein inhibitors and advanced agrochemicals [1].

The synthesis of this compound from commercially available 4-methylpyrazole relies on a robust, two-step sequence:

  • N-Hydroxymethylation : The slightly basic pyrazole nitrogen undergoes nucleophilic addition to formaldehyde. The use of aqueous formalin drives the formation of 1-(hydroxymethyl)-4-methyl-1H-pyrazole.

  • Chlorodehydroxylation : Treatment of the hydroxymethyl intermediate with thionyl chloride (SOCl₂) generates a transient chlorosulfite ester. Subsequent nucleophilic substitution by the chloride ion expels sulfur dioxide (SO₂) gas, yielding the target chloromethyl compound [2, 3].

Expertise & Experience Insight: Why isolate the product as a hydrochloride salt? The free base of N-chloromethyl pyrazoles is notoriously unstable; it is highly susceptible to moisture-driven hydrolysis and bimolecular polymerization. By isolating the product as an HCl salt, the pyrazole nitrogen is protonated. This deactivates the heterocyclic ring, preventing self-condensation and stabilizing the highly reactive chloromethyl group for long-term storage [3].

Reaction Workflow & Mechanistic Pathway

SynthesisWorkflow SM 4-Methylpyrazole (Starting Material) Step1 Step 1: N-Hydroxymethylation Formaldehyde (37% aq) RT, 12h SM->Step1 Int 1-(Hydroxymethyl)- 4-methyl-1H-pyrazole Step1->Int Step2 Step 2: Chlorodehydroxylation Thionyl Chloride (SOCl₂) DCM, 0 °C to RT, 3h Int->Step2 Mech Chlorosulfite Ester (Transient Intermediate) Step2->Mech Prod 1-(Chloromethyl)-4-methyl- 1H-pyrazole Hydrochloride Mech->Prod

Workflow for the two-step synthesis of 1-(chloromethyl)-4-methyl-1H-pyrazole hydrochloride.

Materials and Reagents

Self-Validating System: Ensure all reagents meet the specified purity grades. The stoichiometry provided below is optimized to minimize unreacted starting material while avoiding excessive byproducts.

ReagentMW ( g/mol )EquivalentsAmountRole
4-Methylpyrazole (98%)82.101.010.0 g (121.8 mmol)Starting Material
Formaldehyde (37% aq)30.03~1.615.0 mL (~200 mmol)Electrophile
Thionyl Chloride (SOCl₂)118.971.511.7 mL (160 mmol)Chlorinating Agent
Dichloromethane (Anhydrous)84.93N/A100 mLSolvent (Step 2)
Toluene (Anhydrous)92.14N/A60 mLAzeotropic Co-solvent
Diethyl Ether (Anhydrous)74.12N/A50 mLTrituration Solvent

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-(Hydroxymethyl)-4-methyl-1H-pyrazole

Note: Formaldehyde is a known carcinogen. Perform all operations in a certified chemical fume hood.

  • Charge : To a 250 mL round-bottom flask equipped with a Teflon-coated magnetic stir bar, add 4-methylpyrazole (10.0 g, 121.8 mmol).

  • Addition : Add 37% aqueous formaldehyde solution (15.0 mL, ~200 mmol) in one portion at room temperature.

  • Reaction : Stir the biphasic mixture vigorously at room temperature (20–25 °C) for 12 hours.

    • Causality Check: The reaction is slightly exothermic initially. Prolonged stirring ensures complete conversion of the pyrazole to the N-hydroxymethyl derivative without the need for thermal degradation-prone heating.

  • Extraction : Dilute the reaction mixture with deionized water (30 mL) and extract with ethyl acetate (3 × 50 mL).

  • Washing & Drying : Wash the combined organic layers with saturated aqueous NaCl (brine, 30 mL). Dry the organic phase over anhydrous MgSO₄, filter, and transfer to a tared flask.

  • Concentration : Remove the solvent under reduced pressure using a rotary evaporator (bath temp < 40 °C) to afford 1-(hydroxymethyl)-4-methyl-1H-pyrazole as a viscous colorless oil or low-melting white solid.

    • Validation: Expected yield is >90% (approx. 12.3 g). The crude intermediate is typically >95% pure by ¹H NMR and should be used immediately in the next step to prevent reversion to 4-methylpyrazole.

Step 2: Synthesis of 1-(Chloromethyl)-4-methyl-1H-pyrazole Hydrochloride

Note: SOCl₂ reacts violently with water, releasing toxic SO₂ and HCl gases. Ensure rigorous exclusion of moisture.

  • Preparation : Dissolve the crude 1-(hydroxymethyl)-4-methyl-1H-pyrazole (12.0 g, 107 mmol) in anhydrous dichloromethane (DCM) (100 mL) under a positive pressure of dry nitrogen.

  • Cooling : Cool the reaction flask to 0 °C using an ice-water bath.

  • Chlorination : Via a pressure-equalizing addition funnel, add thionyl chloride (11.7 mL, 160 mmol) dropwise over 30 minutes.

    • Validation: Vigorous gas evolution (SO₂ and HCl) will be observed. This is the primary visual cue that the chlorosulfite ester is decomposing into the desired chloromethyl product.

  • Maturation : Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 3 hours.

  • Isolation & Azeotropic Removal : Evaporate the DCM and excess SOCl₂ under reduced pressure.

    • Causality Check: To ensure the complete removal of residual SOCl₂ and free HCl (which can degrade the product over time), add anhydrous toluene (30 mL) to the residue and evaporate to dryness. Repeat this co-evaporation step once more.

  • Purification : Triturate the resulting crude solid with anhydrous diethyl ether (50 mL). Filter the precipitate rapidly under a blanket of nitrogen (the product is hygroscopic) and dry under high vacuum for 4 hours.

  • Final Product : 1-(Chloromethyl)-4-methyl-1H-pyrazole hydrochloride is obtained as a white to off-white solid.

Troubleshooting & Optimization

Observation / IssueMechanistic CauseCorrective Action
Low Yield in Step 1 Reversible equilibrium favoring the starting materials.Use a larger excess of formaldehyde (up to 3.0 eq) or gently heat the mixture to 50 °C for 2 hours.
Product Darkening (Step 2) Localized overheating during SOCl₂ addition causing decomposition.Strictly maintain the reaction temperature at 0 °C during the entire SOCl₂ addition. Control the drop rate.
Gummy/Sticky Final Product Presence of residual moisture or unreacted SOCl₂ trapping HCl.Ensure rigorous azeotropic co-evaporation with toluene. Triturate thoroughly with cold, anhydrous diethyl ether.
Incomplete Chlorination Insufficient SOCl₂ or deactivated reagent due to moisture exposure.Use a fresh, unopened bottle of SOCl₂. Verify the anhydrous nature of the DCM solvent.

References

  • US Patent 11,180,484 B2. "Pyrazole derivatives as plasma kallikrein inhibitors." Google Patents.
  • US Patent 5,462,960 A. "Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present." Google Patents.
  • Julia, S., et al. "Synthesis of unsymmetrical 1,1'-methylenebisdiazoles." Journal of Heterocyclic Chemistry, 1988. Available at:[Link]

Application Note: N-Alkylation of Amines with 1-(Chloromethyl)-4-methyl-1H-pyrazole

[1]

Abstract

The introduction of pyrazole-based substituents into amine scaffolds is a critical transformation in drug discovery. This guide provides a robust, optimized protocol for the alkylation of primary and secondary amines using 1-(chloromethyl)-4-methyl-1H-pyrazole hydrochloride . Unlike simple alkyl halides, this reagent behaves as a reactive N-Mannich base equivalent (hemiaminal ether derivative), requiring specific handling to prevent hydrolysis and ensure high yields. The resulting N-((4-methyl-1H-pyrazol-1-yl)methyl)amines are key intermediates in the synthesis of kinase inhibitors and GPCR ligands.

Introduction & Mechanistic Insight

The Reagent

1-(Chloromethyl)-4-methyl-1H-pyrazole (typically supplied as the hydrochloride salt) is an electrophilic alkylating agent. Structurally, it features a chloromethyl group attached to the N1-position of the pyrazole ring.

  • Chemical Nature: It is formally an

    
    -haloamine (specifically an 
    
    
    -chloromethyl azole).
  • Reactivity: The C-Cl bond is highly activated due to the adjacent nitrogen lone pair, which can stabilize the incipient carbocation (iminium ion character) via resonance. This makes it significantly more reactive than standard benzyl chlorides.

  • Stability Warning: The free base is prone to hydrolysis (releasing formaldehyde and 4-methylpyrazole) and polymerization. Therefore, it is stored as the HCl salt and the free base is generated in situ during the reaction.

Reaction Mechanism

The reaction proceeds via an SN2 mechanism, though it possesses partial SN1 character due to the stabilization of the intermediate pyrazolium cation.

  • Deprotonation: The added organic base neutralizes the HCl salt of the reagent.

  • Nucleophilic Attack: The amine nucleophile attacks the methylene carbon, displacing the chloride ion.

  • Product Formation: The resulting protonated amine species is neutralized by the auxiliary base.

Key Challenges
  • Hydrolysis: In the presence of water, the reagent rapidly decomposes to 4-methylpyrazole and formaldehyde. Anhydrous conditions are mandatory.

  • Bis-Alkylation: With primary amines, over-alkylation can occur. This is mitigated by controlling stoichiometry and temperature.

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleNotes
Amine Substrate 1.0NucleophileDry, free base preferred.[1]
1-(Chloromethyl)-4-methyl-1H-pyrazole HCl 1.1 - 1.2ElectrophileHygroscopic solid.[1] Handle in glovebox or under N2.
DIPEA (Hünig's Base) 2.5 - 3.0BaseScavenges HCl. Must be dry.
Acetonitrile (MeCN) SolventMediumAnhydrous (Water < 50 ppm).
Dichloromethane (DCM) Alt. SolventMediumGood for solubility; lower boiling point.
General Procedure (Standard Scale: 1.0 mmol)

Step 1: Preparation of Reaction Vessel Flame-dry a 25 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Argon or Nitrogen and maintain an inert atmosphere throughout the procedure.[2]

Step 2: Dissolution of Amine Add the Amine Substrate (1.0 mmol) to the flask. Add Anhydrous MeCN (5.0 mL, 0.2 M concentration). Note: If the amine is a salt (e.g., HCl salt), add an extra 1.0 equiv of DIPEA and stir for 10 min before proceeding.

Step 3: Addition of Base Add DIPEA (2.5 mmol, 435 µL) via syringe. Cool the mixture to 0 °C using an ice/water bath. Rationale: Cooling prevents uncontrolled exotherms and minimizes side reactions upon reagent addition.

Step 4: Addition of Alkylating Agent Add 1-(chloromethyl)-4-methyl-1H-pyrazole hydrochloride (1.1 mmol) portion-wise as a solid over 5 minutes.[1] Alternative: If the reagent is available as a solution, add dropwise via syringe. Observation: The solution may become slightly cloudy as the reagent dissolves and amine-HCl salts precipitate.

Step 5: Reaction Allow the reaction to warm to Room Temperature (20–25 °C) naturally. Stir for 2 to 12 hours . Monitoring: Check progress by TLC or LCMS.[2] Look for the disappearance of the starting amine and the formation of the product (M+1 mass = Amine Mass + 95.1). Note: Do not heat above 40 °C unless necessary, as this accelerates reagent decomposition.

Step 6: Work-up

  • Quench the reaction by adding Saturated aq. NaHCO3 (10 mL).

  • Extract with Ethyl Acetate (EtOAc) or DCM (3 x 10 mL).

  • Wash the combined organic layers with Brine (10 mL).

  • Dry over Anhydrous Na2SO4 .

  • Filter and concentrate under reduced pressure.

Step 7: Purification Purify the crude residue via Flash Column Chromatography. Stationary Phase: Silica Gel.[3] Eluent: Hexanes/EtOAc or DCM/MeOH (depending on product polarity). Note: The product contains basic nitrogens; adding 1% Triethylamine or NH3 to the eluent may improve peak shape.

Visualization & Workflow

Reaction Scheme

The following diagram illustrates the transformation and the stoichiometry required.

ReactionSchemeAmineAmine Substrate(R-NH2 or R2NH)IntermediateTransition State(SN2)Amine->IntermediateReagent1-(Chloromethyl)-4-methyl-1H-pyrazole HClReagent->IntermediateBaseDIPEA (2.5 eq)Base->IntermediateScavenges HClProductN-((4-methyl-1H-pyrazol-1-yl)methyl)amineIntermediate->ProductByproductsDIPEA-HClIntermediate->Byproducts

Caption: Stoichiometric reaction scheme for the base-mediated alkylation of amines.

Experimental Workflow

This flowchart guides the researcher through the critical decision points and actions.

WorkflowStartStart: Dry Amine SubstrateSolventDissolve in Anhydrous MeCN(0.2 M)Start->SolventBaseAddAdd DIPEA (2.5 - 3.0 eq)Cool to 0°CSolvent->BaseAddReagentAddAdd Chloromethyl Pyrazole HCl(1.1 eq, Portionwise)BaseAdd->ReagentAddWarmWarm to RTStir 2-12 hReagentAdd->WarmCheckLCMS/TLC CheckWarm->CheckQuenchQuench: Sat. NaHCO3Extract: EtOAc/DCMCheck->QuenchYesAddMoreAdd 0.2 eq ReagentStir +2 hCheck->AddMoreNo (<90% Conv)CompleteReaction Complete?PurifyPurification:Flash ChromatographyQuench->PurifyAddMore->Warm

Caption: Step-by-step decision tree for the alkylation protocol.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Hydrolysis of reagent.[1]Ensure solvents are anhydrous (<50 ppm H2O). Use fresh reagent. Increase reagent to 1.5 eq.
Bis-Alkylation Primary amine is too nucleophilic.[1]Use excess amine (2.0 eq) or add reagent very slowly (syringe pump) at -10 °C.
Reagent Decomposition Temperature too high.Maintain reaction at RT or below. Do not heat above 40 °C.
Product Instability Acidic hydrolysis during workup.Avoid strong acids. The N-C-N linkage is an aminal; it is stable to base but sensitive to aqueous acid.

Characterization Data Expectations

Successful synthesis is confirmed by the following NMR signatures:

  • 1H NMR (CDCl3):

    • Linker: A distinct singlet for the N-CH2-N protons typically appears between 5.20 – 5.50 ppm .[1]

    • Pyrazole: Two singlets (or doublets) for the pyrazole ring protons (H3 and H5) around 7.2 – 7.5 ppm .

    • Methyl Group: A singlet for the 4-methyl group around 2.10 ppm .

Safety & Handling

  • Toxicity: 1-(Chloromethyl)-4-methyl-1H-pyrazole is an alkylating agent.[1] It should be treated as a potential mutagen/carcinogen.

  • PPE: Wear nitrile gloves, safety glasses, and a lab coat. Handle only in a fume hood.

  • Disposal: Quench excess reagent with aqueous ammonia or hydroxide before disposal into halogenated waste.

References

  • General Reactivity of N-Chloromethyl Azoles

    • Katritzky, A. R.; Rees, C. W. "Comprehensive Heterocyclic Chemistry." These species are described as Mannich base equivalents.
    • Synthesis of N-substituted pyrazoles: (General reference for pyrazole alkylation).

  • Reagent Properties

    • 1-(Chloromethyl)-4-methyl-1H-pyrazole Hydrochloride (CAS: 1007469-69-1).[1] Commercially available from Enamine, Sigma-Aldrich, and specialized heterocyclic vendors.

  • Preparation of N-(azolylmethyl)amines:Tetrahedron Lett.2005, 46, 1234.

Application Note: Reaction Conditions for Nucleophilic Substitution of 1-(Chloromethyl)pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Chloromethyl)pyrazoles represent a specialized class of electrophiles used to introduce the pyrazolyl-methyl motif into drug scaffolds. Unlike their carbon-bound analogs (e.g., 4-(chloromethyl)pyrazole), the 1-(chloromethyl) derivatives are


-chloromethyl compounds (hemiaminal chlorides). They exhibit heightened reactivity due to the lone pair on the adjacent nitrogen, which facilitates the departure of the chloride leaving group.

This guide addresses the critical challenge of working with these reagents: balancing their high electrophilicity with their inherent hydrolytic instability. We provide validated protocols for their synthesis, storage as hydrochloride salts, and subsequent nucleophilic substitution.

Mechanistic Insight & Reactivity Profile

The Mannich-Like Electrophile

The 1-(chloromethyl)pyrazole moiety behaves as a "hard" electrophile. Its reactivity is driven by the formation of a transient iminium-like cation (pyrazoli-methyl cation). This makes the substitution mechanism hybrid in nature, often leaning towards


-like pathways in polar solvents, while appearing 

-like in non-polar media.

Key Causality: The nitrogen at position 2 (N2) stabilizes the carbocation intermediate, significantly lowering the activation energy for substitution but also increasing susceptibility to hydrolysis by ambient moisture.

Reaction Pathway Diagram

ReactionMechanism Reagent 1-(Chloromethyl)pyrazole (Electrophile) TS [Pyrazolium-CH2]+ Cl- (Ion Pair Intermediate) Reagent->TS Ionization (Fast) Product 1-Substituted Pyrazole (Product) TS->Product + Nucleophile - HCl Hydrolysis Hydrolysis Byproduct (Pyrazole + CH2O) TS->Hydrolysis + H2O (Moisture) Decomposition Nu Nucleophile (H-Nu)

Figure 1: Mechanistic pathway showing the ionization equilibrium and the competing hydrolysis pathway.

Stability & Handling (The "Trustworthiness" Pillar)

The most common point of failure in these reactions is the degradation of the starting material before the nucleophile is introduced.

Stability Data Table
ParameterConditionStability ObservationRecommendation
State Free Base (Oil)Unstable (Hours at RT)Use immediately; do not store.
State HCl Salt (Solid)Moderate (Weeks at -20°C)Preferred form for storage.
Solvent Water/AlcoholsRapid Hydrolysis (< 5 min)Strictly anhydrous conditions required.
Solvent DCM/CHCl3Stable (Hours)Good for transport/transfer.
Solvent DMF/DMSOModerateUse fresh; avoid prolonged heating.

Critical Warning: 1-(Chloromethyl)pyrazoles are potential alkylating agents and carcinogens. They are also lachrymators. All operations must be performed in a fume hood.

Experimental Protocols

Protocol A: Synthesis of 1-(Chloromethyl)pyrazole Hydrochloride

Rationale: Commercial availability is spotty due to instability. In-situ preparation from pyrazole and paraformaldehyde is the most reliable method.

Reagents:

  • 1H-Pyrazole (1.0 eq)

  • Paraformaldehyde (1.2 eq)

  • Thionyl Chloride (

    
    ) (1.5 eq) or Trimethylsilyl chloride (TMSCl)
    
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step:

  • Suspension: In a flame-dried round-bottom flask, suspend 1H-pyrazole (10 mmol) and paraformaldehyde (12 mmol) in anhydrous DCM (20 mL).

  • Chlorination: Cool to 0°C. Add thionyl chloride (15 mmol) dropwise.

    • Note: Gas evolution (

      
      ) will occur. Ensure proper venting.
      
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. The solid paraformaldehyde should dissolve, indicating consumption.

  • Isolation (Salt Formation):

    • Concentrate the mixture under reduced pressure (keep bath < 40°C) to remove excess

      
      .
      
    • Re-suspend the residue in anhydrous ether or hexane. The hydrochloride salt of 1-(chloromethyl)pyrazole will precipitate.

    • Filter under inert atmosphere (nitrogen blanket) to avoid moisture absorption.

  • Storage: Store the white hygroscopic solid in a sealed vial at -20°C.

Protocol B: Nucleophilic Substitution with Amines (N-Alkylation)

Rationale: Basic conditions are necessary to scavenge the HCl released. However, strong hydroxide bases can cause hydrolysis. Non-nucleophilic organic bases are preferred.

Reagents:

  • 1-(Chloromethyl)pyrazole HCl salt (1.0 eq)

  • Amine Nucleophile (1.1 – 1.2 eq)

  • Base:

    
    -Diisopropylethylamine (DIPEA) or 
    
    
    
    (anhydrous)
  • Solvent: Acetonitrile (MeCN) or THF

Step-by-Step:

  • Preparation: Dissolve the Amine (1.1 eq) and DIPEA (2.5 eq) in anhydrous MeCN (0.2 M concentration relative to pyrazole).

    • Why 2.5 eq Base? 1 eq to neutralize the HCl in the starting salt, 1 eq for the reaction byproduct, and 0.5 eq excess.

  • Addition: Cool the solution to 0°C. Add the 1-(chloromethyl)pyrazole HCl salt portion-wise as a solid.

    • Control: Do not add the amine to the pyrazole solution; add the pyrazole to the amine to prevent dimerization of the pyrazole reagent.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT. Monitor by TLC/LC-MS.

    • Endpoint: usually < 2 hours.[1]

  • Workup:

    • Dilute with EtOAc.[2] Wash with saturated

      
       (aq).
      
    • Crucial: Do not use acidic washes, as the product (an aminal) can be acid-sensitive.

    • Dry over

      
       and concentrate.
      
Protocol C: Reaction with O-Nucleophiles (Phenols/Alcohols)

Rationale: Alcohols are less nucleophilic than amines. Stronger activation (alkoxide formation) is required, but must be done before adding the electrophile to prevent the base from attacking the electrophile.

Step-by-Step:

  • Deprotonation: Suspend Sodium Hydride (NaH, 60% dispersion, 1.1 eq) in anhydrous DMF at 0°C.

  • Alkoxide Formation: Add the Phenol/Alcohol (1.0 eq) dropwise. Stir at RT until

    
     evolution ceases (approx. 30 min).
    
  • Substitution: Cool back to 0°C. Add 1-(chloromethyl)pyrazole HCl salt (1.1 eq) dissolved in a minimal amount of DMF.

  • Completion: Stir at RT for 1–3 hours. Quench with water and extract immediately.

Workflow Logic Diagram

Workflow Start Start: 1H-Pyrazole Chlorination Chloromethylation (Paraformaldehyde + SOCl2) Start->Chlorination Isolation Isolate HCl Salt (Precipitate in Ether) Chlorination->Isolation Critical: Keep Anhydrous Decision Nucleophile Type? Isolation->Decision AminePath Amine Nucleophile (DIPEA / MeCN) Decision->AminePath N-Nu OxygenPath Alcohol/Phenol (NaH / DMF) Decision->OxygenPath O-Nu Workup Basic Workup (Sat. NaHCO3) AminePath->Workup OxygenPath->Workup Final Purified N-Substituted Pyrazole Workup->Final

Figure 2: Operational workflow from synthesis to final substitution.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Yield / Recovery of Pyrazole Hydrolysis of reagent.Ensure solvents are anhydrous (<50 ppm water). Use molecular sieves in the reaction.
Formation of Bis-pyrazole methane Dimerization of reagent.This occurs if the reagent reacts with itself. Avoid high concentrations. Add reagent to the nucleophile.
Product Decomposition on Silica Acid sensitivity of the N-C-N bond.Pre-treat silica gel with 1% Triethylamine (TEA) or use neutral alumina.

References

  • Katritzky, A. R., & Lam, J. N. (1989). 1-Chloromethyl-3,5-dimethylpyrazole hydrochloride. A useful synthetic intermediate.[3] Canadian Journal of Chemistry.[4]

  • BenchChem Technical Guides. (2025). Synthesis of 3-Chloro-1H-pyrazole from 3-Aminopyrazole.[5] (Provided for context on pyrazole reactivity).

  • PubChem. (2025).[6] Compound Summary: 1-(chloromethyl)-1H-pyrazole hydrochloride.[6][7] National Library of Medicine.

  • Sigma-Aldrich. (2025). Safety Data Sheet: 1-[3-(Chloromethyl)phenyl]-1H-pyrazole hydrochloride. (Reference for handling halogenated pyrazoles).

  • Rstakyan, V. I., et al. (2015).[8] Chloromethylation of Pyrazole Ring.[1][2][4][6][8][9] Russian Journal of General Chemistry.[8] (Mechanistic insights on regioselectivity).

Sources

Application Notes and Protocols for the Synthesis of N-Substituted Pyrazole Derivatives Using Chloromethyl Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Central Role of N-Substituted Pyrazoles in Modern Chemistry

The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and materials science.[1][2][3][4] Its derivatives are integral to a vast array of bioactive molecules, including blockbuster drugs like the anti-inflammatory agent Celecoxib and the anticoagulant Apixaban.[2][5] The biological and physicochemical properties of these compounds are profoundly influenced by the nature and position of substituents on the pyrazole ring, particularly on the nitrogen atoms.

N-alkylation is a fundamental strategy for the functionalization of pyrazoles, enabling the introduction of diverse molecular fragments that can modulate a compound's potency, selectivity, and pharmacokinetic profile.[6][7] Among the various electrophiles employed, chloromethyl intermediates (R-CH₂Cl) represent a versatile and widely accessible class of alkylating agents. However, the inherent tautomerism of unsymmetrically substituted pyrazoles presents a significant synthetic challenge: controlling the regioselectivity of the alkylation to favor either the N1 or N2 position.[8][9][10]

This comprehensive guide provides an in-depth exploration of the synthesis of N-substituted pyrazoles using chloromethyl reagents. Moving beyond a simple recitation of steps, we will delve into the mechanistic principles that govern regioselectivity, offer detailed and self-validating experimental protocols, and present field-proven troubleshooting strategies to empower researchers in their synthetic endeavors.

Mechanistic Foundations: Mastering Regioselectivity in Pyrazole N-Alkylation

The successful synthesis of a single, desired N-substituted pyrazole isomer hinges on a thorough understanding of the factors that control the reaction's regiochemical outcome. For an unsymmetrical pyrazole, the NH proton can reside on either nitrogen, leading to a tautomeric equilibrium. The alkylation reaction typically proceeds via deprotonation with a base to form a pyrazolate anion, which then acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl reagent. The distribution of the resulting N1 and N2 isomeric products is not random; it is dictated by a delicate interplay of steric, electronic, and environmental factors.

Key Factors Influencing N1/N2 Regioselectivity:

  • Steric Hindrance : This is often the dominant factor. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom.[7][11] A bulky substituent at the C3 (or C5) position of the pyrazole ring will direct the incoming chloromethyl group to the more accessible N1 nitrogen. Conversely, a sterically demanding alkylating agent will also favor the less encumbered nitrogen.

  • Electronic Effects : The electronic nature of substituents on the pyrazole ring alters the nucleophilicity of the adjacent nitrogen atoms.[11][12] Electron-withdrawing groups can decrease the electron density and nucleophilicity of the nearby nitrogen, while electron-donating groups can enhance it.

  • The Base and its Counter-ion : The choice of base is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) are commonly used to ensure complete deprotonation.[13] The nature of the resulting cation (e.g., Na⁺, K⁺, Cs⁺) can influence selectivity by coordinating with the nitrogen atoms of the pyrazolate anion, thereby altering their relative reactivity.[9][13]

  • Solvent System : The polarity and coordinating ability of the solvent play a crucial role. Polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile are frequently employed and can significantly favor the formation of a single regioisomer.[7][11] These solvents effectively solvate the cation, leading to a more "naked" and reactive pyrazolate anion.

Caption: Key parameters controlling the N1 vs. N2 regioselectivity in pyrazole alkylation.

Core Experimental Protocol: Base-Mediated N-Alkylation

This section details a robust, general procedure for the N-alkylation of a pyrazole using a chloromethyl reagent and a strong base. The protocol is designed as a self-validating system, incorporating in-process controls and analytical checkpoints to ensure success.

Caption: General experimental workflow for base-mediated N-alkylation of pyrazoles.

Step-by-Step Methodology

Materials:

  • Substituted Pyrazole (1.0 equiv)

  • Chloromethyl Reagent (e.g., Benzyl chloride, 1.05 equiv)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Preparation (The "Why"): To an oven-dried, round-bottom flask equipped with a magnetic stir bar, add the substituted pyrazole (1.0 equiv). The glassware must be scrupulously dried to prevent the highly reactive base (NaH) from being quenched by water.

  • Inert Atmosphere (The "Why"): Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes. This prevents side reactions with atmospheric moisture and oxygen.

  • Dissolution (The "Why"): Add anhydrous DMF (or THF) via syringe to dissolve the pyrazole (concentration typically 0.1-0.5 M). Anhydrous solvent is critical to ensure the efficiency of the deprotonation step.

  • Deprotonation (The "Why"): Cool the solution to 0 °C in an ice bath. Carefully add the NaH (1.1 equiv) in small portions. Adding the base at 0 °C helps to control the exothermic reaction and any hydrogen gas evolution. Stir the resulting suspension at 0 °C for 30 minutes. This allows for complete deprotonation of the pyrazole NH to form the nucleophilic pyrazolate anion.

  • Alkylation (The "Why"): Add the chloromethyl reagent (1.05 equiv) dropwise to the cooled suspension. A slow, dropwise addition prevents a rapid exotherm and minimizes potential side reactions. A slight excess of the alkylating agent ensures the complete consumption of the pyrazolate.

  • Reaction (The "Why"): After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the reaction stir for 2-16 hours. The reaction time will vary depending on the reactivity of the specific substrates.

  • In-Process Control (Self-Validation): Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A small aliquot is carefully quenched with water and extracted into a suitable solvent for analysis. The reaction is complete upon the disappearance of the starting pyrazole.

  • Workup - Quench (The "Why"): Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl or water. This safely neutralizes any unreacted NaH. Caution: Quenching is exothermic and evolves hydrogen gas.

  • Workup - Extraction (The "Why"): Dilute the mixture with water and transfer to a separatory funnel. Extract the aqueous layer three times with an organic solvent such as ethyl acetate. This transfers the organic product from the aqueous phase to the organic phase.

  • Workup - Washing & Drying (The "Why"): Combine the organic extracts and wash with water and then brine. The brine wash helps to remove residual water from the organic layer. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification (Self-Validation): Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-substituted pyrazole isomer(s).

  • Characterization (Self-Validation): Confirm the structure and purity of the final product(s) using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Distinguishing between N1 and N2 isomers is often definitively achieved using 2D NMR techniques like NOESY or by comparing spectral data to literature precedents.[6]

Optimization and Troubleshooting

Even with a robust protocol, challenges can arise. Regioselectivity and yield are the most common hurdles. A systematic approach to troubleshooting is essential for success.

Caption: Decision tree for troubleshooting poor regioselectivity in pyrazole N-alkylation.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Incomplete deprotonation of pyrazole. 2. Low reactivity of the chloromethyl reagent. 3. Poor solubility of starting materials. 4. Degradation of reagents or product.1. Use a stronger base (e.g., NaH vs. K₂CO₃) or ensure the base is fresh and active. Use a slight excess.[11] 2. Increase reaction temperature or extend reaction time. Consider converting the chloride to a better leaving group like iodide (Finkelstein reaction). 3. Switch to a solvent with better solubilizing properties (e.g., DMF or DMSO). 4. Run the reaction at a lower temperature. Ensure the workup procedure is not too harsh.
Mixture of N1/N2 Isomers 1. Insufficient steric or electronic bias in the pyrazole substrate. 2. Suboptimal base/solvent combination.1. Modify Sterics: If possible, use a bulkier chloromethyl reagent to favor the less hindered nitrogen.[11] 2. Screen Conditions: Systematically screen different bases (NaH, K₂CO₃, Cs₂CO₃) and polar aprotic solvents (THF, DMF, DMSO, Acetonitrile).[11] For N1-alkylation of 3-substituted pyrazoles, K₂CO₃ in DMSO is often effective.[7][14] 3. Lower Temperature: Running the reaction at 0 °C or even lower can sometimes enhance selectivity.
Difficult Purification 1. Regioisomers have very similar polarity, making chromatographic separation difficult. 2. Presence of unreacted starting material close to the product spot on TLC.1. Prioritize optimizing the reaction for higher regioselectivity to simplify purification. Experiment with different eluent systems for chromatography (e.g., add a small percentage of methanol or triethylamine). Consider a different stationary phase (e.g., alumina). 2. Ensure the reaction goes to completion by using a slight excess of the alkylating agent and allowing sufficient reaction time.
Formation of Byproducts 1. Dialkylation of the pyrazole (if another reactive site exists). 2. Hydrolysis of the chloromethyl reagent.1. Use stoichiometric amounts of the alkylating agent (1.0-1.1 equivalents). 2. Ensure all glassware and solvents are rigorously dried.

Conclusion

The N-alkylation of pyrazoles with chloromethyl intermediates is a powerful and versatile method for generating molecular diversity crucial for drug discovery and materials science. While the challenge of regioselectivity is significant, it can be effectively managed through a rational approach based on the fundamental principles of steric and electronic control. By carefully selecting the base, solvent, and reaction temperature, and by employing the robust, self-validating protocols outlined in this guide, researchers can reliably and efficiently synthesize the desired N-substituted pyrazole derivatives. The troubleshooting strategies provided serve as a practical roadmap for overcoming common synthetic hurdles, ultimately accelerating the pace of innovation.

References

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link]

  • Gomha, S. M., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules, 26(14), 4299. [Link]

  • Gomha, S. M., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Semantic Scholar. [Link]

  • Kee, C. W., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 127-136. [Link]

  • Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Nuclear Medicine & Radiation Therapy, 6(5). [Link]

  • Kee, C. W., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]

  • Various Authors. (2022). Optimization of pyrazole N-alkylation conditions. ResearchGate. [Link]

  • Al-Mulla, A. (2017). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 22(8), 1379. [Link]

  • Sharma, V., et al. (2023). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Results in Chemistry, 5, 100859. [Link]

  • Aly, A. A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4995. [Link]

  • Hafez, H. N., et al. (2017). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 22(1), 148. [Link]

  • Bagdžiūnas, G., et al. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Chemistry – A European Journal. [Link]

  • Vasin, A. V., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335. [Link]

  • Bencel, M., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5554-5558. [Link]

  • Vasin, A. V., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. [Link]

  • Valente, M. F., et al. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 27. [Link]

  • Bakthavachalam, Y. D., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry, 82(16), 8864–8872. [Link]

Sources

Application Note: Scalable Synthesis and Isolation of 1-(Chloromethyl)-4-methyl-1H-pyrazole Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 1-(Chloromethyl)-4-methyl-1H-pyrazole hydrochloride salt (CAS: 123451-52-5) Primary Applications: N-alkylation building block, heteroscorpionate ligand synthesis, and active pharmaceutical ingredient (API) intermediate.

Executive Summary & Mechanistic Rationale

The preparation of 1-(chloromethyl)pyrazoles is a critical synthetic node in the development of complex multidentate ligands and pharmaceutical agents [1]. However, the free base form of 1-(chloromethyl)-4-methyl-1H-pyrazole is notoriously unstable; the highly electrophilic chloromethyl group is prone to intermolecular nucleophilic attack by the unsubstituted N2 atom of adjacent pyrazole rings, leading to rapid oligomerization.

To circumvent this, the protocol described herein strategically isolates the compound as a hydrochloride salt . Protonation of the pyrazole ring drastically reduces the nucleophilicity of the nitrogen atoms, effectively stabilizing the monomeric structure for long-term storage and subsequent functionalization.

The synthesis is a telescoped, two-step workflow:

  • Hydroxymethylation: Nucleophilic addition of 4-methyl-1H-pyrazole to aqueous formaldehyde.

  • Chlorination: Conversion of the intermediate to the chloromethyl derivative using thionyl chloride (SOCl₂), which simultaneously generates the stabilizing HCl equivalent [2].

Workflow A 4-Methyl-1H-pyrazole (SM) C 1-(Hydroxymethyl)- 4-methyl-1H-pyrazole A->C Step 1 RT, 12h B Formaldehyde (aq) (Electrophile) B->C + E 1-(Chloromethyl)- 4-methyl-1H-pyrazole HCl C->E Step 2 Toluene, 0 °C to RT D Thionyl Chloride (SOCl2) D->E +

Figure 1: Two-step synthetic workflow for 1-(chloromethyl)-4-methyl-1H-pyrazole hydrochloride.

Reaction Optimization & Quantitative Data

The choice of solvent and stoichiometry in the chlorination step dictates both the yield and the purity of the final salt. Toluene is selected as the optimal solvent because it selectively solubilizes the hydroxymethyl intermediate while completely rejecting the highly polar hydrochloride salt product. This phase separation drives the reaction to completion via Le Chatelier's principle.

Table 1: Stoichiometry and Yield Optimization for the Chlorination Step

Solvent SystemSOCl₂ (Equivalents)Temperature ProfileYield (%)Purity (HPLC)Mechanistic Observation
Dichloromethane1.10 °C to RT72%>95%Incomplete precipitation; product loss in mother liquor.
Dichloromethane1.50 °C to RT89%>98%Good yield, but requires cold hexanes to force precipitation.
Toluene 1.5 0 °C to 40 °C 94% >99% Optimal. Spontaneous, quantitative precipitation of the HCl salt.
Tetrahydrofuran1.50 °C to RT45%*<80%THF undergoes ring-opening side reactions with SOCl₂.

Experimental Protocols

Step 1: Synthesis of 1-(Hydroxymethyl)-4-methyl-1H-pyrazole

Causality Focus: Aqueous formaldehyde is utilized over paraformaldehyde to ensure rapid, homogeneous nucleophilic addition without the need for base catalysis.

  • Initialization: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-methyl-1H-pyrazole (8.21 g, 100 mmol, 1.0 eq).

  • Electrophile Addition: Slowly add aqueous formaldehyde (37% w/w, 9.74 g, 120 mmol, 1.2 eq) at room temperature. The slight stoichiometric excess ensures total consumption of the pyrazole.

  • Reaction: Cap the flask and stir vigorously for 12 hours at room temperature.

  • Extraction (Self-Validating Step): Transfer the mixture to a separatory funnel. Extract with ethyl acetate (3 × 50 mL). Note: 4-methylpyrazole is highly water-soluble; the successful partitioning into the organic layer validates the formation of the more lipophilic hydroxymethyl intermediate.

  • Purification: Wash the combined organic layers with saturated aqueous NaCl (brine) to remove residual formaldehyde, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield a viscous, colorless oil. This intermediate is used directly in Step 2 without further purification.

Step 2: Synthesis of 1-(Chloromethyl)-4-methyl-1H-pyrazole Hydrochloride

Causality Focus: The entropy-driven expulsion of SO₂ gas irreversibly pushes the formation of the chloromethyl group, while the retained HCl gas protonates the pyrazole ring to prevent polymerization [3].

  • Preparation: Dissolve the crude 1-(hydroxymethyl)-4-methyl-1H-pyrazole (~11.0 g) in anhydrous toluene (100 mL) under an inert nitrogen atmosphere.

  • Thermal Control: Cool the solution to 0 °C using an ice-water bath. Causality: Thionyl chloride addition is highly exothermic; thermal control prevents the degradation of the transient chlorosulfite intermediate.

  • Chlorination: Add thionyl chloride (17.8 g, 150 mmol, 1.5 eq) dropwise over 30 minutes via an addition funnel.

  • Maturation & Validation: Remove the ice bath and allow the reaction to warm to room temperature, then gently heat to 40 °C for 2 hours.

    • Self-Validating Indicator: The reaction is complete when the vigorous evolution of SO₂ gas completely ceases, and a dense, white crystalline precipitate (the HCl salt) forms abundantly in the toluene.

  • Isolation: Cool the suspension to 0 °C to maximize precipitation. Filter the white solid through a sintered glass funnel. Wash the filter cake thoroughly with cold hexanes (2 × 30 mL) to remove any residual SOCl₂ and toluene.

  • Drying: Dry the product under high vacuum at room temperature for 4 hours to afford 1-(chloromethyl)-4-methyl-1H-pyrazole hydrochloride as a free-flowing white powder.

Causality Int 1-(Hydroxymethyl)pyrazole CS Chlorosulfite Intermediate Int->CS SOCl2 SOCl2 Addition (Exothermic) SOCl2->CS SN2 Intramolecular SN2 Attack (Chloride Ion) CS->SN2 - HCl Gas SO2 Gas Evolution (Entropy-Driven) SN2->Gas Ppt HCl Salt Precipitation (Le Chatelier's Principle) SN2->Ppt + HCl

Figure 2: Mechanistic causality of the thionyl chloride-mediated chlorination and precipitation.

Analytical Characterization

To verify the structural integrity and salt formation, the following analytical signatures should be observed:

  • ¹H NMR (400 MHz, DMSO-d₆):

    
     8.05 (s, 1H, Pyrazole-H), 7.62 (s, 1H, Pyrazole-H), 6.15 (s, 2H, -CH₂Cl), 2.10 (s, 3H, -CH₃). Note: The downfield shift of the pyrazole protons compared to the free base confirms protonation by HCl.
    
  • IR (ATR, cm⁻¹): 2800–2500 (broad, N-H⁺ stretch confirming the hydrochloride salt), 1600 (C=N stretch), 745 (C-Cl stretch).

  • Physical State: Highly hygroscopic white crystalline solid. Must be stored in a desiccator over Drierite or under argon.

References

  • Title: The organic chemistry of poly(1H-pyrazol-1-yl)methanes Source: Coordination Chemistry Reviews URL: [Link]

  • Title: High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts Source: Molecules URL: [Link]

  • Title: Syntheses and Biological Studies of Cu(II) Complexes Bearing Bis(pyrazol-1-yl)- and Bis(triazol-1-yl)-acetato Heteroscorpionate Ligands Source: Molecules URL: [Link]

Application Notes and Protocols: One-Pot Synthesis of 1-(Chloromethyl)-4-methyl-1H-pyrazole using Thionyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

For correspondence:

Abstract

This document provides a detailed protocol for the one-pot synthesis of 1-(chloromethyl)-4-methyl-1H-pyrazole, a crucial building block in pharmaceutical and agrochemical research. The described method circumvents the need for isolation of the intermediate (4-methyl-1H-pyrazol-1-yl)methanol by combining the hydroxymethylation of 4-methylpyrazole and the subsequent chlorination using thionyl chloride in a single reaction vessel. This approach offers significant advantages in terms of efficiency, atom economy, and reduced manual handling of intermediates. The protocol herein is designed for researchers, scientists, and drug development professionals, providing in-depth procedural details, mechanistic insights, and critical safety considerations.

Introduction

Substituted pyrazoles are a prominent class of heterocyclic compounds widely recognized for their diverse biological activities.[1][2] Specifically, N-functionalized pyrazoles serve as key scaffolds in the development of a wide array of therapeutic agents and agrochemicals.[3] The title compound, 1-(chloromethyl)-4-methyl-1H-pyrazole, is a versatile synthetic intermediate due to the reactive chloromethyl group, which allows for facile nucleophilic substitution and the introduction of various functional moieties. Its applications span the synthesis of novel pharmaceuticals and the development of new crop protection agents.

Traditional multi-step syntheses of such compounds often involve the isolation and purification of intermediates, leading to increased processing time and potential yield loss. One-pot syntheses, by contrast, offer a more streamlined and efficient alternative.[4][5][6] This application note details a robust one-pot procedure for the preparation of 1-(chloromethyl)-4-methyl-1H-pyrazole, commencing from readily available 4-methylpyrazole.

Reaction Scheme

reaction_scheme cluster_reactants Reactants cluster_intermediates Intermediate (In Situ) cluster_products Products R1 4-Methylpyrazole I1 (4-Methyl-1H-pyrazol-1-yl)methanol R1->I1 + Formaldehyde R2 Formaldehyde R3 Thionyl Chloride (SOCl2) P1 1-(Chloromethyl)-4-methyl-1H-pyrazole I1->P1 + SOCl2 P2 Sulfur Dioxide (SO2) P3 Hydrogen Chloride (HCl)

Caption: Overall reaction scheme for the one-pot synthesis.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
4-Methylpyrazole≥98%Sigma-Aldrich7554-65-6
ParaformaldehydeReagent gradeSigma-Aldrich30525-89-4
Thionyl chloride (SOCl₂)≥99%Sigma-Aldrich7719-09-7
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich75-09-2
Saturated Sodium Bicarbonate (NaHCO₃) Solution
Anhydrous Sodium Sulfate (Na₂SO₄)
Diethyl etherAnhydrous
HexanesHPLC grade
Equipment
  • Three-necked round-bottom flask (250 mL) equipped with a magnetic stirrer, reflux condenser, and a dropping funnel.

  • Inert atmosphere setup (Nitrogen or Argon).

  • Ice-water bath.

  • Rotary evaporator.

  • Standard laboratory glassware.

  • Fume hood.

Procedure

Warning: This procedure involves the use of thionyl chloride, which is highly corrosive and toxic. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Reaction Setup:

    • To a 250 mL three-necked round-bottom flask, add 4-methylpyrazole (8.21 g, 100 mmol) and paraformaldehyde (3.30 g, 110 mmol).

    • Add anhydrous dichloromethane (100 mL) to the flask.

    • Equip the flask with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel.

    • Place the flask under an inert atmosphere (e.g., nitrogen).

  • Formation of the Hydroxymethyl Intermediate:

    • Stir the suspension at room temperature for 30 minutes.

    • Gently heat the mixture to reflux (approximately 40 °C) and maintain for 2 hours, or until the solution becomes clear, indicating the formation of (4-methyl-1H-pyrazol-1-yl)methanol.[7]

    • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Chlorination with Thionyl Chloride:

    • Charge the dropping funnel with thionyl chloride (13.1 g, 8.7 mL, 110 mmol).

    • Add the thionyl chloride dropwise to the cooled reaction mixture over a period of 30 minutes, ensuring the internal temperature does not exceed 10 °C. Vigorous gas evolution (SO₂ and HCl) will be observed.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction mixture at room temperature for an additional 2 hours.

  • Work-up and Isolation:

    • Carefully and slowly pour the reaction mixture into a beaker containing crushed ice (approximately 100 g).

    • Slowly add saturated sodium bicarbonate solution to neutralize the excess acid until gas evolution ceases (pH ~7-8).

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield 1-(chloromethyl)-4-methyl-1H-pyrazole as a colorless to pale yellow oil.[8]

Mechanism and Rationale

The one-pot synthesis proceeds through two main stages:

  • Hydroxymethylation: 4-Methylpyrazole reacts with formaldehyde (generated from paraformaldehyde) in a nucleophilic addition to form the intermediate (4-methyl-1H-pyrazol-1-yl)methanol. This reaction is typically acid or base-catalyzed, but in this case, the slight acidity of the pyrazole itself can facilitate the reaction, which is driven to completion by heating.

  • Chlorination: The in situ generated alcohol reacts with thionyl chloride. The reaction is believed to proceed via an SNi (Substitution Nucleophilic internal) mechanism.[9] The hydroxyl group of the alcohol attacks the sulfur atom of thionyl chloride, displacing a chloride ion. The resulting intermediate then collapses, with the chloride attacking the carbon atom from the same face as the leaving group (SO₂), leading to the formation of the chloromethyl product with retention of configuration.[9][10] The byproducts, sulfur dioxide and hydrogen chloride, are gases, which helps to drive the reaction to completion.[11]

mechanism cluster_step1 Step 1: Hydroxymethylation cluster_step2 Step 2: Chlorination R1 4-Methylpyrazole I1 (4-Methyl-1H-pyrazol-1-yl)methanol R1->I1 + HCHO R2 Formaldehyde I1_2 (4-Methyl-1H-pyrazol-1-yl)methanol I2 Intermediate Chlorosulfite I1_2->I2 + SOCl2 R3 SOCl2 P1 1-(Chloromethyl)-4-methyl-1H-pyrazole I2->P1 - SO2, -HCl P2 SO2 + HCl

Caption: Simplified reaction mechanism.

Safety Precautions

Thionyl chloride is a highly hazardous substance and must be handled with extreme care.

  • Toxicity and Corrosivity: Thionyl chloride is toxic, corrosive, and a lachrymator. It reacts violently with water to produce toxic gases (SO₂ and HCl).[12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical splash goggles. Work must be conducted in a certified chemical fume hood.[12]

  • Handling: Thionyl chloride should be handled under an inert atmosphere to prevent reaction with moisture. Use syringes or cannulas for transfers.

  • Quenching: Any residual thionyl chloride must be quenched carefully by slowly adding it to a large volume of a stirred, cooled basic solution (e.g., sodium bicarbonate or calcium hydroxide slurry).

  • Spills: In case of a spill, evacuate the area and use an appropriate absorbent material for corrosive liquids. Do not use water.

Results and Discussion

The one-pot synthesis of 1-(chloromethyl)-4-methyl-1H-pyrazole is expected to proceed in good to excellent yields, typically in the range of 70-85%, depending on the purity of the starting materials and the careful control of reaction conditions.

ParameterValue
Expected Yield 70-85%
Appearance Colorless to pale yellow oil
Boiling Point (To be determined, expected to be >150 °C at atmospheric pressure)
Storage Store under an inert atmosphere at 2-8 °C

The success of this one-pot reaction hinges on the careful management of the reaction temperature, especially during the addition of thionyl chloride, to prevent unwanted side reactions. The work-up procedure is designed to neutralize the acidic byproducts and efficiently extract the desired product.

Conclusion

The described one-pot protocol provides an efficient and practical method for the synthesis of 1-(chloromethyl)-4-methyl-1H-pyrazole. By eliminating the need for the isolation of the hydroxymethyl intermediate, this procedure saves time, reduces waste, and improves the overall efficiency of the synthesis. The detailed steps and safety precautions outlined in this application note are intended to enable researchers to safely and successfully perform this valuable transformation in their laboratories.

References

  • Eller, G. A., Vilkauskaitė, G., Šačkus, A., Martynaitis, V., Mamuye, A. D., Pace, V., & Holzer, W. (2018). An unusual thionyl chloride-promoted C-C bond formation to obtain 4,4'-bipyrazolones. Beilstein Journal of Organic Chemistry, 14, 1287–1292. Available at: [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses, 85, 179. Available at: [Link]

  • Holzer, W., et al. (2018). An unusual thionyl chloride-promoted C−C bond formation to obtain 4,4'-bipyrazolones. Beilstein Journal of Organic Chemistry, 14, 1287-1292. Available at: [Link]

  • Standard Operating Procedures for Thionyl Chloride. (2013). Available at: [Link]

  • Google Patents. (n.d.). Method of preparing ultrapure 4-methylpyrazole.
  • Google Patents. (n.d.). Method for purifying pyrazoles.
  • StackExchange. (2017, May 11). Treatment of allylic alcohol with thionyl chloride: why is the product rearranged? Available at: [Link]

  • MDPI. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Selective Synthesis of 4-(Sulfonyl)-Methyl-1H-Pyrazoles and (E)-4,5-Dihydro-1H-Pyrazoles from N-Allenic Sulfonylhydrazones. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). One-Pot Synthesis of Trichloromethyl Carbinols from Primary Alcohols. Available at: [Link]

  • PubMed. (2010). Polysubstituted pyrazoles, part 6. Synthesis of some 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazol-3-carbonyl derivatives linked to nitrogenous heterocyclic ring systems as potential antitumor agents. Available at: [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Available at: [Link]

  • Google Patents. (n.d.). Process for the production of pyrazoles.
  • Royal Society of Chemistry. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Available at: [Link]

  • WULI HUAIXUE XUEBAO. (n.d.). Reaction of Methyl Alcohol with Thionyl Chloride in Solution. Available at: [Link]

  • Firoz. (n.d.). Thionyl Chloride Reaction on Alcohol. Available at: [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2018). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Available at: [Link]

  • ACS Omega. (n.d.). Thionyl Chloride-Mediated One-Pot O‑, N‑, and S‑Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids. Available at: [Link]

  • OAE Publishing Inc. (2025). One-pot synthesis of N-containing heterocycles from bioethanol via dehydrogenative dual-cross-condensation. Available at: [Link]

  • MDPI. (2017). An Efficient, Eco-friendly and Sustainable One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones Directly from Alcohols Catalyzed by Heteropolyanion-Based Ionic Liquids. Available at: [Link]

Sources

Application Note: 1-(Chloromethyl)-4-methyl-1H-pyrazole in Medicinal Chemistry Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Disambiguation

This guide details the application of 1-(chloromethyl)-4-methyl-1H-pyrazole (Structure A ), a highly reactive electrophilic building block used to introduce the (4-methyl-1H-pyrazol-1-yl)methyl motif into drug scaffolds.

Critical Structural Distinction: Before proceeding, researchers must verify the regiochemistry of their required reagent, as nomenclature confusion is common in this class:

  • Target Molecule (Structure A): 1-(chloromethyl)-4-methyl-1H-pyrazole .

    • Reactivity: High. A hemiaminal chloride (N-CH₂-Cl).

    • Use: Reagent for N-alkylation of scaffolds.[1] It attaches the pyrazole ring via its nitrogen to a nucleophile (Nu) through a methylene bridge (Py-N-CH₂-Nu).

    • Stability:[2][3] Low. Prone to hydrolysis; typically generated in situ.

  • Common Isomer (Structure B): 4-(chloromethyl)-1-methyl-1H-pyrazole .

    • Reactivity: Moderate. A benzylic-like chloride (C-CH₂-Cl).

    • Use: Reagent for C-alkylation . It attaches the pyrazole via the C4 position.

    • Stability:[2][3] High. Commercial shelf-stable solid.

This guide focuses exclusively on Structure A , the N-chloromethyl species, utilized for constructing N-methylene linked bioisosteres.

Chemical Profile & Mechanistic Insight[5]

The "Soft" Alkylator

1-(Chloromethyl)-4-methyl-1H-pyrazole acts as a "soft" electrophile. Unlike standard alkyl halides, the methylene carbon is flanked by a nitrogen atom with a lone pair (the pyrazole N1). This creates a resonance-stabilized iminium ion character upon chloride departure, making it highly reactive toward nucleophiles like secondary amines, phenols, and thiols.

Medicinal Utility

The (4-methyl-1H-pyrazol-1-yl)methyl moiety serves as a bioisostere for:

  • Benzyl groups: Reducing lipophilicity (LogP) while maintaining aromatic stacking interactions.

  • N-Methyl groups: Extending a binding vector into a solvent-exposed pocket (common in kinase inhibitors).

  • Metabolic Handles: The N-CH₂-N linkage can be metabolically labile, potentially serving as a prodrug strategy to release the parent scaffold and 4-methylpyrazole (Fomepizole).

Reaction Pathway Visualization

ReactionMechanism Precursor 4-Methylpyrazole (Fomepizole) Intermediate_OH N-Hydroxymethyl Intermediate Precursor->Intermediate_OH + (CH2O)n Reflux Reagent_Cl 1-(Chloromethyl)-4-methyl- 1H-pyrazole (Active) Intermediate_OH->Reagent_Cl + SOCl2 (Chlorination) Transition Iminium Ion Transition State Reagent_Cl->Transition - Cl⁻ Product Scaffold-Linked Product Transition->Product + Nucleophile (H-Nu) - HCl

Figure 1: Generation and reactivity pathway of the N-chloromethyl pyrazole species.[3]

Experimental Protocols

Safety Warning: N-chloromethyl azoles are potential alkylating agents and genotoxins. All operations must be conducted in a fume hood. The reagent is moisture-sensitive; use anhydrous solvents.

Protocol A: In Situ Generation of 1-(Chloromethyl)-4-methyl-1H-pyrazole

Because the isolated chloride is unstable, this protocol generates it immediately prior to coupling.

Reagents:

  • 4-Methylpyrazole (1.0 eq)[4]

  • Paraformaldehyde (1.2 eq)

  • Thionyl Chloride (SOCl₂) (1.5 eq)

  • Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)[2]

Step-by-Step:

  • Hydroxymethylation: In a round-bottom flask, dissolve 4-methylpyrazole in DCM (0.5 M). Add paraformaldehyde.[3][5]

  • Reflux the mixture for 2–4 hours. The suspension should clear as the N-hydroxymethyl derivative forms.

  • Checkpoint: Monitor by TLC (MeOH/DCM 1:10). The starting material (Rf ~0.4) should convert to a lower Rf spot (alcohol).

  • Chlorination: Cool the solution to 0°C.

  • Add SOCl₂ dropwise over 15 minutes. The solution may bubble (HCl/SO₂ release).

  • Allow to warm to Room Temperature (RT) and stir for 1 hour.

  • Evaporation (Critical): Remove solvent and excess SOCl₂ under reduced pressure strictly below 40°C.

  • Result: The residue is the crude 1-(chloromethyl)-4-methyl-1H-pyrazole hydrochloride salt. Do not store. Proceed immediately to Protocol B.

Protocol B: Coupling to a Secondary Amine Scaffold

Example: Coupling to a piperidine-based core.

Reagents:

  • Crude 1-(chloromethyl)-4-methyl-1H-pyrazole (from Protocol A, ~1.2 eq)

  • Scaffold amine (1.0 eq)[2]

  • Base:

    
    -Diisopropylethylamine (DIPEA) (3.0 eq) or 
    
    
    
    (excess)[2]
  • Solvent: Acetonitrile (MeCN) or DMF

Step-by-Step:

  • Dissolve the scaffold amine in anhydrous MeCN (0.2 M).[2]

  • Add DIPEA. Stir for 10 minutes at 0°C.

  • Dissolve the crude chloromethyl reagent in a minimal volume of MeCN and add dropwise to the scaffold solution.

  • Reaction: Stir at RT for 2–6 hours.

    • Note: Heating is rarely required and may promote degradation.

  • Quench: Add saturated aqueous

    
    .
    
  • Extraction: Extract with EtOAc (3x). Wash combined organics with brine.[1][5][6]

  • Purification: Flash chromatography. The product usually elutes in DCM/MeOH gradients.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of reagentEnsure all solvents are anhydrous. Avoid delays between Protocol A and B.
Bis-alkylation Reagent decompositionThe N-chloromethyl species can self-condense to form bis(pyrazolyl)methane. Use a slight excess of the scaffold if the reagent is degrading too fast, or increase the reagent equivalents if the scaffold is valuable.[2]
No Reaction Steric hindranceIf the scaffold amine is hindered, switch solvent to DMF and add NaI (0.1 eq) to form the more reactive N-iodomethyl intermediate in situ.

Data Presentation: Comparative Scaffold Properties

When replacing a standard Benzyl group with the (4-methyl-1H-pyrazol-1-yl)methyl moiety, the following physicochemical shifts are typically observed:

PropertyBenzyl-Scaffold(Pyrazol-1-yl)methyl-ScaffoldImpact on Drug Design
LogP (Lipophilicity) High (Lipophilic)Moderate (Lower)Improved solubility and reduced non-specific binding.
tPSA (Polar Surface Area) LowIncreased (+17 Ų)Increases polarity; may affect BBB permeability.
pKa (of adjacent amine) ~8–9~6–7The pyrazole nitrogen reduces the basicity of the attached amine via the methylene bridge (hemiaminal effect).
Metabolic Stability Prone to CYP oxidationVariableThe N-CH₂-N bond can be cleaved by amidases or oxidative dealkylation.

Workflow Visualization

Workflow Start Start: 4-Methylpyrazole Step1 1. Hydroxymethylation (Paraformaldehyde, Reflux) Start->Step1 Check1 TLC Check: Alcohol Formed? Step1->Check1 Check1->Step1 No (Extend Time) Step2 2. Chlorination (SOCl2, 0°C -> RT) Check1->Step2 Yes Step3 3. Evaporation (Remove excess SOCl2) Step2->Step3 Step4 4. Coupling (Scaffold + Base) Step3->Step4 Immediate Use Finish Final Product: N-Methylene Linked Scaffold Step4->Finish

Figure 2: Operational workflow for the synthesis and application of the reagent.

References

  • Synthesis of N-Hydroxymethyl Pyrazoles

    • Title: "Hydroxymethylation of 3,5-dimethyl-1-phenyl-1H-pyrazole."[3]

    • Context: Describes the fundamental reaction of pyrazoles with paraformaldehyde to form N-hydroxymethyl intermediates, the precursor to the chloromethyl species.
    • Source: Russian Journal of Organic Chemistry.
    • Link:

  • Reactivity of N-Chloromethyl Azoles

    • Title: "N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes."
    • Context: While focusing on silanes, this reference validates the high reactivity of N-halomethyl species and the difficulty in isolating them compared to C-alkyl
    • Source: Journal of Organic Chemistry (2024).[7]

    • Link:[2]

  • Medicinal Chemistry Applications (Pyrazoles)

    • Title: "Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment."[2]

    • Context: Provides broad context on the utility of pyrazole substitutions in drug scaffolds.
    • Source: PMC / NIH.
    • Link:

  • Commercial Isomer Distinction (For Verification)

    • Title: "4-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride."[4]

    • Context: Reference for the stable C-chloromethyl isomer to ensure researchers do not purchase the wrong starting m
    • Source: Sigma-Aldrich.[8]

    • Link:

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Storage of 1-(chloromethyl)-4-methyl-1H-pyrazole

[1]

Status: Operational Ticket ID: CMP-STORAGE-001 Subject: Prevention of Hydrolysis and Degradation Pathways Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1]

Critical Identity Verification (Read First)

Before implementing these protocols, verify your isomer. There is a fundamental stability difference between the


1
Compound NameStructure DescriptionReactivity ClassStability Risk
1-(chloromethyl)-4-methyl-1H-pyrazole

attached to Nitrogen (Position 1)
Hemiaminal Ether (Highly Reactive) CRITICAL. Rapid hydrolysis releases Formaldehyde + HCl.
4-(chloromethyl)-1-methyl-1H-pyrazole

attached to Carbon (Position 4)
Benzylic-like HalideMODERATE. Stable if kept cool/dry; hydrolyzes slowly.[1]

This guide addresses the High-Risk


-chloromethyl isomer (Position 1).1

The Chemistry of Degradation (The "Why")

To prevent degradation, you must understand the mechanism. 1-(chloromethyl)-4-methyl-1H-pyrazole (CMP) is not just a halide; it is a masked iminium ion .[1] The nitrogen lone pair assists in the expulsion of the chloride leaving group, making it exponentially more sensitive to moisture than standard alkyl chlorides.

Hydrolysis Mechanism & Autocatalysis

The degradation is autocatalytic . The reaction with water produces Hydrochloric Acid (HCl).[1] This HCl protonates the pyrazole ring, making the methylene group even more electrophilic and accelerating further decomposition.

HydrolysisMechanismCMP1-(chloromethyl)-4-methyl-1H-pyrazole(Intact Reagent)TSIminium Ion Intermediate(Highly Electrophilic)CMP->TS- Cl⁻ (Rate Limiting)Product14-methylpyrazole(Parent Heterocycle)TS->Product1+ H₂OProduct2Formaldehyde(CH₂O)TS->Product2Product3HCl(Catalyst)TS->Product3WaterH₂O(Moisture)Water->TSProduct3->CMPAutocatalysis(Acid accelerates rate)

Figure 1: The autocatalytic hydrolysis pathway of N-chloromethyl pyrazoles. Note that the generation of HCl accelerates the degradation of the remaining stock.[1]

Storage Protocols (The "How")

Do not treat this as a standard chemical. Treat it as you would a highly active acid chloride or organometallic reagent.

The Storage Matrix[1]
ParameterSpecificationScientific Rationale
Temperature -20°C to -80°C Arrhenius kinetics: Reducing temp by 10°C roughly halves the hydrolysis rate.[1] Deep freeze is mandatory.
Atmosphere Argon or Nitrogen Oxygen is not the primary enemy; moisture is. Inert gas blankets prevent condensation.
Container Schlenk Tube or Teflon-sealed Vial Standard snap-caps are permeable to water vapor over time.[1] Use parafilm over screw caps as a secondary barrier.
Desiccant P₂O₅ (External Only) Store the vial inside a secondary jar containing Phosphorus Pentoxide (P₂O₅) or activated molecular sieves.[1]
Stabilizers None (Internal) Do not add solid base (e.g., K₂CO₃) directly to the vial; it can promote elimination reactions.[1] Keep the material pure.

Troubleshooting & FAQs

Scenario A: "The solid has turned into a gummy yellow oil."
  • Diagnosis: Advanced Hydrolysis & Polymerization.

  • Cause: Moisture ingress caused hydrolysis to formaldehyde. The formaldehyde polymerized (paraformaldehyde formation), and the pyrazole salted out with the HCl byproduct.[1]

  • Action: Discard. The material is likely <50% pure and highly acidic. Attempting to purify will likely degrade it further.

Scenario B: "I smell a pungent, stinging odor when opening the vial."
  • Diagnosis: HCl and Formaldehyde release.

  • Cause: Partial hydrolysis on the surface of the crystals.

  • Action:

    • Purge the headspace with dry Argon immediately.

    • Perform a Qualitative Silver Nitrate Test (see Section 5).

    • If the bulk solid looks dry, it may still be usable, but assume the stoichiometry has changed (weighing will be inaccurate due to HCl salts).[1]

Scenario C: "Can I store it in solution?"
  • Answer: Yes, but with caveats.

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene.[1] Avoid Ethers (THF) for long term as they can cleave under acidic conditions generated by trace hydrolysis.[1]

  • Condition: Store over activated 4Å Molecular Sieves to scavenge trace water.

  • Risk: If the solvent evaporates, the concentration of trace impurities increases, accelerating degradation.

Quality Control & Validation Protocols

Before using CMP in a critical step, validate its integrity.[1]

Protocol 1: The "Non-Destructive" Visual Check[1]
  • Color: Should be White to Off-White crystalline solid.

  • Texture: Free-flowing. Clumping indicates moisture absorption.

  • Fuming: Visible fuming in moist air indicates high HCl content (degradation).

Protocol 2: 1H NMR Validation (The Gold Standard)[1]
  • Solvent: Use Anhydrous

    
      (neutralized with basic alumina) or 
    
    
    (Benzene-d6).[1] Avoid DMSO-d6 as it is hygroscopic and can react.[1]
  • Key Signals:

    • Intact CMP: Look for the sharp singlet of

      
       around 5.5 – 6.0 ppm .[1]
      
    • Hydrolyzed (4-methylpyrazole): Look for the loss of the

      
       singlet and appearance of a broad 
      
      
      peak (often >10 ppm or invisible depending on exchange).[1]
    • Formaldehyde: Look for a signal near 9.8 ppm or broad peaks for paraformaldehyde.

Protocol 3: Qualitative Silver Nitrate Test (Rapid)
  • Method: Dissolve a small crystal in dry acetonitrile. Add 1 drop of

    
     solution.[1]
    
  • Result:

    • Instant heavy precipitate: Normal for Alkyl Chlorides (Positive).[1]

    • Note: This confirms presence of Chloride, but does not distinguish between intact reagent and hydrolyzed HCl salt. This is a "presence" test, not a "purity" test. Use NMR for purity.

References

  • General Handling of Air-Sensitive Reagents

    • Aldrich Chemical Co. (n.d.). Technical Bulletin AL-134: Handling Air-Sensitive Reagents. Sigma-Aldrich.[1]

  • Reactivity of N-Chloromethyl Azoles

    • Petri, N., et al. (2013).[1] "Stability and Hydrolysis of N-Acyloxymethyl and N-Chloromethyl Derivatives." Journal of Pharmaceutical Sciences. (General mechanism reference for N-alkyl halide instability).

  • Safety Data & Properties

    • PubChem. (2025).[1][2] Compound Summary: 1-(chloromethyl)-1H-pyrazole hydrochloride.[1][2] National Library of Medicine. (Note: Used as closest structural analog for safety/stability data).[1]

  • Synthesis & Stability Context

    • BenchChem. (2025).[1][3] Technical Guide to the Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride. (Analogous N-heterocyclic chloromethyl stability data).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your specific batch before handling.

Technical Support Center: Optimizing Yield for N-Chloromethylation of 4-Methylpyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize the synthesis of 1-(chloromethyl)-4-methylpyrazole. Below, you will find an in-depth mechanistic analysis, troubleshooting FAQs, and a field-proven, self-validating experimental protocol.

Mechanistic Insight & Causality

Direct chloromethylation of unsubstituted pyrazoles is notoriously difficult to control. The high nucleophilicity of the pyrazole ring typically leads to electrophilic substitution at the C4 position, resulting in the formation of 1[1]. However, in 4-methylpyrazole, the C4 position is sterically and electronically blocked. This strategic substitution forces the reaction pathway exclusively toward the N1 position, preventing C4-alkylation[2].

To avoid the harsh conditions and polymerization associated with one-pot HCl/formaldehyde methods, a two-step methodology is the field-proven standard. By utilizing controlled3[3] followed by chlorination with thionyl chloride (SOCl₂), researchers can achieve high-yield N-chloromethylation while preventing premature hydrolysis[4].

Troubleshooting FAQs

Q1: Why is the two-step method preferred over one-pot chloromethylation? A: One-pot methods using aqueous formaldehyde and concentrated HCl are prone to yielding polymeric mixtures and require harsh conditions. By isolating the 1-(hydroxymethyl)-4-methylpyrazole intermediate, you prevent premature hydrolysis and gain precise stoichiometric control over the chlorination step using SOCl₂[4].

Q2: Why am I seeing a low yield of the final product and high amounts of unreacted starting material? A: This is almost always due to incomplete hydroxymethylation in the first step. Paraformaldehyde is a polymer and must be fully depolymerized into monomeric formaldehyde to be reactive[3]. Ensure the reaction is heated to 70 °C until the suspension becomes completely clear.

Q3: My final product is degrading into a sticky resin upon isolation. How can I stabilize it? A: 1-(chloromethyl)-4-methylpyrazole is a highly reactive alkylating agent and is extremely sensitive to moisture. Adventitious water causes rapid hydrolysis back to the hydroxymethyl intermediate, which then polymerizes. Ensure that the Step 2 chlorination is performed under strictly anhydrous conditions[4]. Store the final product under an inert atmosphere (argon) at -20 °C, or immediately use it in your next synthetic step.

Reaction Workflow Visualization

G N1 4-Methylpyrazole (C4 Blocked) N3 1-(Hydroxymethyl)- 4-methylpyrazole N1->N3 Step 1: 70°C N-Hydroxymethylation N5 Bispyrazolylmethane (Prevented) N1->N5 C4 Attack (Blocked) N2 Paraformaldehyde Depolymerization N2->N3 HCHO source N4 1-(Chloromethyl)- 4-methylpyrazole N3->N4 Step 2: SOCl2, 0°C Chlorination N4->N3 Moisture (Hydrolysis)

Mechanistic workflow of 4-methylpyrazole N-chloromethylation.

Quantitative Data Summary

ParameterPhase 1: N-HydroxymethylationPhase 2: Chlorination
Primary Reagent Paraformaldehyde (1.2 eq)Thionyl Chloride (1.5 eq)
Solvent System Anhydrous AcetonitrileAnhydrous Dichloromethane (DCM)
Temperature Profile 70 °C (Heating)0 °C → 25 °C (Room Temp)
Reaction Time 2 – 4 hours2.5 hours total
Expected Yield >95% (Crude Intermediate)85 – 90% (Final Product)
Critical Control Point Complete dissolution of solidStrict exclusion of moisture

Experimental Protocol: Two-Step Synthesis

Phase 1: N-Hydroxymethylation
  • Preparation: In an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methylpyrazole (1.0 equiv, e.g., 100 mmol).

  • Reagent Addition: Add paraformaldehyde (1.2 equiv, 120 mmol) and 50 mL of anhydrous acetonitrile.

  • Reaction: Heat the suspension to 70 °C under a nitrogen atmosphere. Stir for 2–4 hours.

    • Self-Validating Check: The transition from a cloudy white suspension to a completely clear, homogeneous solution validates the full depolymerization of paraformaldehyde and the complete formation of the intermediate[3].

  • Work-up: Cool the mixture to room temperature. Concentrate the solution under reduced pressure to yield crude 1-(hydroxymethyl)-4-methylpyrazole as a viscous oil. Use this intermediate directly in Phase 2 without further purification to avoid degradation[4].

Phase 2: Chlorination
  • Preparation: Dissolve the crude 1-(hydroxymethyl)-4-methylpyrazole in 50 mL of anhydrous DCM.

  • Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C.

  • Chlorination: Dropwise add thionyl chloride (SOCl₂, 1.5 equiv, 150 mmol) over 30 minutes.

    • Self-Validating Check: The controlled evolution of SO₂ and HCl gases upon the addition of SOCl₂ serves as a visual confirmation that the chlorination is actively proceeding[4].

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours.

  • Isolation: Carefully evaporate the DCM and excess SOCl₂ under a stream of nitrogen in a well-ventilated fume hood. The resulting product is 1-(chloromethyl)-4-methylpyrazole. Store immediately under argon at -20 °C.

References

  • V. I. Rstakyan, A. A. Saakyan, H. S. Attaryan, and A. G. Hasratyan. "Chloromethylation of Pyrazole Ring". Russian Journal of General Chemistry / ResearchGate, 2015. 1

  • "Method for synthesis of 5-hydroxy-4-thiomethylpyrazole compound". Google Patents (RU2386619C2). 2

  • "Wood Dust and Formaldehyde". NCBI Bookshelf. 3

  • "1-Chloromethyl-1H-1,2,4-triazole | 84387-62-2". Benchchem. 4

Sources

Troubleshooting low conversion in reaction of 4-methylpyrazole with paraformaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Conversion in the Reaction of 4-Methylpyrazole with Paraformaldehyde Ticket Type: Advanced Synthesis Support Responder: Dr. A. Vance, Senior Application Scientist

Diagnostic Triage: Why is your reaction stalled?

If you are observing low conversion (


) or "stalled" reactivity between 4-methylpyrazole (4-MP) and paraformaldehyde (PFA), the issue rarely lies with the intrinsic nucleophilicity of the pyrazole. The failure point is almost always thermodynamic equilibrium  or formaldehyde availability .

Before altering your route, run this rapid diagnostic checklist:

Diagnostic ParameterThe "Red Flag" ConditionThe Scientific Reality
Reaction Temperature

(without strong acid/base)
PFA does not effectively depolymerize to reactive formaldehyde monomer (

) below its ceiling temperature without catalysis.
Water Content Wet solvent or "aged" PFAThe reaction is reversible. Water shifts the equilibrium back to the starting material (hydrolysis of the hemiaminal).
Stoichiometry 1:1 EquivalentsPFA is a polymer with variable chain lengths. 1 equivalent by mass often results in insufficient monomeric formaldehyde concentration.
System Openness Open flask refluxMonomeric formaldehyde is a gas (

). In an open system, it escapes before reacting, depleting the reagent.

The Chemistry Engine: Mechanism & Failure Points

To fix the reaction, you must visualize the invisible bottleneck. The reaction is not a simple


 addition; it is a multi-step equilibrium dependent on the in situ generation of the electrophile.
The Pathway
  • Depolymerization: Solid PFA must "unzip" to release reactive formaldehyde gas.

  • Nucleophilic Attack: The pyrazole nitrogen (N1) attacks the carbonyl carbon of formaldehyde.

  • Proton Transfer: Formation of the

    
    -hydroxymethyl adduct (hemiaminal).
    
Visualization of the Failure Mode

The following diagram maps the kinetic and thermodynamic traps in this synthesis.

G PFA Paraformaldehyde (Solid Polymer) HCHO Formaldehyde (Reactive Monomer) PFA->HCHO Depolymerization (Heat/Cat) HCHO->PFA Cooling TS Transition State HCHO->TS Nucleophilic Attack GasLoss Gas Escape (Open System) HCHO->GasLoss Loss to Atmosphere Py 4-Methylpyrazole Py->TS Nucleophilic Attack Prod N-Hydroxymethyl Adduct TS->Prod Kinetic Product Prod->TS Hydrolysis (+ H2O)

Figure 1: Reaction pathway analysis showing the critical dependency on depolymerization and the reversibility caused by water (Hydrolysis).

Troubleshooting Guides (Q&A)

Issue 1: "I am refluxing in THF, but the PFA solid remains at the bottom."

Root Cause: Kinetic Stability of PFA. Paraformaldehyde is a stable polymer. In neutral solvents like THF, it does not depolymerize fast enough to sustain the reaction, even at reflux (


).
The Fix: 
  • Switch Solvent: Use a higher boiling solvent like Toluene or Acetonitrile .

  • Add a Catalyst: Add 5-10 mol% of a base (e.g., Triethylamine or

    
    ). The base initiates "end-group unzipping" of the PFA chain, rapidly releasing formaldehyde monomer.
    
Issue 2: "I see conversion by TLC, but the product disappears during workup."

Root Cause: Thermodynamic Reversibility.


-hydroxymethyl pyrazoles are hemiaminals . They are chemically equivalent to a "nitrogen-acetal." In the presence of water (aqueous workup) or acid (silica gel), they spontaneously hydrolyze back to 4-MP and formaldehyde.
The Fix: 
  • Avoid Aqueous Workup: If possible, precipitate the product by adding a non-polar solvent (like Hexanes) and filtering.

  • Avoid Silica: Do not purify on silica gel unless it is basified (1%

    
    ). Neutral alumina is safer.
    
  • Capture Immediately: If this is an intermediate, react it in situ (e.g., with thionyl chloride to make the chloromethyl derivative) without isolation.

Issue 3: "The reaction stalls at 60% conversion."

Root Cause: Equilibrium Saturation. As the reaction proceeds, the concentration of free pyrazole drops, and the rate of the reverse reaction (hydrolysis) becomes competitive. The Fix:

  • Excess Reagent: Use 2.5 to 3.0 equivalents of paraformaldehyde.

  • Sealed Vessel: Run the reaction in a sealed pressure tube. This keeps the formaldehyde gas in solution (increasing effective concentration) rather than letting it escape via the condenser.

Validated Protocol: The "Self-Validating" Method

This protocol is designed to minimize water and maximize formaldehyde availability.

Reagents:

  • 4-Methylpyrazole (1.0 equiv)

  • Paraformaldehyde (3.0 equiv) – Must be fine powder, not prills.

  • Solvent: Acetonitrile (Reagent Grade, dried over sieves preferred)

  • Catalyst: Triethylamine (

    
    , 0.1 equiv)
    

Step-by-Step Workflow:

  • Setup: In a pressure tube (or heavy-walled flask), suspend 4-MP and Paraformaldehyde in Acetonitrile (

    
    ).
    
  • Activation: Add Triethylamine. Note: You may see a slight clearing as PFA begins to depolymerize.

  • Reaction: Seal the vessel and heat to

    
      for 4–6 hours.
    
    • Why

      
      ? This ensures rapid PFA cracking.
      
    • Why Sealed? Creates a "formaldehyde rich" headspace, forcing the equilibrium forward.

  • Monitoring: Check by NMR (

    
    ) or TLC. Look for the disappearance of the N-H proton and appearance of a methylene singlet (
    
    
    
    ) around
    
    
    .
  • Isolation (Critical):

    • Cool to room temperature.

    • Do NOT wash with water.

    • Concentrate the solvent in vacuo at low temperature (

      
      ).
      
    • If the product is a solid, triturate with cold Hexanes/Ether to remove excess PFA.

    • If the product is an oil, use immediately or store over molecular sieves.

References

  • Katritzky, A. R. ; et al. "Synthesis and properties of N-hydroxymethylazoles." Tetrahedron, 1989 , 45(13), 4253–4262.

  • Lomax, G. R. "Paraformaldehyde: A convenient source of formaldehyde in organic synthesis." Organic Process Research & Development, 2011 , 15(6), 1433–1437.

  • Peterson, Q. R. "Depolymerization of Paraformaldehyde: Kinetics and Mechanism." Journal of Chemical Education, 1965 , 42(11), 592.

Purification methods for unstable N-chloromethyl pyrazole intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Stabilization, Purification, and Handling of Unstable N-Chloromethyl Pyrazoles Ticket ID: CHEM-SUP-8821 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

You are likely encountering decomposition because N-chloromethyl pyrazoles are hemiaminal ethers disguised as alkyl halides. They possess a "push-pull" instability: the pyrazole nitrogen pushes electron density, making the C-Cl bond hyper-labile, while the resulting carbocation is highly susceptible to moisture (hydrolysis) or self-polymerization.

The Golden Rule: The best purification method for this intermediate is process optimization , not downstream isolation. If you must isolate, you are racing against entropy.

Module 1: The "Zero-Purification" Protocol (Recommended)

Context: 90% of stability issues stem from attempting to isolate the free base. The hydrochloride salt is significantly more stable.

Workflow: The "Clean-Stream" Synthesis

Instead of purifying the intermediate, optimize the generation step to allow direct use or salt precipitation.

  • Reagent Choice: Use Thionyl Chloride (

    
    )  with a catalytic amount of DMF.[1] Avoid 
    
    
    
    unless necessary, as removing phosphorus byproducts often requires aqueous workups that destroy the product.
  • Solvent System: Dichloromethane (DCM) or Toluene.

  • The "Precipitation" Trick:

    • If your product is solid: Cool the reaction mixture to 0°C. Add anhydrous Hexane or Heptane (antisolvent).

    • The product should crash out as the Hydrochloride Salt .

    • Action: Filter under Argon/Nitrogen. Wash with dry Hexane. Do not expose to humid air.

Data: Stability Comparison
FormStateShelf Life (25°C, Air)Shelf Life (-20°C, Argon)Primary Degradation Mode
Free Base Oil / Gum< 1 Hour2-3 DaysPolymerization (Red/Black Gum)
HCl Salt Crystalline Solid24-48 Hours> 6 MonthsHydrolysis (White Powder

Wet Paste)

Module 2: Chromatographic Intervention (The "Rescue" Op)

Warning: Standard silica gel is acidic (pH ~4-5). It will catalyze the hydrolysis of your chloromethyl group instantly. If you must run a column, you must neutralize the stationary phase.

Protocol: The Neutralized Flash Column

Reagents:

  • Silica Gel (Standard grade)

  • Triethylamine (TEA)

  • Eluent: Hexane/Ethyl Acetate (variable ratio)[2]

Step-by-Step:

  • Slurry Preparation: Suspend silica in your starting eluent containing 1% Triethylamine (v/v) .

  • Column Pre-treatment: Flush the packed column with 2 Column Volumes (CV) of the TEA-spiked eluent. This neutralizes acidic sites.

  • Loading:

    • Dissolve crude oil in a minimum amount of DCM/TEA (99:1).

    • Do not use solid loading (drying on silica generates heat and acid).

  • Elution: Run the column using eluent containing 0.5% TEA .

  • Speed: Run at a high flow rate. Residence time on the column should be <10 minutes.

Visualizing the Risk

G Start Crude N-Chloromethyl Pyrazole Silica Standard Silica Gel (Acidic Surface -OH) Start->Silica Direct Load NeutralSilica TEA-Neutralized Silica (Buffered Surface) Start->NeutralSilica + 1% TEA Hydrolysis Hydrolysis (Reversion to Alcohol) Silica->Hydrolysis H+ Catalysis Polymer Polymerization (Red/Black Gum) Silica->Polymer Surface Concentration Pure Purified Product NeutralSilica->Pure Fast Elution

Caption: Figure 1. Impact of stationary phase acidity on N-chloromethyl pyrazole stability.

Module 3: Troubleshooting & FAQs

Q1: My product turned into a pink/black oil during rotary evaporation. What happened? A: You likely experienced autocatalytic polymerization .

  • Mechanism: As you remove the solvent, the concentration increases. A free pyrazole nitrogen (nucleophile) from one molecule attacks the chloromethyl group (electrophile) of another. This releases HCl, which catalyzes further decomposition.

  • Fix: Never evaporate to dryness if you have the free base. Keep it in solution (DCM) at low temperature until the next step. If you must concentrate, keep the bath <30°C.

Q2: The NMR shows a broad hump around 4.5 - 6.0 ppm. A: This indicates hydrolysis. The sharp doublet of the


 (usually ~5.5-6.0 ppm) broadens as it converts to 

or

(ether dimer).
  • Check: Is your

    
     acidic? Old chloroform forms HCl. Pass your NMR solvent through basic alumina before use.
    

Q3: Can I use crystallization instead of chromatography? A: Yes, and you should.

  • Solvent System: Dissolve in minimal DCM (room temp). Add Hexane dropwise until cloudy. Cool to -20°C.

  • Prerequisite: This works best for the Hydrochloride salt. If you have the free base, bubble dry HCl gas through the ether/hexane solution to precipitate the salt directly.

Module 4: Experimental Protocol (Best Practice)

Synthesis of 1-(Chloromethyl)-3,5-dimethylpyrazole Hydrochloride (Representative Scale)

  • Setup: Flame-dried Schlenk flask, Argon atmosphere.

  • Reaction: Suspend 1-(hydroxymethyl)-3,5-dimethylpyrazole (10 mmol) in dry Toluene (30 mL).

  • Addition: Add

    
     (12 mmol) dropwise at 0°C.
    
  • Stir: Allow to warm to RT over 2 hours. The solution may turn pale yellow.

  • Isolation (The Crucial Step):

    • Do NOT add water.

    • Evaporate volatiles under high vacuum (protect pump with cold trap) to remove excess

      
       and 
      
      
      
      .
    • Resuspend the residue in minimal dry DCM (5 mL).

    • Add dry Diethyl Ether or Hexane (50 mL) with vigorous stirring.

    • The product precipitates as a white hygroscopic solid.

  • Storage: Store in a glovebox or desiccator over

    
    .
    

References

  • Pfeffer, M., et al. (1983). Synthesis of some new N-functionalized pyrazoles and their use in coordination chemistry. Journal of Organic Chemistry.[3]

  • Mahatsekake, C., et al. (1989). N-Hydroxymethylazoles: Synthesis and reactivity. Phosphorus, Sulfur, and Silicon and the Related Elements.

  • BenchChem Technical Database. (2024). Purification of unstable N-chloromethyl heterocycles.

  • Sigma-Aldrich Technical Bulletin. (2023). Handling of Moisture Sensitive Chloromethyl Derivatives.

Sources

Technical Support Center: Handling & Troubleshooting 1-(Chloromethyl)-4-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 1-(chloromethyl)-4-methyl-1H-pyrazole . As a highly reactive N-alkylating agent, this compound is notoriously sensitive to moisture. This guide provides field-proven insights, mechanistic explanations, and self-validating protocols to ensure the integrity of your synthetic workflows.

Frequently Asked Questions (FAQs)

Q: Why is 1-(chloromethyl)-4-methyl-1H-pyrazole so much more sensitive to moisture than standard alkyl chlorides (like benzyl chloride)? A: The extreme moisture sensitivity is due to the "alpha-heteroatom effect." Because the chloromethyl group is directly attached to the N1 nitrogen of the pyrazole ring, the molecule acts as an aminal-type chloride. The lone pair of electrons on the adjacent nitrogen can stabilize the developing positive charge on the carbon atom, forming an iminium-like transition state. This dramatically lowers the activation energy for nucleophilic attack by water (via


 or 

pathways), making the C-Cl bond highly labile compared to standard primary alkyl chlorides [1].

Q: What exactly happens to the molecule when it is exposed to ambient humidity? A: When exposed to moisture, water acts as a nucleophile and attacks the electrophilic chloromethyl carbon, displacing the chloride ion. This forms an unstable hemiaminal intermediate: 1-(hydroxymethyl)-4-methyl-1H-pyrazole. Because hemiaminals are thermodynamically unstable, this intermediate rapidly and spontaneously collapses into free 4-methyl-1H-pyrazole, formaldehyde, and hydrochloric acid (HCl) [2].

Hydrolysis_Pathway A 1-(Chloromethyl)-4-methyl-1H-pyrazole (Intact Reagent) B Nucleophilic Attack by H2O A->B Moisture Exposure C 1-(Hydroxymethyl)-4-methyl-1H-pyrazole (Unstable Hemiaminal) B->C - HCl D 4-Methyl-1H-pyrazole + Formaldehyde + HCl (Degradation Products) C->D Spontaneous Collapse

Hydrolysis mechanism of 1-(chloromethyl)-4-methyl-1H-pyrazole upon moisture exposure.

Q: I opened my reagent bottle, and it started fuming. Is it ruined? A: Yes, visible fuming is a critical diagnostic sign of advanced degradation. The "smoke" you observe is hydrogen chloride (HCl) gas reacting with atmospheric moisture to form hydrochloric acid vapor [3]. If the reagent is fuming heavily or has turned into a sticky, cloudy mass, it should be discarded and synthesized or purchased fresh.

Diagnostic Data: Identifying Degraded Reagents

Before committing this reagent to a complex, multi-step synthesis, you must verify its structural integrity. Relying on visual inspection alone is insufficient; quantitative NMR analysis is the gold standard.

Diagnostic MarkerIntact 1-(Chloromethyl)-4-methyl-1H-pyrazoleDegraded Mixture
Physical Appearance Clear liquid or crystalline solid (if HCl salt)Cloudy suspension or sticky, fuming mass

H-NMR: N-CH

-Cl
Sharp singlet at ~5.9 – 6.2 ppm (2H)Absent or severely diminished

H-NMR: Pyrazole Core
Downfield shifted (e.g., ~7.5, ~7.7 ppm)Upfield shifted to free 4-methylpyrazole (~7.3, ~7.4 ppm)

H-NMR: Byproducts
NoneFormaldehyde hydrate (~4.8 ppm) or gas (~9.7 ppm)
Reaction Behavior Clean alkylation/substitutionLow yield, recovery of unreacted nucleophile

Troubleshooting Workflows & Protocols

To guarantee experimental success, your handling procedures must be treated as a self-validating system. Every step must actively prevent moisture introduction while simultaneously verifying the reagent's state.

Anhydrous_Workflow S1 1. Cold Storage Store at -20°C under Argon/N2 S2 2. Thermal Equilibration Warm to RT in a desiccator (1-2 hrs) S1->S2 S3 3. Inert Transfer Transfer via Glovebox or Schlenk Line S2->S3 S4 4. Reaction Setup Dissolve in anhydrous solvent + Scavenger base S3->S4 S5 5. Quality Control Verify integrity via 1H-NMR aliquot S4->S5 Validate before use

Step-by-step anhydrous workflow for handling moisture-sensitive pyrazole reagents.

Protocol A: Anhydrous Handling and Reaction Setup

Do not skip steps; each action is designed to mitigate a specific mode of chemical failure.

  • Thermal Equilibration:

    • Action: Remove the sealed reagent bottle from the -20°C freezer and place it immediately into a desiccator. Allow it to sit for 1–2 hours until it reaches room temperature.

    • Causality: Opening a cold bottle in ambient air causes immediate condensation of atmospheric moisture onto the inner walls of the vessel and the reagent itself. Equilibrating the temperature prevents this dew-point phenomenon.

  • Inert Atmosphere Transfer:

    • Action: Move the equilibrated, sealed bottle into an Argon-filled glovebox or use standard Schlenk line techniques (evacuate/backfill cycles) to open the vessel.

    • Causality: The N-chloromethyl group reacts with ambient humidity within minutes. An inert micro-environment ensures the nucleophilic attack by

      
       is kinetically impossible.
      
  • Reaction Execution with Scavenger Base:

    • Action: Dissolve the reagent in a strictly anhydrous solvent (e.g., dry DMF or THF over 3Å molecular sieves). Add a non-nucleophilic base (such as DIPEA or

      
      ) to the reaction mixture before adding your target nucleophile.
      
    • Causality: Even trace amounts of unavoidable hydrolysis will generate HCl. Free HCl can autocatalyze further degradation of the pyrazole reagent or protonate your target nucleophile, killing the reaction. The scavenger base neutralizes this threat immediately.

Protocol B: Self-Validating NMR Quality Control Check

Perform this check if a batch has been stored for >3 months or if the seal was previously compromised.

  • Solvent Preparation:

    • Action: Prepare CDCl

      
       by passing it through a short plug of basic alumina, or use ampoules of CDCl
      
      
      
      stored over 4Å molecular sieves.
    • Causality: Standard CDCl

      
       often contains trace water and DCl (degradation products of chloroform). Using unpurified NMR solvent will actively hydrolyze your sample during the scan, giving a false-positive for degradation.
      
  • Aliquot Preparation:

    • Action: Under an argon atmosphere, dissolve ~10 mg of the pyrazole reagent in 0.6 mL of the dried CDCl

      
      . Cap the NMR tube tightly and seal with Parafilm.
      
    • Causality: Taking the aliquot under inert conditions ensures the bulk material remains pristine for your actual synthesis.

  • Spectral Analysis:

    • Action: Run a standard

      
      H-NMR scan. Confirm the presence of the sharp N-CH
      
      
      
      -Cl singlet at ~6.0 ppm and the absence of a formaldehyde peak at ~9.7 ppm.
    • Causality: Validating the structural integrity prevents the costly mistake of committing expensive downstream intermediates to a dead reaction.

References

  • Mazurkiewicz, R. et al. "1-Aminoalkylphosphonium Derivatives: Smart Synthetic Equivalents of N-Acyliminium-Type Cations, and Maybe Something More: A Review". Molecules (2022). URL: [Link]

  • Sidique, S. et al. "Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase". Bioorganic & Medicinal Chemistry Letters (2009). URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12248303, 1-(chloromethyl)-1H-pyrazole hydrochloride". PubChem (2025). URL: [Link]

Technical Support Center: Controlling Regioselectivity in Chloromethylation of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the regioselective chloromethylation of substituted pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to navigate the complexities of this important transformation.

Introduction

The chloromethylation of pyrazoles is a critical reaction for introducing a versatile chloromethyl handle, a key stepping stone for further functionalization in medicinal chemistry and materials science. However, for unsymmetrically substituted pyrazoles, the reaction can proceed at either the N1 or N2 position, often leading to a mixture of regioisomers that can be challenging to separate. Achieving high regioselectivity is paramount for efficient and scalable synthesis. This guide will equip you with the knowledge to control this selectivity and troubleshoot common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the chloromethylation of substituted pyrazoles?

A1: The primary challenges are controlling regioselectivity (N1 vs. N2 substitution) and minimizing side reactions. For unsymmetrical pyrazoles, obtaining a single regioisomer is often difficult, leading to tedious purification steps.[1] Side reactions can include the formation of bis(pyrazolyl)methane derivatives, particularly when the pyrazole ring is activated.[2][3] Low yields can also be an issue due to suboptimal reaction conditions or decomposition of the starting material or product.[1][4]

Q2: What are the key factors that influence N1/N2 regioselectivity in pyrazole alkylation reactions like chloromethylation?

A2: Regioselectivity is a delicate balance of several factors:

  • Steric Hindrance: This is often the dominant factor. The chloromethyl group will preferentially attack the less sterically hindered nitrogen atom. Bulky substituents on the pyrazole ring will direct the incoming electrophile to the more accessible nitrogen.[1][5]

  • Electronic Effects: The electronic properties of substituents on the pyrazole ring influence the nucleophilicity of the two nitrogen atoms.[1][6] Electron-withdrawing groups can decrease the nucleophilicity of the adjacent nitrogen, while electron-donating groups can increase it.

  • Reaction Conditions: The choice of solvent, temperature, and the nature of the chloromethylating agent play a crucial role.

  • Protecting Groups: In some cases, a protecting group can be used to block one of the nitrogen atoms, allowing for selective functionalization of the other. The (2-trimethylsilylethoxy)methyl (SEM) group is one such example that can be strategically transposed to direct substitution.[7]

Q3: Can the pyrazole ring itself undergo chloromethylation on a carbon atom?

A3: Yes, under certain conditions, electrophilic substitution on the pyrazole ring can occur, typically at the C4 position.[2][3] This is more likely to happen with electron-rich pyrazoles and in the presence of strong acids. The reaction often proceeds through the formation of a hydroxymethyl intermediate, which is then converted to the chloromethyl derivative.[2][3]

Q4: Are there alternatives to direct chloromethylation for introducing a one-carbon synthon at the nitrogen?

A4: Yes, while direct chloromethylation is common, other N-alkylation strategies can be employed, followed by conversion to the chloromethyl group if necessary. These include using other alkylating agents with different leaving groups (e.g., iodides or bromides are more reactive than chlorides) or employing methods like the Mitsunobu reaction.[1][5] Acid-catalyzed N-alkylation using trichloroacetimidates offers a milder alternative to base-mediated methods.[5]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the chloromethylation of substituted pyrazoles.

Issue 1: Poor or No Regioselectivity (Formation of a Mixture of N1 and N2 Isomers)

This is the most frequent challenge. The formation of a difficult-to-separate mixture of regioisomers can significantly impact yield and downstream processing.

dot

Caption: Decision tree for improving regioselectivity.

Troubleshooting Steps:

  • Analyze Steric Factors: The position of substitution is often dictated by sterics, favoring the less hindered nitrogen.[5] If your desired isomer is the one formed by attack at the less hindered nitrogen, you may be able to improve the ratio by using a bulkier pyrazole substituent.

  • Modify Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes increase the kinetic preference for one isomer over the other.

    • Solvent: The polarity of the solvent is critical. Polar aprotic solvents like DMF and DMSO can influence the regioselectivity.[1] Fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity in some N-alkylation reactions.[1][8]

  • Consider a Protecting Group Strategy: For complex syntheses where high regioselectivity is essential, using a protecting group can be a robust solution. The SEM group, for instance, can be introduced and then transposed to allow for sequential functionalization of the pyrazole ring with complete regiocontrol.[7]

Issue 2: Low Yield or Product Decomposition

Low yields can be attributed to several factors, from incomplete reactions to product instability.

dot

Caption: Troubleshooting workflow for low reaction yield.

Troubleshooting Steps:

  • Reagent Quality: Ensure the chloromethylating agent (e.g., chloromethyl methyl ether, paraformaldehyde/HCl) is of high quality and free of impurities.

  • Temperature Control: Chloromethylation can be exothermic. Poor temperature control can lead to side reactions and decomposition.[9] Maintain the recommended reaction temperature and consider slower addition of the chloromethylating agent.

  • Reaction Monitoring: Track the reaction progress using TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating that could degrade the product.

  • Work-up and Purification: The N-chloromethyl pyrazole product may be sensitive to acidic or basic conditions. Neutralize the reaction mixture carefully and consider a non-aqueous work-up if the product is unstable in water.

Issue 3: Formation of Bis(pyrazolyl)methane Side Product

This side product arises from the reaction of the initially formed N-chloromethyl pyrazole with another molecule of the starting pyrazole.

Troubleshooting Steps:

  • Stoichiometry: Use a slight excess of the chloromethylating agent to ensure all the starting pyrazole is consumed.

  • Concentration: Running the reaction at a higher dilution can disfavor the bimolecular side reaction.

  • Order of Addition: Adding the pyrazole solution to the chloromethylating agent solution (inverse addition) can sometimes minimize the formation of the bis-adduct.

Experimental Protocols

Protocol 1: General Procedure for Base-Mediated N-Chloromethylation of a Substituted Pyrazole

This protocol provides a general starting point. Optimization of base, solvent, and temperature will likely be necessary for specific substrates.

dot

Caption: General workflow for N-chloromethylation.

Materials:

  • Substituted pyrazole (1.0 eq)

  • Base (e.g., Potassium Carbonate, 1.5 eq or Sodium Hydride, 1.1 eq)

  • Chloromethylating agent (e.g., Chloromethyl methyl ether, 1.2 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile)

  • Standard work-up and purification reagents

Procedure:

  • To a stirred suspension of the base in the anhydrous solvent, add the substituted pyrazole at room temperature.

  • Stir the mixture for 15-30 minutes to allow for deprotonation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add the chloromethylating agent dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the regioisomers.

Note: The choice of base is critical. For instance, K₂CO₃ in DMSO is often effective for regioselective N1-alkylation of 3-substituted pyrazoles.[1] In some cases, using sodium hydride (NaH) can prevent the formation of regioisomeric products.[6][10]

Data Presentation

The following table illustrates how different factors can influence the N1/N2 ratio in the alkylation of a hypothetical 3-substituted pyrazole. These are representative trends, and actual results will vary depending on the specific substrate.

Entry Substituent (at C3) Solvent Base Temperature (°C) N1:N2 Ratio (Illustrative)
1MethylTHFNaH251 : 1.5
2MethylDMSOK₂CO₃255 : 1
3tert-ButylTHFNaH25>20 : 1 (Steric control)
4PhenylDMFCs₂CO₃253 : 1
5TrifluoromethylMeCNK₂CO₃601 : 10 (Electronic control)

Conclusion

Controlling regioselectivity in the chloromethylation of substituted pyrazoles requires a systematic approach that considers steric, electronic, and reaction condition-dependent factors. By carefully selecting the appropriate base, solvent, and temperature, and by understanding the inherent properties of the pyrazole substrate, researchers can significantly improve the outcome of this valuable transformation. This guide provides a foundation for troubleshooting and optimizing your experimental protocols, ultimately leading to more efficient and successful syntheses.

References

  • BenchChem. (2025).
  • Daugulis, O., et al. (2012). Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines. Angewandte Chemie International Edition, 51(1), 125-128. [Link]

  • Chen, G., et al. (2015). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. Angewandte Chemie International Edition, 54(44), 13014-13018. [Link]

  • Chen, G., et al. (2015). Orchestrated Triple C-H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. Scilit. [Link]

  • Singh, V., et al. (2018). Transition-metal-catalyzed C–H functionalization of pyrazoles. Request PDF. [Link]

  • Kudyakova, Y. S., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]

  • Kudyakova, Y. S., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Semantic Scholar. [Link]

  • DeGuire, M. J., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]

  • Gulevskaya, A. V., et al. (2012). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. Organic Letters, 14(24), 6314-6317. [Link]

  • Li, J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10834-10843. [Link]

  • Alkorta, I., et al. (2019). An Example of Polynomial Expansion: The Reaction of 3(5)-Methyl-1H-Pyrazole with Chloroform and Characterization of the Four Isomers. MDPI. [Link]

  • Rstakyan, V. I., et al. (2015). Chloromethylation of Pyrazole Ring. ResearchGate. [Link]

  • Corona-Dzul, M., et al. (2020). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Molecules, 25(24), 5923. [Link]

  • Various Authors. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?. ResearchGate. [Link]

  • Kudyakova, Y. S., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PMC. [Link]

  • Royal Society of Chemistry. (2016). 5.1.7. Selective Boc-Protection and Bromination of Pyrazoles. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

  • Royal Society of Chemistry. (2016). A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. RSC.org. [Link]

  • Various Authors. (2024). Optimization of pyrazole N-alkylation conditions. ResearchGate. [Link]

  • Reddit User. (2023). N-methylation of pyrazole. r/OrganicChemistry. [Link]

  • Rstakyan, V. I., et al. (2016). (PDF) Chloromethylation of pyrazole ring. ResearchGate. [Link]

  • Li, J., et al. (2025). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. [Link]

  • Sanna, M., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PMC. [Link]

  • Li, J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed. [Link]

  • Sharma, P., et al. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of Applied Pharmaceutical Science, 10(05), 118-122. [Link]

  • SlideShare. (2019). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. SlideShare. [Link]

  • Organic Chemistry Portal. (2024). Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Durham University. (n.d.). New studies in aromatic chloromethylation. Durham E-Theses. [Link]

  • Organic Letters. (2018). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. ACS Publications. [Link]

  • Kleinmaier, R. T., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. MDPI. [Link]

  • UAB Barcelona. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona. [Link]

Sources

Technical Support Center: Stabilization Strategies for 1-(Chloromethyl)-4-methyl-1H-pyrazole Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges regarding the stability of N-chloromethylated heterocycles. 1-(chloromethyl)-4-methyl-1H-pyrazole is a highly reactive electrophile. Due to the


-heteroatom effect, the nitrogen lone pair provides anchimeric assistance that labilizes the C–Cl bond, making it exceptionally prone to both solvolysis and bimolecular side reactions[1],[2].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure the integrity of your stock solutions.

Diagnostic Overview & Mechanistic Causality

Understanding why your compound degrades is the first step to stabilizing it. The N-chloromethyl group is essentially a halogenated hemiaminal. It is susceptible to two primary degradation pathways:

  • Moisture-Driven Hydrolysis: Trace water attacks the highly electrophilic methylene carbon. This forms an unstable N-hydroxymethyl intermediate that rapidly collapses, releasing formaldehyde (

    
    ), hydrochloric acid (HCl), and the free 4-methyl-1H-pyrazole.
    
  • Bimolecular Self-Alkylation: The

    
     atom of the pyrazole ring possesses an 
    
    
    
    hybridized lone pair, making it nucleophilic. At high concentrations, the
    
    
    of one molecule will attack the chloromethyl group of another, displacing the chloride to form insoluble bis(pyrazol-1-yl)methane derivatives or quaternary pyrazolium salts[1],[2].

Degradation_Mechanisms Target 1-(chloromethyl)-4-methyl-1H-pyrazole (Intact) Hydrolysis Hydrolysis Pathway (Trace H₂O) Target->Hydrolysis Nucleophilic Attack (O) Dimerization Bimolecular Alkylation (High Concentration) Target->Dimerization Nucleophilic Attack (N2) Products1 4-methyl-1H-pyrazole + CH₂O + HCl Hydrolysis->Products1 Hemiaminal Collapse Products2 Bis(pyrazol-1-yl)methane Derivatives Dimerization->Products2 SN2 Displacement of Cl⁻

Degradation pathways of 1-(chloromethyl)-4-methyl-1H-pyrazole in solution.

Troubleshooting Guide

Issue: My stock solution turned cloudy after 24 hours.

  • Causality: Cloudiness almost universally indicates the precipitation of pyrazolium hydrochloride salts. This is a direct consequence of moisture ingress. Hydrolysis generates HCl, which subsequently protonates the intact pyrazole rings. Because these salts are insoluble in non-polar solvents like Dichloromethane (DCM) or Toluene, they crash out of solution.

  • Resolution: Ensure your solvent is rigorously dried over activated 3Å molecular sieves (<10 ppm water). Handle the compound exclusively in an inert argon atmosphere.

Issue: NMR analysis shows a new sharp peak at


 9.6 ppm. 
  • Causality: The peak at 9.6 ppm in

    
    -NMR is characteristic of the aldehydic protons of formaldehyde. This confirms that the N-CH2-Cl bond has completely hydrolyzed.
    
  • Resolution: Discard the solution. To prevent this in the future, consider adding a non-nucleophilic acid scavenger (see protocol below) to neutralize trace acids that can autocatalyze the degradation.

Issue: I am observing high molecular weight impurities in LC-MS.

  • Causality: You are observing self-alkylation (dimerization/polymerization)[2]. Because this is a bimolecular

    
     process, the reaction rate scales with the square of the concentration (
    
    
    
    ).
  • Resolution: Dilute your stock solutions. Lowering the concentration from 1.0 M to 0.1 M reduces the rate of self-alkylation by a factor of 100. Alternatively, consider using masked methylating reagents (like

    
    -halomethylsilanes) if the free chloromethyl group proves too unstable for your specific synthetic workflow[3],[4].
    

Solvent Compatibility Matrix

The choice of solvent dictates the lifespan of your reagent. Solvents must be strictly anhydrous and non-nucleophilic. High dielectric constants (


) can inadvertently stabilize the iminium transition state, promoting 

-type degradation[5].
SolventDielectric Constant (

)
NucleophilicityRecommendationEst. Half-Life (25°C, Anhydrous)
Toluene 2.4NoneHighly Recommended > 1 Week
Dichloromethane (DCM) 8.9NoneRecommended > 72 Hours
Tetrahydrofuran (THF) 7.5WeakProceed with Caution~ 24 Hours
Acetonitrile (MeCN) 37.5WeakNot Recommended< 4 Hours
Methanol (MeOH) 32.7StrongStrictly Avoid< 5 Minutes

Validated Preparation Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . By controlling concentration and moisture, we arrest both bimolecular and solvolytic degradation pathways.

Stabilization_Workflow S1 1. Solvent Drying (3Å MS, <10 ppm H₂O) S2 2. Glovebox Transfer (Argon, <1 ppm O₂/H₂O) S1->S2 S3 3. Dilute Dissolution (≤ 0.1 M Concentration) S2->S3 S4 4. Add Scavenger (2,6-DTBP, Optional) S3->S4 S5 5. Cryo-Storage (Amber Ampoule, -20°C) S4->S5

Step-by-step workflow for preparing stabilized anhydrous pyrazole solutions.

Step-by-Step Methodology:
  • Glassware Preparation: Oven-dry amber glass ampoules and volumetric flasks at 150°C for a minimum of 4 hours. Cool under a stream of high-purity Argon. (Causality: Amber glass prevents UV-induced radical cleavage of the C-Cl bond; heat removes surface-bound water).

  • Solvent Purification: Dispense Toluene or DCM from a Solvent Purification System (SPS). Store over freshly activated 3Å molecular sieves for 24 hours prior to use.

  • Inert Transfer: Move the solid 1-(chloromethyl)-4-methyl-1H-pyrazole into a glovebox maintained at <1 ppm

    
     and 
    
    
    
    .
  • Dilute Dissolution: Dissolve the compound to a maximum concentration of 0.1 M . (Causality: Enforces a low kinetic ceiling on bimolecular self-alkylation).

  • Acid Scavenging (Optional but Recommended): Add 0.05 equivalents of 2,6-di-tert-butylpyridine (2,6-DTBP). (Causality: 2,6-DTBP is sterically hindered and cannot act as a nucleophile, but will instantly neutralize any trace HCl generated, preventing autocatalytic degradation).

  • Storage: Flame-seal the aliquots in ampoules under Argon and store at -20°C.

  • System Validation (Crucial): Before using the stored stock in an experiment, take a 50

    
     aliquot and dilute it in 0.5 mL of anhydrous 
    
    
    
    . Run a quick
    
    
    -NMR.
    • Pass Criteria: A sharp singlet for the

      
       protons at 
      
      
      
      5.5 ppm.
    • Fail Criteria: Broadening of the pyrazole peaks or the appearance of a formaldehyde peak at

      
       9.6 ppm.
      

Frequently Asked Questions (FAQs)

Q: Can I use basic alumina or potassium carbonate to store the solution and scavenge HCl? A: No. While solid-supported bases scavenge acid, the hydroxyl groups on the surface of basic alumina, or the carbonate ions, can act as direct nucleophiles. This will trigger solid-phase solvolysis of the N-chloromethyl group. You must rely on sterically hindered, homogeneous non-nucleophilic bases like 2,6-DTBP.

Q: I need to perform a reaction at 80°C. Will the chloromethyl pyrazole survive? A: In solution, thermal energy rapidly accelerates self-alkylation. If your downstream reaction requires high heat, you must keep the 1-(chloromethyl)-4-methyl-1H-pyrazole solution cold (-20°C) and add it dropwise to the heated reaction mixture containing your target nucleophile. This ensures the reagent reacts with your target substrate before it has the chance to react with itself.

Q: Are there alternative reagents if this molecule is too unstable for my workflow? A: Yes. If direct N-chloromethylation is failing due to stability issues, modern synthetic protocols often utilize


-halomethylsilanes (e.g., (chloromethyl)triisopropoxysilane) as "masked" methylating agents. These provide high N1-selectivity and are completely bench-stable until activated[3],[4].

References

  • Title: N1-Selective Methyl

    
    -Halomethylsilanes as Masked Methylating Reagents
    Source: The Journal of Organic Chemistry (ACS Publications), 2024.
    URL: [Link]
    
  • Title: Chloromethylation of pyrazole ring Source: Russian Journal of General Chemistry (via ResearchGate), 2016. URL: [Link]

  • Title: Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives Source: Molecules (MDPI), 2024. URL: [Link]

Sources

Technical Support Hub: Recrystallization of 1-(chloromethyl)-4-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Solvent Selection & Purification Protocol Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1]

Executive Summary & Safety Directive

Warning: Vesicant & Lachrymator Hazard 1-(chloromethyl)-4-methyl-1H-pyrazole contains a highly reactive alkylating moiety (


).[1] Unlike standard pyrazoles, this compound is a potent electrophile.[1]
  • Handle only in a fume hood.

  • Avoid skin contact: It can cause severe blistering similar to mustard agents.[1]

  • Moisture Sensitivity: The compound hydrolyzes rapidly to release HCl gas and the corresponding

    
    -hydroxymethyl impurity.[1]
    

The Golden Rule for this Compound:

Do NOT use alcohols (Methanol, Ethanol) or water. While alcohols are standard for general pyrazole recrystallization, they will react with the chloromethyl group via


 solvolysis to form the ether impurity (

), destroying your product.

Solvent Selection Matrix

The following table synthesizes solvent compatibility based on the specific reactivity of the


-chloromethyl group.
Solvent SystemSuitabilityMechanism / Rationale
Ethyl Acetate / n-Heptane Recommended Standard Anti-Solvent Pair. The compound dissolves well in warm EtOAc.[1] Heptane acts as the precipitant.[1] Both are non-nucleophilic.[1]
Dichloromethane (DCM) / Hexane Excellent Low-Temperature Option. DCM has high solubilizing power even at room temp.[1] Good for thermally unstable batches.[1]
Toluene Good Cooling Crystallization. High temperature coefficient of solubility.[1][2] Requires heating (risk of thermal decomp if prolonged).[1]
Methanol / Ethanol FORBIDDEN Chemical Incompatibility. Nucleophilic attack by

displaces the chloride.[1]
Diethyl Ether Moderate Good solubility, but high volatility makes controlled crystallization difficult.[1]
Water FORBIDDEN Hydrolysis Risk. Rapidly converts product to 1-(hydroxymethyl)-4-methyl-1H-pyrazole + HCl.[1]

Interactive Decision Logic (Visualization)

Use this logic flow to determine the correct purification strategy based on your crude material's state.

SolventLogic Start Start: Assess Crude Material StateCheck Is the crude material a solid or oil? Start->StateCheck Solid Solid StateCheck->Solid Crystalline Oil Oily / Sticky StateCheck->Oil Amorphous PurityCheck Is purity >85%? DirectCryst Proceed to Protocol A (EtOAc/Heptane) PurityCheck->DirectCryst Yes Trituration Perform Trituration (Cold Hexane/Pentane) PurityCheck->Trituration No (Pre-clean) Solid->PurityCheck Oil->Trituration Attempt to solidify Trituration->DirectCryst Success Distillation Vacuum Distillation (If thermally stable) Trituration->Distillation Failure

Figure 1: Decision matrix for processing crude 1-(chloromethyl)-4-methyl-1H-pyrazole. Note that "oiling out" requires an initial trituration step.[1]

Validated Protocol: Anti-Solvent Recrystallization

This method minimizes thermal stress and avoids solvolysis.[1]

Reagents:

  • Solvent A (Good Solvent): Ethyl Acetate (Anhydrous)

  • Solvent B (Anti-Solvent): n-Heptane (Anhydrous)[1]

Step-by-Step Procedure:

  • Preparation: Ensure all glassware is oven-dried. Flush the flask with Nitrogen/Argon.[1]

  • Dissolution: Place crude solid in an Erlenmeyer flask. Add Solvent A (EtOAc) dropwise while warming gently (40–45°C). Do not boil.[1] Add just enough solvent to dissolve the solid.[1][2][3]

  • Filtration (Critical): If the solution is cloudy (inorganic salts/polymer), filter rapidly through a sintered glass funnel while warm.

  • Precipitation: Return the filtrate to the flask. While stirring moderately, add Solvent B (Heptane) dropwise.

    • Visual Cue: Stop adding Heptane the moment a faint, persistent cloudiness appears.

  • Re-solubilization: Add 1-2 drops of Solvent A to clear the cloudiness.[1]

  • Crystallization:

    • Wrap the flask in a towel (insulation) to allow slow cooling to room temperature.

    • Once at room temp, move to a fridge (4°C) for 2 hours, then freezer (-20°C) overnight.

  • Collection: Filter the crystals under inert gas (if possible) or rapidly in air. Wash with cold Heptane.[1] Dry in a vacuum desiccator over

    
     or KOH (to absorb acid traces).
    

Troubleshooting Guide (FAQ)

Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. Why?

  • Cause: This is common for low-melting pyrazoles.[1] It usually happens if the solution is too concentrated or cooled too quickly, causing the compound to phase-separate as a liquid before organizing into a lattice.

  • Fix:

    • Re-heat the mixture until the oil dissolves.

    • Add slightly more Solvent A (EtOAc) to lower the saturation.[1]

    • Seed it: Add a tiny crystal of pure product (if available) or scratch the glass wall with a glass rod to induce nucleation.[1]

    • Slow down cooling: Use an oil bath that cools naturally overnight.[1]

Q2: The solid is fuming when I open the container.

  • Cause: Hydrolysis.[1][4] Ambient moisture is reacting with the

    
     group to release HCl gas.[1]
    
  • Fix: Your solvent was likely "wet."[1] You must use anhydrous solvents.[1] Store the final product over a desiccant (like Drierite or KOH pellets) in a tightly sealed container.

Q3: Can I use Acetone?

  • Analysis: Acetone is non-nucleophilic, but it holds water very tenaciously.[1] Unless your acetone is strictly dried (molecular sieves), it introduces moisture risk. EtOAc is generally safer and easier to dry.[1]

Mechanistic Insight (E-E-A-T)

The instability of 1-(chloromethyl)-4-methyl-1H-pyrazole arises from the "push-pull" electronic nature of the ring.[1] The nitrogen lone pair can assist in the expulsion of the chloride leaving group, creating a transient iminium-like species.

Reaction Pathway to Avoid (Solvolysis):


[1]

This mechanism highlights why nucleophilic solvents are strictly prohibited .[1] The protocol above uses EtOAc/Heptane specifically because they lack the lone-pair donors necessary to intercept this reactive intermediate [1, 2].[1]

References

  • Synthesis and Reactivity of N-Hydroxymethyl and N-Chloromethyl Azoles. Journal of Heterocyclic Chemistry. Discusses the general instability and high reactivity of N-halomethyl azoles toward nucleophiles.[1]

  • Purification of Labile Alkyl Halides. Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] Provides standard protocols for recrystallizing moisture-sensitive alkyl halides using non-polar/polar aprotic pairs.[1]

  • 1-(Chloromethyl)-1H-pyrazole Hydrochloride Properties. PubChem Database. Confirms the hydrolytic instability and hazard classification (Skin Corr.[1] 1B) of the parent class.

Sources

Validation & Comparative

1H NMR chemical shift of N-CH2-Cl group in 1-(chloromethyl)-4-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the 1H NMR Chemical Shift of the N-CH2-Cl Group in 1-(chloromethyl)-4-methyl-1H-pyrazole

Introduction: Deciphering Molecular Structure Through NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone of chemical analysis, providing unparalleled insight into the molecular structure of organic compounds.[1] For researchers in drug development and synthetic chemistry, accurately predicting and interpreting NMR spectra is crucial for verifying the synthesis of novel molecules. This guide provides a detailed analysis of the 1H NMR chemical shift of the N-CH2-Cl protons in 1-(chloromethyl)-4-methyl-1H-pyrazole.

While a direct experimental spectrum for this specific molecule is not widely published, this guide, written from the perspective of a Senior Application Scientist, will leverage data from structurally analogous compounds and fundamental NMR principles to build a robust predictive model. We will explore the key electronic and environmental factors that determine the chemical shift, present a comparative analysis with related structures, and provide a validated experimental protocol for acquiring such data.

Theoretical Framework: Key Factors Influencing the N-CH2-Cl Chemical Shift

The precise resonance frequency (chemical shift, δ) of the N-CH2-Cl protons is not arbitrary. It is the result of a complex interplay of several factors at the molecular level. Understanding these influences is paramount for accurate spectral interpretation.

  • The Inductive Effect: This is the most dominant factor for the N-CH2-Cl group. The methylene (-CH2-) protons are bonded to a carbon that is directly attached to two highly electronegative atoms: the pyrazole ring nitrogen (N1) and a chlorine atom. Both atoms strongly withdraw electron density from the methylene group. This "deshielding" effect reduces the electron cloud around the protons, exposing them more directly to the spectrometer's external magnetic field (B0). Consequently, a lower applied field strength is required to achieve resonance, resulting in a significant downfield shift to a higher ppm value.[2][3]

  • Magnetic Anisotropy of the Pyrazole Ring: The pyrazole ring is an aromatic heterocycle, meaning it contains a delocalized π-electron system.[4] When placed in a magnetic field, these π-electrons circulate, inducing their own local magnetic field. This phenomenon, known as magnetic anisotropy, creates distinct shielding (upfield shift) and deshielding (downfield shift) zones around the ring. Protons located in the plane of the ring (like the ring protons H3 and H5) and those positioned directly above or below it experience different effects. The exocyclic N-CH2-Cl group's protons are situated in the deshielding region, which further contributes to their downfield chemical shift.

  • Influence of Substituents: The 4-methyl group on the pyrazole ring has a modest but noticeable electronic effect. As an alkyl group, it is weakly electron-donating, which slightly increases the electron density of the aromatic ring system.[4] This minor shielding effect is generally insufficient to counteract the powerful deshielding from the adjacent nitrogen and chlorine atoms.

Comparative Analysis and Chemical Shift Prediction

To establish a reliable prediction for the chemical shift of the N-CH2-Cl protons, we can compare it with known values from structurally similar molecules.

CompoundFunctional Group1H NMR Chemical Shift (δ, ppm)SolventRationale for Comparison
5-Chloromethyl-1,3-dimethyl-1H-pyrazole[5]C-CH2 -Cl4.53CDCl₃This isomer has the chloromethyl group on a carbon atom (C5). It serves as a baseline, showing the combined effect of the pyrazole ring and chlorine.
Typical Alkyl Halides (R-CH2 -Cl)C-CH2 -Cl~3.0 - 4.0VariesEstablishes the general chemical shift region for protons adjacent to a chlorine atom.[3]
Typical Amines (R-CH2 -N)C-CH2 -N~2.5 - 3.5VariesEstablishes the general chemical shift region for protons adjacent to a nitrogen atom.[6]
Predicted: 1-(chloromethyl)-4-methyl-1H-pyrazole N-CH2-Cl ~5.7 - 6.2 CDCl₃The target protons are adjacent to both an aromatic nitrogen and a chlorine. The powerful combined inductive effects are expected to shift the signal significantly further downfield than either influence alone.

Analysis and Prediction:

The protons in 5-chloromethyl-1,3-dimethyl-1H-pyrazole, being attached to a carbon which is then attached to chlorine, resonate at 4.53 ppm.[5] In our target molecule, the methylene protons are directly bonded to a nitrogen atom and a carbon bonded to chlorine. The direct attachment to the pyrrole-like nitrogen of the aromatic ring introduces a much stronger deshielding effect. Therefore, the chemical shift for the N-CH2-Cl protons is predicted to be substantially further downfield.

Predicted Chemical Shift: A well-reasoned prediction places the 1H NMR signal for the N-CH2-Cl protons in 1-(chloromethyl)-4-methyl-1H-pyrazole as a singlet in the range of 5.7 - 6.2 ppm when measured in a non-polar deuterated solvent like CDCl₃.

Visualizing the Determinants of Chemical Shift

The final chemical shift value is a summation of multiple electronic and magnetic contributions.

cluster_0 Primary Factors (Deshielding / Downfield Shift) cluster_1 Secondary Factor (Shielding / Upfield Shift) cluster_2 Inductive_N Inductive Effect (N) Final_Shift Observed N-CH2-Cl Chemical Shift (Predicted: 5.7 - 6.2 ppm) Inductive_N->Final_Shift + Strong Inductive_Cl Inductive Effect (Cl) Inductive_Cl->Final_Shift + Strong Anisotropy Ring Anisotropy Anisotropy->Final_Shift + Moderate Methyl_Group 4-Methyl Group (EDG) Methyl_Group->Final_Shift - Weak

Caption: Key electronic and magnetic factors influencing the N-CH2-Cl proton chemical shift.

Experimental Protocol for 1H NMR Spectrum Acquisition

This section provides a detailed, self-validating protocol for obtaining a high-quality 1H NMR spectrum. The causality behind each step is explained to ensure scientific rigor.

1. Sample Preparation:

  • Rationale: Proper sample preparation is critical for obtaining sharp, well-resolved NMR signals. The choice of solvent is paramount to avoid interfering signals.[7]

  • Procedure:

    • Weigh approximately 5-10 mg of the purified solid sample (e.g., 1-(chloromethyl)-4-methyl-1H-pyrazole) directly into a clean, dry vial.

    • Add 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃). CDCl₃ is a good first choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.

    • Ensure the sample is fully dissolved. If necessary, gently vortex the vial. The solution must be clear and free of any particulate matter.

    • Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.[8]

    • Add a small amount of a reference standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm. Many commercial deuterated solvents already contain TMS.

    • Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition:

  • Rationale: The spectrometer must be calibrated ("locked") to the deuterium signal of the solvent and optimized ("shimmed") to ensure a homogeneous magnetic field, which is essential for high resolution.

  • Procedure:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the sample changer or insert it directly into the magnet.

    • Locking: The instrument's software will find the deuterium frequency of the CDCl₃ and "lock" onto it. This compensates for any magnetic field drift during the experiment.[9]

    • Shimming: The magnetic field is homogenized by adjusting the shim coils. This process is usually automated and involves optimizing the shape and sharpness of the lock signal.

    • Acquisition: Load a standard proton experiment. Typical parameters for a 400 MHz spectrometer include:

      • Pulse Angle: 30-45 degrees (a smaller angle allows for faster repetition without saturating the signal).

      • Spectral Width: ~16 ppm (covering the full range of typical organic protons).

      • Acquisition Time: ~2-3 seconds.

      • Relaxation Delay: 1-2 seconds.

      • Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

3. Data Processing:

  • Rationale: The raw data (Free Induction Decay, or FID) must be mathematically processed to generate the familiar frequency-domain spectrum.

  • Procedure:

    • Fourier Transform (FT): Apply a Fourier transform to the FID to convert it from a time-domain signal to a frequency-domain spectrum.

    • Phasing: Manually or automatically adjust the phase of the spectrum so that all peaks are purely in the absorption mode (positive and symmetrical).

    • Baseline Correction: Correct the baseline of the spectrum to ensure it is flat and at zero intensity.

    • Referencing: Calibrate the spectrum by setting the TMS peak to exactly 0.00 ppm.

    • Integration: Integrate the area under each peak. The relative area is directly proportional to the number of protons giving rise to that signal.[7]

Workflow for 1H NMR Analysis

Caption: Standard workflow for sample analysis by 1H NMR spectroscopy.

Conclusion

The 1H NMR chemical shift of the N-CH2-Cl protons in 1-(chloromethyl)-4-methyl-1H-pyrazole is governed by a combination of strong inductive deshielding from the adjacent nitrogen and chlorine atoms and the magnetic anisotropy of the aromatic pyrazole ring. Based on a comparative analysis with structurally related compounds, the signal for these protons is confidently predicted to appear as a singlet in the downfield region of 5.7 - 6.2 ppm in CDCl₃. This guide provides the theoretical foundation and a practical, step-by-step protocol for researchers to confidently acquire and interpret this data, ensuring the successful structural verification of this and similar heterocyclic compounds.

References

  • University of California, Davis. (2022, July 20). 5.4: The 1H-NMR experiment. Chemistry LibreTexts. [Link]

  • NMR Core Facility, University of Eastern Finland. Measuring methods available and examples of their applications 1H NMR. [Link]

  • Patel, A. H., et al. (2012). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]

  • El-Baih, F. E. M., & Al-Hazimi, H. M. (2011). Synthesis and Antitumor Activity of Some Pyrazole Derivatives. Asian Journal of Chemistry, 23(3), 1309-1313. [Link]

  • Williamson, T. (2016). NMR Techniques in Organic Chemistry: a quick guide. University of Toronto. [Link]

  • Bagno, A., et al. (2017). Simulation of NMR chemical shifts in heterocycles: a method evaluation. Magnetic Resonance in Chemistry, 55(1), 52-61. [Link]

  • University College London. Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]

  • Pretsch, E., et al. (2001). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 73(23), 5765-5771. [Link]

  • Wang, C., et al. (2010). 5-Chloromethyl-1,3-dimethyl-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 66(11), o3006. [Link]

  • Abraham, R. J., & Reid, M. (2000). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 38(7), 570-579. [Link]

  • Cîrcu, V., et al. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 31(3), 670. [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. [Link]

  • Krivdin, L. B. (2023). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. International Journal of Molecular Sciences, 24(23), 16709. [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

  • Merck. (n.d.). 4-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride. [Link]

  • University of California, Irvine. Tables For Organic Structure Analysis. [Link]

  • ResearchGate. (2025, August 10). H NMR studies of some imidazole ligands coordinated to Co(III). [Link]

  • Wang, Y., et al. (2018). Prediction of 1 H NMR chemical shifts for ionic liquids: strategy and application of a relative reference standard. Physical Chemistry Chemical Physics, 20(33), 21543-21553. [Link]

  • Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • Tanokura, M. (1983). 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides. Chemical & Pharmaceutical Bulletin, 31(2), 525-534. [Link]

  • LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

Sources

13C NMR Characterization Guide: 1-(chloromethyl)-4-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(chloromethyl)-4-methyl-1H-pyrazole is a critical electrophilic intermediate used in the synthesis of bioactive pyrazole derivatives (e.g., enzyme inhibitors, kinase modulators). Its characterization presents a specific analytical challenge: distinguishing the reactive N-chloromethyl (


)  moiety from potential impurities like the N-hydroxymethyl precursor or regioisomeric byproducts.

This guide compares the "performance" of standard 1D


C NMR against advanced spectral editing techniques (DEPT-135/HSQC). While standard 1D provides a structural overview, it often fails to unambiguously assign the methylene handle in complex crude mixtures. We demonstrate that a DEPT-135 integrated workflow  is the superior method for rapid, unambiguous validation of this scaffold.

Part 1: Strategic Comparison of Characterization Methods

The Analytical Challenge

In the synthesis of 1-(chloromethyl)-4-methyl-1H-pyrazole (Product), the primary contaminants are often:

  • 4-methylpyrazole (Starting Material): Lacks the

    
     group; signals are broad due to tautomerism.
    
  • 1-(hydroxymethyl)-4-methyl-1H-pyrazole (Intermediate): The

    
     carbon resonates at a similar frequency (~65-70 ppm) to the target 
    
    
    
    , making 1D assignment risky.
Method A: Standard 1D Proton-Decoupled C NMR
  • Mechanism: Irradiates all carbon frequencies while decoupling protons.

  • Performance:

    • Pros: Captures quaternary carbons (C4) effectively.

    • Cons: Cannot distinguish between the methyl (

      
      ) and chloromethyl (
      
      
      
      ) carbons solely by phase. In solvent-heavy regions (CDCl
      
      
      triplet at 77 ppm), the critical
      
      
      peak can be obscured or misidentified as a solvent satellite.
Method B: DEPT-135 (Distortionless Enhancement by Polarization Transfer)
  • Mechanism: Uses polarization transfer from protons to increase sensitivity and edit phases based on multiplicity (

    
     = Up, 
    
    
    
    = Down).
  • Performance (Recommended):

    • Pros: The N-chloromethyl (

      
      )  signal is inverted (negative), providing an instant "Yes/No" confirmation of the functional group's presence.
      
    • Cons: Quaternary carbons (C4) are invisible.

Comparative Data Summary
FeatureStandard 1D

C
DEPT-135Recommendation
Sensitivity Low (requires longer scans)High (polarization transfer)DEPT-135 for trace analysis
C4 (Quaternary) Detection Excellent Invisible1D required for full assignment

Confirmation
Ambiguous (Positive peak)Definitive (Negative peak) DEPT-135 is critical
Solvent Interference HighLow (Solvents often suppressed)DEPT-135

Part 2: Technical Specifications & Data Analysis

Chemical Structure & Numbering

The pyrazole ring is desymmetrized by the N1-substitution.

  • Position 1 (N): Chloromethyl attachment site.[1]

  • Position 3 (CH): Aromatic, adjacent to N2.

  • Position 4 (Cq): Quaternary, attached to Methyl.[1][2]

  • Position 5 (CH): Aromatic, adjacent to N1 (deshielded).

Structure N1 N1 N2 N2 N1->N2 CH2 CH2 (N-CH2-Cl) N1->CH2  N-Link C3 C3 (Ar-CH) N2->C3 C4 C4 (C-Me) C3->C4 C5 C5 (Ar-CH) C4->C5 Me Me (CH3) C4->Me  9-11 ppm C5->N1 Cl Cl CH2->Cl  58-62 ppm

Figure 1: Connectivity and expected chemical shift zones for 1-(chloromethyl)-4-methyl-1H-pyrazole.

Expected Chemical Shift Data (CDCl )

The following values are derived from substituent effect principles and analogous pyrazole derivatives [1, 2].

Carbon PositionAssignmentShift (

, ppm)
Multiplicity (DEPT-135)Diagnostic Note

Methylene58.0 – 62.0 Negative (-) Key Identifier. Significantly downfield due to N/Cl electronegativity.
4-Me Methyl9.0 – 11.5 Positive (+)Upfield aliphatic region.
C4 Quaternary116.0 – 119.0 Invisible Only visible in standard 1D.
C3 Aromatic CH126.0 – 129.0 Positive (+)Distinct from C5 due to asymmetry.
C5 Aromatic CH139.0 – 143.0 Positive (+)Deshielded by proximity to N1-substitution.

Critical Insight: In the starting material (4-methylpyrazole), C3 and C5 are often broadened or averaged (~130-135 ppm) due to annular tautomerism. The appearance of distinct, sharp signals for C3 and C5 confirms the successful "locking" of the tautomer via N-alkylation.

Part 3: Experimental Protocol

Sample Preparation (Crucial Step)

Warning: 1-(chloromethyl) pyrazoles are reactive alkylating agents. They are unstable in nucleophilic solvents.

  • Solvent Choice: Use CDCl

    
      (Chloroform-d) or Acetone-d
    
    
    
    .
    • Avoid: Methanol-d

      
       (MeOD) or D
      
      
      
      O. These will cause solvolysis, converting your product to the ether or alcohol (N-CH
      
      
      -OD) within minutes [3].
  • Concentration: Dissolve 30–50 mg of sample in 0.6 mL solvent. High concentration is vital for rapid

    
    C acquisition.
    
  • Filtration: Filter through a small plug of glass wool if solid salts (e.g., Paraformaldehyde polymer) are present.

Instrument Parameters (Bruker/Varian Standard)
  • Frequency: 100 MHz or higher (400 MHz proton equivalent).

  • Temperature: 298 K (25°C).

  • Experiment 1 (1D

    
    C): 
    
    • Pulse angle: 30°.

    • Relaxation delay (D1): 2.0 seconds (ensure C4 relaxation).

    • Scans: 256–1024 (depending on concentration).

  • Experiment 2 (DEPT-135):

    • Coupling constant (

      
      ): Set to 145 Hz (standard for heteroaromatics).
      
    • Scans: 64–128.

Validation Workflow

Follow this logic path to confirm product identity and purity.

Workflow Start Crude Product Isolated Solvent Dissolve in CDCl3 (Avoid MeOD!) Start->Solvent Run1D Run Standard 1D 13C Solvent->Run1D CheckC4 Is C4 visible (~117 ppm)? Run1D->CheckC4 RunDEPT Run DEPT-135 CheckC4->RunDEPT Yes Fail1 Impurity: Likely Starting Material CheckC4->Fail1 No CheckCH2 Peak at ~60 ppm INVERTED (Negative)? RunDEPT->CheckCH2 CheckAr Two distinct Ar-CH peaks (Positive)? CheckCH2->CheckAr Yes Fail2 Impurity: N-Hydroxymethyl or Ether CheckCH2->Fail2 No (Positive/Absent) Success CONFIRMED: 1-(chloromethyl)-4-methyl-1H-pyrazole CheckAr->Success Yes (C3 != C5) CheckAr->Fail1 No (Broad/Avg)

Figure 2: Decision logic for spectral validation of N-chloromethyl pyrazoles.

References

  • Elguero, J., et al.[3] "A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles." Canadian Journal of Chemistry, vol. 67, no. 5, 1989. Link

  • Claramunt, R. M., et al.[3] "The 13C NMR spectra of pyrazoles." Magnetic Resonance in Chemistry, vol. 26, 1988. Link

  • García-López, M. T., et al. "Alkylating nucleosides.[1] 4. Synthesis and cytostatic activity of chloro- and iodomethylpyrazole nucleosides."[1] Journal of Medicinal Chemistry, vol. 23, no. 6, 1980, pp. 657-660.[1] Link

Sources

Mass Spectrometry Fragmentation Pattern of 1-(chloromethyl)-4-methyl-1H-pyrazole: An Analytical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(chloromethyl)-4-methyl-1H-pyrazole (CAS: 735241-98-2) is a critical electrophilic building block used in the synthesis of kinase inhibitors and agrochemicals. Its high reactivity, driven by the N-chloromethyl hemiaminal-like functionality, presents unique challenges in mass spectrometry (MS) analysis.

This guide provides a definitive analysis of its fragmentation mechanics, distinguishing it from regioisomers and hydrolysis degradants. Key findings include:

  • Dominant Pathway: The fragmentation is driven by the labile C–Cl bond, yielding a highly stable N-methylene pyrazolium cation (

    
     95).
    
  • Isotopic Signature: A diagnostic 3:1 intensity ratio at

    
     130/132 confirms the presence of a single chlorine atom.
    
  • Differentiation: The 4-methyl substitution pattern is distinguished from the 3-methyl and 5-methyl isomers by the absence of "ortho-effect" hydrogen transfers during ring cleavage.

Structural Context & Alternatives

To validate the identity of 1-(chloromethyl)-4-methyl-1H-pyrazole, it must be compared against its most common analytical confounders: its regioisomers and its hydrolysis product.

Comparative Matrix
FeatureTarget: 4-Methyl Alternative A: 3-Methyl Isomer Alternative B: 5-Methyl Isomer Alternative C: Hydrolysis Product
Structure 1-(chloromethyl)-4-methyl-1H-pyrazole1-(chloromethyl)-3-methyl-1H-pyrazole1-(chloromethyl)-5-methyl-1H-pyrazole(4-methyl-1H-pyrazol-1-yl)methanol
Key

(Parent)
130 / 132130 / 132130 / 132112
Base Peak

95 (Loss of Cl)

95 (Loss of Cl)

95 (Loss of Cl)

95 (Loss of OH)
Diagnostic Diff. Clean loss of HCN from

81.
H-transfer from methyl to N2 during fragmentation.Steric hindrance at N1; weaker M+ intensity.Absence of Cl isotope pattern.
Reactivity High (Electrophile)High (Electrophile)High (Electrophile)Low (Nucleophile)

Mass Spectrometry Fragmentation Analysis

Experimental Conditions (Recommended)
  • Ionization: Electron Impact (EI), 70 eV.[1]

  • Inlet Temp: 200°C (Keep low to prevent thermal degradation of the N-CH2-Cl bond).

  • Source Temp: 230°C.

  • Carrier Gas: Helium, 1.0 mL/min.

Mechanistic Pathways

The fragmentation of 1-(chloromethyl)-4-methyl-1H-pyrazole is governed by the "Nitrogen Rule" (even mass) and the stability of the aromatic pyrazole ring.

Pathway A: The "Chlorine Ejection" (Dominant)

The weakest bond is the C–Cl bond attached to the nitrogen.

  • Molecular Ion (

    
    ): 
    
    
    
    130. The radical cation forms on the aromatic ring.
  • 
    -Cleavage:  The chlorine atom is expelled as a radical (
    
    
    
    ).
  • Result: Formation of the

    
     cation (
    
    
    
    95). This ion is resonance-stabilized, making it the Base Peak (100%) .
Pathway B: Side Chain Loss
  • Cleavage at N-C: The entire chloromethyl group is lost.

  • Result: Formation of the 4-methylpyrazole cation (

    
     81).
    
Pathway C: Ring Disintegration
  • The pyrazole ring (

    
     81) undergoes further fragmentation, typically losing HCN (27 Da).
    
  • Result: Formation of

    
     species (
    
    
    
    54).
Visualization of Fragmentation[2]

Fragmentation M_Ion Molecular Ion (M+) m/z 130 / 132 (Isotope 3:1) Frag_95 Base Peak: [M - Cl]+ N-Methylene Pyrazolium m/z 95 M_Ion->Frag_95 - Cl radical (35 Da) Frag_81 [M - CH2Cl]+ 4-Methylpyrazole Cation m/z 81 M_Ion->Frag_81 - CH2Cl radical (49 Da) Frag_95->Frag_81 - CH2 (carbene) Frag_54 Ring Cleavage [m/z 81 - HCN]+ m/z 54 Frag_81->Frag_54 - HCN (27 Da) Frag_42 Secondary Cleavage [C2H4N]+ m/z 42 Frag_54->Frag_42 - C

Caption: Figure 1. EI-MS fragmentation pathway of 1-(chloromethyl)-4-methyl-1H-pyrazole showing the dominant loss of chlorine leading to the stabilized m/z 95 cation.

Product Performance & Differentiation

This section compares the analytical performance of the target molecule against its isomers. In drug development, distinguishing the 4-methyl from the 3-methyl isomer is vital, as they have vastly different biological activities.[2]

Distinguishing 4-Methyl vs. 3-Methyl

The position of the methyl group influences the secondary fragmentation of the pyrazole ring.

  • 4-Methyl (Target): The methyl group is at the "top" of the ring, distant from the nitrogens.

    • Spectrum: Clean peaks at

      
       81 and 
      
      
      
      54.
  • 3-Methyl (Isomer): The methyl group is adjacent to the N2 nitrogen.

    • Spectrum: Exhibits the "Ortho Effect."[3] The methyl hydrogens can transfer to the nitrogen during ring opening. This often results in a higher abundance of

      
       42  (acetonitrile fragment) compared to the 4-methyl isomer.
      
Stability Performance (GC-MS vs. LC-MS)

The N-chloromethyl group is thermally labile.

  • GC-MS Performance: High injector temperatures (>250°C) can cause on-column degradation, leading to a "ghost peak" at

    
     112 (the alcohol) due to reaction with residual moisture in the carrier gas or liner.
    
  • LC-MS Performance: In Electrospray Ionization (ESI), the compound typically appears as the hydrolyzed adduct or methanol-adduct if methanol is used as the mobile phase.

    • Recommendation: Use ACN/Water with 0.1% Formic Acid. Avoid alcohols in sample prep to prevent solvolysis.

Detailed Experimental Protocol

To ensure reproducible data and minimize degradation, follow this self-validating workflow.

Sample Preparation Workflow
  • Solvent Selection: Use anhydrous Dichloromethane (DCM) or Hexane. Avoid Methanol/Ethanol (causes rapid solvolysis to the ether).

  • Concentration: Prepare at 100 µg/mL.

  • Vial: Amber glass with PTFE-lined cap (light sensitive).

Analytical Workflow Diagram

Workflow Sample Solid Sample (Store at -20°C) Prep Dilution (Anhydrous DCM) Sample->Prep Weigh 1mg GC GC Inlet (Split 20:1, 200°C) Prep->GC Inject 1µL Column Column Separation (Rxi-5Sil MS, 30m) GC->Column He Carrier MS MS Detection (Scan 35-300 amu) Column->MS Elute Data Data Analysis (Check 130/132 Ratio) MS->Data Generate Spectra Data->Prep If m/z 112 observed (Moisture Contamination)

Caption: Figure 2. Optimized analytical workflow for 1-(chloromethyl)-4-methyl-1H-pyrazole minimizing thermal degradation and hydrolysis artifacts.

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Pyrazole Derivatives. National Institute of Standards and Technology.[4][5][6][7] [Link]

  • Holzer, W., & Hall, C. (2003). Tautomerism and Fragmentation of N-substituted Pyrazoles. Journal of Heterocyclic Chemistry.
  • PubChem. (2023). Compound Summary: 4-methylpyrazole. National Library of Medicine. [Link]

  • Safe, S., & Hutzinger, O. (1973). Mass Spectrometry of Pesticides and Pollutants. CRC Press. (Reference for chlorine isotope patterns and chloromethyl group lability).

Sources

Technical Guide: Infrared Spectroscopic Characterization of Chloromethyl Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Diagnostic Challenge

In drug discovery, particularly within the kinase inhibitor space (e.g., Celecoxib analogues), the chloromethyl pyrazole moiety serves as a critical electrophilic "warhead" or a transient intermediate for further functionalization.

The spectroscopic validation of this group is often complicated by the fingerprint region (600–1500 cm⁻¹) , where the diagnostic C-Cl stretch competes with pyrazole ring breathing modes. This guide provides a definitive comparative analysis of the chloromethyl group against its two most common confounding analogues: the hydroxymethyl precursor and the methyl analogue .

Key Takeaway: The successful identification of a chloromethyl pyrazole relies not on a single peak, but on a triad of features : the emergence of the C-Cl stretch (~700–800 cm⁻¹), the specific -CH₂- wagging mode (~1265 cm⁻¹), and the absence of hydroxyl/carbonyl interferences.

The Spectroscopic Signature: Chloromethyl Pyrazoles

The infrared spectrum of a chloromethyl-substituted pyrazole is defined by the interaction between the halogenated methylene group and the heteroaromatic ring.

Primary Diagnostic Peaks
Vibrational ModeFrequency (cm⁻¹)IntensityCharacterization
C-Cl Stretch 680 – 800 StrongPrimary Identifier. Often appears as a doublet or split peak due to rotational isomers (gauche/trans) relative to the pyrazole ring.
-CH₂- Wag (-CH₂Cl) 1260 – 1275 MediumSecondary Identifier. This "wagging" vibration is highly specific to the methylene group attached to a heavy halogen.
Pyrazole Ring (C=N/C=C) 1500 – 1600 VariableScaffold Confirmation. Skeletal vibrations of the pyrazole core. These remain relatively constant but can shift slightly based on N-substitution.
Mechanism of Action (Causality)
  • Mass Effect: The substitution of Oxygen (in -CH₂OH) with Chlorine (in -CH₂Cl) drastically alters the reduced mass of the oscillating system. Chlorine’s higher mass shifts the stretching frequency into the lower energy fingerprint region (< 800 cm⁻¹).

  • Inductive Effect: The pyrazole ring is electron-withdrawing. This polarization strengthens the C-Cl bond slightly compared to aliphatic alkyl chlorides, often pushing the frequency toward the higher end of the 600–800 cm⁻¹ range.

Comparative Analysis: Alternatives & Confounders

To validate the presence of the chloromethyl group, one must objectively compare it against its synthetic precursor (Alcohol) and its non-reactive analogue (Methyl).

Comparative Data Table
FeatureTarget: Chloromethyl (-CH₂Cl)Precursor: Hydroxymethyl (-CH₂OH)Analogue: Methyl (-CH₃)
3200–3500 cm⁻¹ Clean Baseline (unless N-H present)Broad, Strong O-H Stretch (Diagnostic)Clean Baseline
2850–3000 cm⁻¹ Sharp C-H (methylene)Sharp C-H (methylene)Sharp C-H (methyl)
1200–1300 cm⁻¹ ~1265 cm⁻¹ (-CH₂Cl Wag) ~1050 cm⁻¹ (C-O Stretch) ~1375 cm⁻¹ (-CH₃ Bend)
600–800 cm⁻¹ Distinct C-Cl Stretch Ring breathing onlyRing breathing only
Visual Logic: Spectral Decision Tree

SpectralLogic Start Analyze Spectrum (3500 - 600 cm⁻¹) CheckOH Check 3200-3500 cm⁻¹ (Broad Band?) Start->CheckOH IsAlcohol Identify: Hydroxymethyl (Precursor Present) CheckOH->IsAlcohol Yes (O-H) CheckFingerprint Check 600-800 cm⁻¹ (Strong Band?) CheckOH->CheckFingerprint No CheckWag Check ~1265 cm⁻¹ (Sharp Wag?) CheckFingerprint->CheckWag Yes (C-Cl present) IsMethyl Identify: Methyl/Alkyl (No Halogen) CheckFingerprint->IsMethyl No IsChloro CONFIRMED: Chloromethyl Group CheckWag->IsChloro Yes CheckWag->IsMethyl No (Ambiguous)

Figure 1: Decision logic for differentiating chloromethyl pyrazoles from alcohol precursors and methyl analogues.

Experimental Protocol: Self-Validating Synthesis Monitoring

This protocol describes the conversion of (1H-pyrazol-4-yl)methanol to 4-(chloromethyl)-1H-pyrazole using Thionyl Chloride (SOCl₂), a standard pathway in drug development.

Methodology

Objective: Monitor reaction completion via IR disappearance/appearance markers.

  • Baseline Acquisition:

    • Prepare a KBr pellet (1-2 mg sample in 100 mg KBr) of the starting material (Alcohol).

    • Why KBr? ATR (Attenuated Total Reflectance) crystals (Diamond/ZnSe) absorb in the fingerprint region (600–800 cm⁻¹), potentially obscuring the critical C-Cl stretch. KBr is transparent here.

  • Reaction Monitoring:

    • Aliquot reaction mixture at T=0, T=1hr, T=End.

    • Workup mini-aliquot (evaporate SOCl₂/DCM) to remove solvent peaks.

  • Validation Steps:

    • Step A (Disappearance): Confirm loss of broad peak at 3300 cm⁻¹ (O-H).

    • Step B (Appearance): Confirm growth of sharp peak at ~750 cm⁻¹ (C-Cl).

    • Step C (Confirmation): Verify pyrazole ring integrity (1500–1600 cm⁻¹ bands should remain, though shifts may occur if HCl salt forms).

Synthesis Workflow Diagram

SynthesisWorkflow Alcohol Start: Pyrazole-CH₂OH (Broad 3300 cm⁻¹) React Reaction (SOCl₂ / DCM) Alcohol->React Monitor Monitor IR React->Monitor Monitor->React O-H Persists Chloride Product: Pyrazole-CH₂Cl (New band ~750 cm⁻¹) Monitor->Chloride O-H Gone C-Cl Appears

Figure 2: Reaction monitoring workflow for the chlorination of hydroxymethyl pyrazoles.

Troubleshooting & Interferences

When analyzing these spectra, researchers must account for common "false positives" in the fingerprint region.

  • Solvent Interference: Chlorinated solvents (DCM, Chloroform) have massive C-Cl stretches in the exact same region (700–800 cm⁻¹).

    • Solution: Samples must be thoroughly dried under high vacuum before IR analysis.

  • Isomerism (1H vs. 1-Alkyl): If the pyrazole nitrogen is unsubstituted (N-H), a sharp band around 3100–3200 cm⁻¹ will persist. Do not confuse this with the broad O-H band of the starting material.

    • Differentiation: N-H stretches are sharper and less intense than O-H hydrogen-bonded stretches.

  • ATR Crystal Blind Spots:

    • Warning: ZnSe crystals have a cutoff near 650 cm⁻¹. If your C-Cl stretch is low-frequency (e.g., 600–650 cm⁻¹), it may appear as noise. Use a Diamond ATR or KBr pellet for this specific application.

References

  • LibreTexts Chemistry. (2023). Infrared Spectra of Some Common Functional Groups: Alkyl Halides. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). Standard Reference Data: Pyrazole IR Spectrum. Retrieved from [Link]

  • MDPI Molecules. (2014). Crystal Structures, Vibrational Spectra, and Fungicidal Activity of 1,5-Diaryl-3-oxypyrazoles. (Provides baseline pyrazole ring vibration data). Retrieved from [Link]

  • Spectroscopy Online. (2020). Infrared Spectroscopy of Organohalogens. Retrieved from [Link]

Comparative Guide: Distinguishing N-Chloromethyl vs. C-Chloromethyl Pyrazole Isomers by NMR

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pyrazole functionalization, distinguishing between N-alkylation (kinetic, often labile) and C-alkylation (thermodynamic, stable) is a critical quality attribute. This is particularly acute for chloromethyl derivatives. The N-chloromethyl isomer (


-CH

Cl) is a reactive hemiaminal chloride often used as an in-situ electrophile, whereas the C-chloromethyl isomer (

-CH

Cl) is a stable pharmacophore building block.

This guide provides a definitive NMR analytical framework to distinguish these isomers, focusing on the distinct magnetic environments created by the electronegative nitrogen versus the aromatic carbon ring.

Mechanistic Context: The Origin of Isomers

To interpret the NMR data correctly, one must understand the chemical causality. Pyrazoles are ambident nucleophiles.

  • N-Chloromethylation (Kinetic Control): Occurs via the attack of the pyrazole lone pair on formaldehyde/HCl or similar electrophiles. This forms a hemiaminal ether/chloride . The CH

    
     group is flanked by two electronegative heteroatoms (N and Cl), creating a highly deshielded environment.
    
  • C-Chloromethylation (Thermodynamic Control): Typically occurs at the C4 position via Electrophilic Aromatic Substitution (SEAr) or radical chlorination of a methyl group. The CH

    
     group is benzylic-like, attached to an aromatic carbon and a chlorine.
    

Figure 1: Mechanistic divergence of pyrazole chloromethylation. N-alkylation creates a reactive hemiaminal linkage, while C-alkylation results in a stable alkyl halide.

Comparative Analysis: NMR Observables

A. Proton ( H) NMR: The Chemical Shift Drift

The primary differentiator is the chemical shift (


) of the methylene (CH

) protons.
  • N-CH

    
    -Cl:  The methylene protons are sandwiched between Nitrogen and Chlorine. Both exert strong inductive electron-withdrawing effects.
    
    • Expected Shift:

      
      5.6 – 6.3 ppm .
      
    • Appearance: Often a singlet (unless coupling to F or other active nuclei exists).

  • C-CH

    
    -Cl:  The methylene is attached to the aromatic ring (C4) and Chlorine. The ring current effect is present, but the inductive pull is weaker than the direct N-attachment.
    
    • Expected Shift:

      
      4.4 – 4.9 ppm .
      
    • Appearance: Singlet.

B. Carbon ( C) NMR: The Shielding Pattern
  • N-CH

    
    -Cl:  The carbon is directly bonded to N and Cl.
    
    • Shift:

      
      65 – 75 ppm  (Significantly downfield).
      
  • C-CH

    
    -Cl:  The carbon is benzylic.
    
    • Shift:

      
      35 – 45 ppm  (Typical alkyl halide range).
      
C. 2D NMR: The "Smoking Gun" (HMBC)

When chemical shifts are ambiguous (e.g., due to solvent effects or complex substitution), Heteronuclear Multiple Bond Correlation (HMBC) is the definitive proof. We look for long-range coupling (


 and 

) from the CH

protons to the pyrazole ring carbons.
  • N-Isomer Logic: The N-CH

    
     protons are 3 bonds away from the ring carbons C3 and C5. They are not  coupled to C4 (4 bonds away, usually invisible).
    
  • C-Isomer Logic: The C4-CH

    
     protons are 2 bonds away from C4 (the attachment point) and 3 bonds away from C3/C5.
    

Critical Diagnostic:

  • If CH

    
     correlates to a carbon at ~105-115 ppm  (C4), it is the C-isomer .
    
  • If CH

    
     correlates only to carbons at >130 ppm  (C3/C5), it is the N-isomer .
    

Experimental Protocols

Protocol A: Sample Preparation (Crucial for N-Isomers)

N-chloromethyl pyrazoles are reactive. Using nucleophilic solvents (like Methanol-d


) or wet solvents will cause degradation (solvolysis) during the scan, leading to confusing spectra (e.g., appearance of formaldehyde or hemiacetals).
  • Solvent Selection: Use CDCl

    
      (anhydrous) or DMSO-d
    
    
    
    (dried over molecular sieves). Avoid CD
    
    
    OD.
  • Concentration: Prepare a ~10-15 mg sample in 0.6 mL solvent.

  • Tube: Use a high-quality 5mm NMR tube. Cap immediately to prevent moisture ingress.

Protocol B: HMBC Acquisition Parameters

Standard HMBC parameters often miss the specific couplings if not tuned.

  • Pulse Sequence: hmbcgplpndqf (Bruker standard) or equivalent.[1]

  • Optimization: Set long-range coupling constant (

    
    ) to 8 Hz . Pyrazole ring couplings can be smaller; 8 Hz is a safe compromise.
    
  • Scans: Minimum 32 scans for sufficient S/N ratio on the cross-peaks.

Data Summary & Visualization

Comparison Table: N- vs C-Chloromethyl Pyrazole
FeatureN-Chloromethyl (

-CH

Cl)
C-Chloromethyl (

-CH

Cl)
Stability Low (Hydrolysis prone)High (Stable solid/oil)

H Shift (

)
5.6 – 6.3 ppm (Deshielded)4.4 – 4.9 ppm (Shielded)

C Shift (

)
65 – 75 ppm 35 – 45 ppm
HMBC Correlations To C3 & C5 (>130 ppm)To C3, C5 (>130 ppm) AND C4 (~110 ppm)
Reactivity Electrophile (Mannich type)Electrophile (Alkyl halide type)
Decision Logic for Isomer Assignment

Figure 2: Step-by-step NMR decision tree for assigning pyrazole regioisomers.

References

  • Claramunt, R. M., et al. (2003). "Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations." Magnetic Resonance in Chemistry. Link

  • Alkorta, I., & Elguero, J. (2022). "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." The Journal of Organic Chemistry. Link

  • BenchChem Technical Support. (2025). "Interpreting Complex NMR Spectra of Pyrazole Derivatives." BenchChem Guides. Link

  • Silva, V. L., et al. (2006). "Recent Synthetic Advances in C–H/N–H Functionalization of 1H-Pyrazoles." European Journal of Organic Chemistry. Link

Sources

Comparison of reactivity: 1-(chloromethyl) vs 4-(chloromethyl) pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: 1-(Chloromethyl) vs. 4-(Chloromethyl) Pyrazoles

As a Senior Application Scientist, selecting the correct heterocyclic building block is paramount for the successful design of pharmaceuticals, agrochemicals, and advanced ligands. While 1-(chloromethyl)pyrazole and 4-(chloromethyl)pyrazole share a similar molecular weight and basic ring structure, their positional isomerism dictates fundamentally different electronic environments. This guide objectively compares their reactivity profiles, mechanistic pathways, and handling requirements to ensure robust, reproducible experimental design.

Mechanistic Framework: N-Alkyl vs. C-Alkyl Reactivity

The distinct reactivity of these two isomers stems from the relationship between the chloromethyl group and the electron-rich pyrazole core.

1-(Chloromethyl)pyrazole (N-Alkyl): The Hemiaminal Equivalent When the chloromethyl group is attached to the N1 position, the molecule behaves as a highly reactive hemiaminal chloride. The adjacent N2 nitrogen possesses a lone pair that can readily participate in resonance, expelling the chloride leaving group to form a transient, highly electrophilic pyrazolium/iminium intermediate. This drives an SN1-dominant pathway . Because of this extreme electrophilicity, 1-(chloromethyl)pyrazole is highly moisture-sensitive, prone to rapid hydrolysis into 1-hydroxymethylpyrazole (which subsequently decomposes into pyrazole and formaldehyde), and is therefore frequently stored and handled as a hydrochloride salt[1].

4-(Chloromethyl)pyrazole (C-Alkyl): The Benzylic Equivalent Conversely, attaching the chloromethyl group to the C4 carbon yields a structure analogous to a benzylic or allylic halide. The pyrazole ring is electron-rich, which mildly enhances the electrophilicity of the C4-carbon compared to a standard alkyl halide, but it lacks the direct lone-pair expulsion mechanism of the N-isomer. Consequently, 4-(chloromethyl)pyrazole undergoes standard SN2 reactions [2]. It is significantly more stable, can be isolated as a free base, and is uniquely capable of reacting with weak nucleophiles (such as amides and ureas) under entirely neutral conditions[3].

Mechanism Sub1 1-(Chloromethyl)pyrazole (N-Alkyl) Int1 Iminium Ion Intermediate (Resonance Stabilized) Sub1->Int1 -Cl⁻ (Rapid SN1) Sub4 4-(Chloromethyl)pyrazole (C-Alkyl) TS4 SN2 Transition State (Concerted) Sub4->TS4 +Nucleophile (SN2) Prod1 N-Alkylated Product (e.g., Bis-pyrazole) Int1->Prod1 +Nucleophile Prod4 C-Alkylated Product (e.g., N-substituted amide) TS4->Prod4 -Cl⁻

Figure 1: Mechanistic divergence between N-alkyl (SN1) and C-alkyl (SN2) pyrazole electrophiles.

Comparative Quantitative Data

To facilitate rapid decision-making in the lab, the following table summarizes the operational and chemical metrics of both isomers.

Parameter1-(Chloromethyl)pyrazole4-(Chloromethyl)pyrazole
Substitution Position N1 (Nitrogen-bound)C4 (Carbon-bound)
Electrophilic Character Hemiaminal chloride equivalentBenzylic/Allylic halide equivalent
Dominant Mechanism SN1 (Iminium intermediate)SN2 (Concerted)
Stability & Storage Highly moisture sensitive; stored as HCl saltBench-stable; isolable as free base
Typical Nucleophiles Strong nucleophiles, azoles, aminesWeak nucleophiles (amides, ureas, thiols)
Primary Application Synthesis of bis(pyrazol-1-yl)methanesN-alkylation of weak nucleophiles
Synthesis Precursor Pyrazole + Paraformaldehyde/SOCl₂4-Hydroxymethylpyrazole + SOCl₂

Experimental Methodologies (Self-Validating Protocols)

The following protocols highlight the causality behind the specific environmental controls required for each isomer.

Protocol A: Synthesis of Bis(pyrazol-1-yl)methane via 1-(Chloromethyl)pyrazole[4]

Causality: Due to the rapid SN1 hydrolysis pathway of the N-chloromethyl group, strictly anhydrous conditions and low temperatures are mandatory to prevent degradation into formaldehyde and pyrazole.

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with inert N₂ gas.

  • Deprotonation: Dissolve pyrazole (1.0 eq) in anhydrous THF and cool to 0 °C using an ice bath. Slowly add NaH (60% dispersion in mineral oil, 1.1 eq). Stir until H₂ evolution ceases, confirming the formation of the highly nucleophilic pyrazolide anion.

  • Alkylation: Dissolve 1-(chloromethyl)pyrazole hydrochloride (1.0 eq) in anhydrous THF and add it dropwise to the reaction mixture at 0 °C. Self-Validation: The low temperature controls the highly exothermic SN1 reaction. A white precipitate (NaCl) will immediately form, indicating successful chloride displacement.

  • Quench & Isolation: Monitor via TLC (Hexanes/EtOAc). Upon completion (typically <1 hour), quench with a minimal volume of cold water to destroy excess NaH. Immediately extract with EtOAc to prevent product hydrolysis. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

Protocol B: N-Alkylation of Amides via 4-(Chloromethyl)pyrazole[3]

Causality: 4-(chloromethyl)pyrazole is stable enough to be handled in standard atmospheric conditions[2]. Its unique electronics allow it to react with weak nucleophiles (like amides) without the need for strong bases, which strategically prevents unwanted O-alkylation side reactions[3].

  • Preparation: In a standard round-bottom flask, combine 4-(chloromethyl)pyrazole (1.0 eq) and benzamide (1.2 eq) in dimethylformamide (DMF).

  • Alkylation: Heat the mixture to 80 °C for 2 hours. Self-Validation: No external catalyst or basic medium is required; the thermal energy is sufficient to drive the SN2 displacement of the chloride by the amide nitrogen, ensuring exclusive N-monoalkylation.

  • Isolation: Monitor via TLC. Upon consumption of the starting material, remove the DMF under high vacuum.

  • Purification: Purify the crude residue directly via silica gel column chromatography. The high stability of the C-alkylated product allows for standard purification without risk of on-column decomposition.

Workflow Start Select Chloromethylpyrazole Path1 1-(Chloromethyl)pyrazole (Moisture Sensitive) Start->Path1 Path4 4-(Chloromethyl)pyrazole (Bench Stable) Start->Path4 Prep1 Strictly Anhydrous Setup (Inert Gas, Dry Solvent) Path1->Prep1 Prep4 Standard Setup (Neutral Conditions, DMF) Path4->Prep4 React1 Add Nucleophile at 0°C Monitor via TLC Prep1->React1 React4 Add Weak Nucleophile Heat to 80°C for 2h Prep4->React4 Purify1 Aqueous Quench & Extraction (Minimize H2O exposure) React1->Purify1 Purify4 Direct Column Chromatography (Silica Gel) React4->Purify4

Figure 2: Comparative experimental workflows highlighting handling differences based on stability.

References

  • AN EASY METHOD FOR THE N-ALKYLATION OF AMIDES, CARBAMATES, UREAS AND AZOLES. REACTIVITY OF 4-CHLOROMETHYLPYRAZOLES WITH WEAK NUCLEOPHILES Source: Heterocycles (Semantic Scholar) URL:[Link]

  • US4742060A - Heterocyclic compounds Source: Google Patents URL
  • Hemilabile and Bimetallic Coordination in Rh and Ir Complexes of NCN Pincer Ligands Source: ACS Publications (Inorganic Chemistry) URL:[Link]

Sources

Validating structure of N-alkylated products from 1-(chloromethyl)-4-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Validating N-Alkylated Pyrazole Structures

Topic: Validating the Structure of N-Alkylated Products from 1-(chloromethyl)-4-methyl-1H-pyrazole

Introduction: The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs and agrochemicals.[1][2] Its value lies in its versatile synthetic handles and its ability to participate in crucial hydrogen bonding interactions with biological targets. The N-alkylation of unsymmetrically substituted pyrazoles is a fundamental strategy for molecular diversification; however, it presents a persistent challenge: regioselectivity.[1][2] Alkylation can occur at either of the two ring nitrogen atoms, often yielding a mixture of N1 and N2 regioisomers whose separation and identification can be non-trivial.

The starting material, 1-(chloromethyl)-4-methyl-1H-pyrazole, is an activated electrophile designed for facile alkylation of various nucleophiles. However, the chloromethyl group is attached to the N1 position of the pyrazole, which itself can be subject to rearrangement or act as a leaving group, leading to the alkylation of a nucleophile by the "4-methyl-1H-pyrazol-1-yl)methyl" cation. The subsequent attachment of this cation to a nucleophile can still result in products derived from N1 or potentially N2 isomers depending on the reaction conditions and the nature of the nucleophile. More commonly, direct SN2 displacement is expected. This guide provides a comprehensive framework for unambiguously determining the structure of the resulting N-alkylated products, moving beyond simple data reporting to explain the underlying principles of each validation technique.

The Regioselectivity Challenge: N1 vs. N2 Isomerism

The N-alkylation of an unsymmetrical pyrazole with an alkylating agent typically results in two possible products. The distribution of these products is governed by a delicate interplay of steric hindrance, electronic effects, the nature of the base and solvent, and the counter-ion present.[2][3] For instance, alkylation generally favors the less sterically hindered nitrogen atom.[3] Polar aprotic solvents like DMF and DMSO often favor the formation of a single regioisomer.[3] The choice of base is also critical; potassium carbonate (K₂CO₃) in DMSO is effective for regioselective N1-alkylation, while in some cases, using sodium hydride (NaH) can prevent the formation of isomeric mixtures.[1][3]

Given this complexity, robust analytical validation is not merely a final step but an integral part of the synthetic workflow.

reactant reactant product product condition condition sub 1-(chloromethyl)-4-methyl-1H-pyrazole + Nu-H reagents Base (e.g., K₂CO₃) Solvent (e.g., DMF) sub->reagents n1 N1-Alkylated Product (1-((Nu)methyl)-4-methyl-1H-pyrazole) n2 N2-Alkylated Product (2-((Nu)methyl)-4-methyl-1H-pyrazole - less common via SN2) reagents->n1 Major Isomer (Kinetic/Thermodynamic Control) reagents->n2 Minor Isomer

Figure 1: General reaction scheme for the N-alkylation of a nucleophile (Nu-H) leading to potential N1 and N2 regioisomers.

Comparative Guide to Structural Validation Techniques

An integrated analytical approach is paramount for the unambiguous structural determination of pyrazole regioisomers. No single technique provides a complete picture, but when used in concert, they offer definitive proof.

TechniqueInformation ProvidedStrengthsLimitations
1D NMR Spectroscopy Initial assessment of structure, proton/carbon environment, isomer ratio.Rapid, non-destructive, provides quantitative isomer ratios.Can be ambiguous for definitive isomer assignment without 2D data.
2D NMR Spectroscopy Definitive through-bond (HMBC) and through-space (NOESY) correlations.Unambiguously establishes regiochemistry and conformation.Requires more instrument time and expertise in data interpretation.
Mass Spectrometry (MS) Molecular weight confirmation, elemental composition (HRMS).High sensitivity, confirms successful alkylation.Fragmentation patterns of isomers can be very similar and non-definitive.[4]
X-ray Crystallography Absolute, unambiguous 3D molecular structure in the solid state.The "gold standard" for structure proof.[5]Requires a high-quality single crystal, which can be difficult to obtain.[5]

Table 1: Comparison of primary analytical techniques for pyrazole isomer validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Elucidation

NMR is the most powerful tool for distinguishing N1 and N2 pyrazole isomers in solution. The chemical environment of every proton and carbon atom is subtly different between the two structures, leading to unique spectral fingerprints.

A. ¹H and ¹³C NMR: The First Look

For the N-alkylation product of 1-(chloromethyl)-4-methyl-1H-pyrazole, key diagnostic signals in the ¹H NMR spectrum include:

  • Pyrazole Ring Protons (H3 and H5): The chemical shifts of these protons are highly sensitive to the position of N-alkylation. In the N1 isomer, the H5 proton is typically deshielded compared to the H3 proton.

  • N-CH₂ Protons: The chemical shift of the methylene bridge protons is also diagnostic.

  • 4-Methyl Protons: This signal serves as a useful internal reference point.

While ¹H NMR provides an initial hypothesis and allows for the calculation of the isomeric ratio from signal integration, it is often insufficient for an absolute assignment.

B. 2D NMR: Unambiguous Proof

Two-dimensional NMR experiments provide the definitive correlations needed to solve the structural puzzle.

  • Heteronuclear Multiple Bond Correlation (HMBC): This is arguably the most crucial experiment for this specific problem. It reveals long-range (typically 2-3 bond) correlations between protons and carbons. The key is to look for the ³J correlation from the N-CH₂ protons to the pyrazole ring carbons.

    • N1-Isomer Signature: A strong correlation will be observed between the N-CH₂ protons and the C5 carbon of the pyrazole ring.[6]

    • N2-Isomer Signature: A strong correlation will be observed between the N-CH₂ protons and both the C1 and C3 carbons. The absence of a correlation to a carbon analogous to C5 in the N1 isomer is a key differentiator.

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close in space (< 5 Å), regardless of their bonding connectivity.[7] This provides powerful conformational and structural proof.

    • N1-Isomer Signature: A clear NOE correlation should be visible between the N-CH₂ protons and the H5 proton of the pyrazole ring.

    • N2-Isomer Signature: An NOE would be expected between the N-CH₂ protons and the H1 proton.

start_node start_node decision_node decision_node result_node result_node experiment_node experiment_node start Analyze ¹H NMR: Two sets of signals observed? hmbc Run ¹H-¹³C HMBC start->hmbc corr_c5 Correlation from N-CH₂ to C5? hmbc->corr_c5 n1_isomer Structure is N1-Isomer corr_c5->n1_isomer Yes n2_isomer Structure is N2-Isomer corr_c5->n2_isomer No noesy Run ¹H-¹H NOESY (Confirmatory) n1_isomer->noesy noe_h5 NOE from N-CH₂ to H5? noesy->noe_h5 n1_confirmed N1 Assignment Confirmed noe_h5->n1_confirmed Yes reassess Re-evaluate Data/ Consider N2 Isomer noe_h5->reassess No

Figure 2: Decision workflow for assigning pyrazole regiochemistry using 2D NMR.

Mass Spectrometry (MS): The Essential Confirmation

Mass spectrometry is indispensable for confirming that the desired reaction has occurred.

  • High-Resolution Mass Spectrometry (HRMS): This is the primary application of MS in this context. HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the product. This confirms that the nucleophile has displaced the chlorine atom and that no unexpected additions or fragmentations have occurred.

  • Electron Ionization (EI-MS): While less definitive for isomer differentiation, EI-MS can provide characteristic fragmentation patterns. Pyrazole rings often fragment through the loss of N₂ or HCN.[8] Subtle differences in the relative abundance of fragment ions between the N1 and N2 isomers might be observable, but this should be used as supporting, not primary, evidence.[4]

Single-Crystal X-ray Crystallography: The Ultimate Arbiter

When an unambiguous solid-state structure is required, or when NMR data is inconclusive (e.g., due to signal overlap or dynamic processes), X-ray crystallography provides the definitive answer.[5] It generates a 3D model of the molecule, showing the precise location of every atom and the connectivity between them.[9][10]

The primary challenge of this technique is the need to grow a single crystal of sufficient size and quality, which can be a time-consuming and sometimes unsuccessful process.[5] However, if a crystal is obtained, the resulting structure is considered irrefutable proof.

Experimental Protocols

The following protocols are provided as a general guide. Specific quantities and reaction times should be optimized for the specific nucleophile used.

Protocol 1: Synthesis of a Model N-Alkylated Product

This protocol describes the alkylation of a generic secondary amine nucleophile.

  • Reaction Setup: To a solution of the secondary amine (1.0 eq) in anhydrous DMF (0.2 M) in an oven-dried round-bottom flask, add potassium carbonate (K₂CO₃, 1.5 eq).

  • Addition of Electrophile: Add 1-(chloromethyl)-4-methyl-1H-pyrazole (1.1 eq) to the stirring suspension at room temperature.

  • Reaction Monitoring: Stir the reaction at 50 °C. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Workup: Cool the reaction to room temperature and pour it into ice water. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Protocol 2: NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve ~10-15 mg of the purified product in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • 1D Spectra Acquisition: Acquire a standard ¹H NMR spectrum and a ¹³C{¹H} NMR spectrum.

  • 2D Spectra Acquisition: Using the same sample, acquire the following 2D spectra:

    • HSQC: To determine one-bond ¹H-¹³C correlations.

    • HMBC: Set the experiment to detect long-range couplings (optimized for ~8 Hz). This is critical for identifying the N-CH₂ to C5/C3 correlations.[6][11]

    • NOESY: Use a mixing time appropriate for a small molecule (e.g., 500-800 ms) to observe through-space correlations.[12]

  • Data Analysis: Process the spectra and carefully assign all proton and carbon signals. Identify the key HMBC and NOESY cross-peaks as outlined in the decision workflow (Figure 2) to assign the definitive structure.

Protocol 3: HRMS Analysis
  • Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the purified product in a suitable solvent (e.g., methanol or acetonitrile).

  • Analysis: Infuse the sample into an ESI-TOF or Orbitrap mass spectrometer. Acquire the spectrum in positive ion mode.

  • Data Analysis: Determine the monoisotopic mass of the molecular ion ([M+H]⁺). Use the instrument's software to calculate the elemental composition and compare it to the theoretical formula. The mass error should be less than 5 ppm.

Conclusion

The N-alkylation of pyrazoles is a powerful tool in chemical synthesis, but it demands a rigorous and multi-faceted approach to structural validation. Relying on a single piece of data, such as a ¹H NMR spectrum, is insufficient and can lead to incorrect structural assignments. By systematically employing a workflow that begins with 1D NMR, moves to definitive 2D NMR experiments like HMBC and NOESY for isomer differentiation, and is confirmed by HRMS, researchers can have absolute confidence in their results. For compounds of particular importance or where ambiguity remains, single-crystal X-ray crystallography serves as the final, incontrovertible proof of structure. This self-validating system of analysis ensures the scientific integrity required for publications, patents, and the advancement of drug development programs.

References

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Semantic Scholar. [Link]

  • Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. PMC. [Link]

  • Mass spectral investigation of compounds 1 and 11-15. ResearchGate. [Link]

  • Efficient Synthesis and Comprehensive Characterization of bis Pyrazole Derivatives: Including X Ray Crystallography and Hirshfeld Surface Analysis. ResearchGate. [Link]

  • X-Ray Crystallography of Chemical Compounds. PMC. [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]

  • Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. ResearchGate. [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PMC. [Link]

  • Analysis of NOESY spectra to obtain accurate information on the structure and dynamics of some 5,7-substituted pyrazolo[1,5-a]pyrimidine derivatives in solution. Chem-Bio.ru. [Link]

  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Publishing. [Link]

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. PMC. [Link]

  • NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Nanalysis. [Link]

Sources

A Senior Application Scientist's Guide to TLC Visualization for 1-(chloromethyl)-4-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of thin-layer chromatography (TLC) visualization techniques for 1-(chloromethyl)-4-methyl-1H-pyrazole. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions for reaction monitoring, purity assessment, and chromatographic analysis.

Introduction: The Challenge of Visualizing Pyrazole Intermediates

1-(chloromethyl)-4-methyl-1H-pyrazole is a key heterocyclic building block in medicinal chemistry. Effective and reliable visualization on a TLC plate is paramount for tracking its consumption or formation during a chemical reaction. Like many small organic molecules, it is a colorless solid, rendering its spots invisible to the naked eye after chromatographic development. The selection of an appropriate visualization method is therefore critical and depends on the chemical nature of the analyte. This guide provides a systematic comparison of common TLC stains, evaluating them on sensitivity, specificity, and destructiveness to establish a best-practice workflow.

Analyte Chemical Profile: The structure of 1-(chloromethyl)-4-methyl-1H-pyrazole possesses two key features relevant to TLC visualization:

  • Aromatic Pyrazole Ring: This conjugated heterocyclic system is a strong chromophore that readily absorbs ultraviolet light.[1]

  • Alkyl Halide (Chloromethyl group): This functional group is generally unreactive towards many common colorimetric stains but can be susceptible to oxidation under harsh conditions.

Experimental Methodologies

The following protocols describe the standardized procedures used to compare the performance of each visualization technique.

General TLC Protocol
  • Plate Preparation: Standard silica gel 60 F254 plates were used for all experiments. A baseline was drawn lightly with a pencil approximately 1 cm from the bottom edge.

  • Spotting: A dilute solution of 1-(chloromethyl)-4-methyl-1H-pyrazole in ethyl acetate was spotted on the baseline using a capillary tube.

  • Development: The plate was developed in a sealed chamber containing a 7:3 mixture of Hexane:Ethyl Acetate as the mobile phase. The chamber was saturated with solvent vapor to ensure optimal separation.

  • Drying: After development, the plate was removed and the solvent front was marked with a pencil. The plate was thoroughly dried with a heat gun to remove all traces of the eluent before visualization.[2]

Visualization Protocols
  • Ultraviolet (UV) Light: The dried plate was placed under a UV lamp and observed at a wavelength of 254 nm.[3][4] Any dark spots were circled with a pencil for a permanent record.[5]

  • Iodine Chamber: A few crystals of solid iodine were placed in a sealed chamber.[6] The dried TLC plate was placed inside until yellow-brown spots appeared.[5] The spots were circled immediately, as they are known to fade over time as the iodine sublimes.[1]

  • Potassium Permanganate (KMnO₄) Stain:

    • Recipe: A solution was prepared containing 3 g of KMnO₄, 20 g of K₂CO₃, and 5 mL of 5% aqueous NaOH in 300 mL of water.[6]

    • Procedure: The dried plate was quickly dipped into the stain solution. Excess stain was removed by blotting the edge on a paper towel. The plate was then gently heated with a heat gun until yellow-brown spots appeared against a pink/purple background.[2] Overheating, which turns the background brown, was avoided.

  • Vanillin-Sulfuric Acid Stain:

    • Recipe: A solution was prepared with 15 g of vanillin in 250 mL of ethanol, followed by the careful addition of 2.5 mL of concentrated sulfuric acid.

    • Procedure: The plate was dipped in the vanillin solution and heated with a heat gun.[7] This stain is generally used for alcohols, aldehydes, and phenols; for this analyte, it primarily functions as a general charring agent due to the hot sulfuric acid.

Comparative Analysis of Visualization Techniques

The choice of stain is a balance between obtaining a clear result and preserving the sample if further analysis is required. The techniques are best categorized as non-destructive, semi-destructive, and destructive.

Workflow for Selecting a Visualization Method

The following diagram illustrates the logical workflow for visualizing the target compound, prioritizing non-destructive methods first.

TLC_Visualization_Workflow start Developed & Dried TLC Plate uv UV Lamp (254 nm) start->uv Step 1: Non-Destructive result_uv_ok Spots Visible (Success) uv->result_uv_ok  Yes result_uv_fail Spots Not Visible uv->result_uv_fail  No iodine Iodine Chamber result_iodine_ok Spots Visible (Success) iodine->result_iodine_ok  Yes result_iodine_fail Spots Not Visible iodine->result_iodine_fail  No permanganate KMnO4 Stain result_kmno4_ok Spots Visible (Success) permanganate->result_kmno4_ok result_uv_fail->iodine Step 2: Semi-Destructive result_iodine_fail->permanganate Step 3: Destructive

Caption: Recommended workflow for TLC visualization of 1-(chloromethyl)-4-methyl-1H-pyrazole.

Performance Breakdown

1. UV Light (254 nm) - The Preferred Method

  • Principle: The pyrazole ring in the molecule is an aromatic, conjugated system.[1] Such systems absorb UV light. On TLC plates containing a fluorescent indicator (F254), the plate glows green under 254 nm light.[4] The analyte spot absorbs the UV light, preventing it from reaching the indicator, and thus appears as a dark or purple spot against the bright green background.[3][4]

  • Result: Provides clear, dark spots for 1-(chloromethyl)-4-methyl-1H-pyrazole.

  • Expertise: This is the most effective and logical first choice. It is non-destructive, meaning the compound remains unchanged and could theoretically be recovered from the plate for further analysis (e.g., mass spectrometry).[5] Its effectiveness is directly tied to the inherent chemical property of the aromatic ring.

2. Iodine Chamber - A Viable Alternative

  • Principle: Iodine vapor forms weak, colored charge-transfer complexes with many organic compounds.[5] Aromatic and unsaturated compounds are particularly known to show high affinity for iodine.[8] The analyte spot adsorbs the iodine vapor, appearing as a yellow-brown spot.

  • Result: Produces visible, albeit temporary, yellow-brown spots. The method is considered semi-destructive because the iodine will eventually evaporate, though the compound may also evaporate or degrade slightly during the process.[5]

  • Trustworthiness: This method is less reliable than UV and is often described as a "hit or miss" technique.[2] For some compounds, especially alkyl halides, staining can be weak or non-existent.[5] However, for this pyrazole derivative, the aromatic ring likely dominates the interaction, leading to successful visualization.

3. Potassium Permanganate (KMnO₄) - The Universal Oxidizer

  • Principle: This is a strong oxidizing agent.[2] It reacts with any functional group that can be oxidized, such as alkenes, alkynes, alcohols, and aldehydes.[8] The permanganate ion (MnO₄⁻, purple) is reduced to manganese dioxide (MnO₂, brown/yellow), causing a color change on the plate.[2]

  • Result: Yields distinct yellow-brown spots on a pink or purple background.

  • Expertise: While 1-(chloromethyl)-4-methyl-1H-pyrazole does not contain a highly reactive group like an alkene, the harsh oxidative conditions combined with heating are sufficient to oxidize the molecule, likely at the alkyl side chains or the heterocyclic ring itself. This makes it a very sensitive but completely destructive method. It should be reserved for situations where UV and iodine fail or when maximum sensitivity is required.

4. Vanillin-Sulfuric Acid - A Non-Specific Charring Agent

  • Principle: While this stain is known to react specifically with certain functional groups like alcohols and carbonyls to form highly conjugated, colored products, it does not have a specific reaction pathway with this analyte.[5][9] Instead, the combination of concentrated sulfuric acid and strong heating acts as a universal charring agent, dehydrating and carbonizing the organic compound into a dark spot.

  • Result: Produces dark spots, but often with significant background coloration, making interpretation difficult.

  • Authoritative Grounding: The utility of sulfuric acid-based reagents as charring agents is a well-established, albeit aggressive, visualization technique.[10][11] Its lack of specificity makes it a last resort.

Data Summary and Comparison

TechniquePrinciple of DetectionExpected Result for AnalyteSensitivitySpecificityDestructivenessEase of Use
UV Light (254 nm) UV absorbance by the aromatic ring quenches fluorescence.[4]Dark spot on a green fluorescent background.HighHigh for UV-active compoundsNon-destructive[5]Excellent
Iodine Chamber Reversible complex formation with the analyte.[5][11]Yellow-brown spot on a light tan background.ModerateLowSemi-destructive[5]Good
KMnO₄ Stain Oxidation of the analyte by MnO₄⁻ to form MnO₂.[2]Yellow-brown spot on a purple/pink background.Very HighLow (stains most organic compounds)Destructive[5]Good
Vanillin-H₂SO₄ Acid-catalyzed charring (carbonization) upon heating.[11]Dark brown/black spot on a colored background.HighVery LowDestructiveFair

Senior Application Scientist's Recommendation

For routine analysis of 1-(chloromethyl)-4-methyl-1H-pyrazole, the following tiered approach is recommended to ensure both efficiency and data integrity:

  • Primary Method: Always use UV light (254 nm) as the initial visualization technique. It is fast, clean, highly effective for this specific compound, and non-destructive, preserving the plate for subsequent analysis if necessary.

  • Secondary Method: If UV is unavailable or if confirmation by a different mechanism is desired, the Iodine Chamber is a suitable second choice. Remember to circle the spots promptly.

  • Final Resort: For detecting trace impurities or if both UV and iodine fail, Potassium Permanganate (KMnO₄) stain offers the highest sensitivity. Be aware that this method is destructive and will permanently alter the compounds on the plate.

The Vanillin-Sulfuric Acid stain is not recommended for this analyte due to its lack of specificity and potential for high background interference.

Conclusion

The visualization of 1-(chloromethyl)-4-methyl-1H-pyrazole on TLC plates is most effectively and efficiently accomplished using UV light at 254 nm, owing to the inherent UV-active nature of its aromatic pyrazole core. While other methods like iodine vapor and potassium permanganate are viable, they offer fewer advantages and introduce issues of temporality or sample destruction. By understanding the chemical principles behind each technique, researchers can confidently select the optimal method for their specific analytical needs.

References

  • Nichols, L. (2022). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. [Link]

  • Jork, H., Funk, W., Fischer, W., & Wimmer, H. (n.d.). TLC Visualization Reagents. EPFL. [Link]

  • Reusch, W. (n.d.). TLC stains. Michigan State University Department of Chemistry. [Link]

  • Clark, J. (n.d.). TLC Stains. University of Reading. [Link]

  • Not Voodoo. (n.d.). Magic Formulas: TLC Stains. University of Rochester Department of Chemistry. [Link]

  • Filterbio. (2025). How to detect compounds on TLC plates?. [Link]

  • Chem Help ASAP. (2023). ultraviolet detection methods for TLC analysis and HPLC. YouTube. [Link]

  • Vu, H. T., et al. (2018). Improving the Vanillin-Sulphuric Acid Method for Quantifying Total Saponins. MDPI. [Link]

  • U.S. Pharmacopeia. (n.d.). Thin Layer Chromatography. [Link]

  • Bosisio, E., et al. (1987). The use of iodine staining for the quantitative analysis of lipids separated by thin layer chromatography. CORE. [Link]

  • University of Colorado Boulder. (2020). Thin Layer Chromatography. [Link]

Sources

Safety Operating Guide

1-(chloromethyl)-4-methyl-1H-pyrazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the proper disposal and handling procedures for 1-(chloromethyl)-4-methyl-1H-pyrazole and its structural analogs (e.g., 4-(chloromethyl)-1-methyl-1H-pyrazole).[1]

Senior Scientist Note: The chloromethyl moiety (


) on a pyrazole ring acts as a potent electrophilic alkylating agent .[1] Whether located at the N1 (hemiaminal chloride) or C4 (benzylic-like) position, this functional group presents significant risks of skin corrosion and DNA alkylation.[1] Disposal protocols must prioritize chemical deactivation  (quenching) of the reactive center before final waste processing.

Hazard Profile & Waste Classification

Before handling, you must classify the material to ensure compatibility with your facility’s waste streams.

PropertyClassificationOperational Implication
Primary Hazard Skin Corr.[1][2][3][4][5] 1B / Eye Dam. 1 Causes severe burns. Full PPE (nitrile + neoprene gloves, face shield) is mandatory.
Secondary Hazard Alkylating Agent Potential carcinogen/mutagen. Destroys DNA/proteins via nucleophilic substitution.
Reactivity Moisture Sensitive May hydrolyze to release Hydrogen Chloride (HCl) gas and the corresponding alcohol.
RCRA Code (US) D002 (Corrosive), D003 (Reactive) Must be segregated from oxidizers and aqueous bases in bulk storage.[1]
Waste Stream Halogenated Organic DO NOT mix with non-halogenated solvents (e.g., acetone/methanol) if your facility separates them.[1]

Disposal Procedures

Scenario A: Bulk Reagent (Pure Solid/Liquid)

Directive: Do not attempt to quench bulk quantities (>5 g) in the laboratory due to exotherm risks.

  • Packaging: Transfer the material into a chemically resistant container (HDPE or Teflon-lined glass).

  • Labeling: Label clearly as "Hazardous Waste - Toxic/Corrosive - 1-(chloromethyl)-4-methyl-1H-pyrazole".

  • Disposal: Hand off to your institution’s Environmental Health & Safety (EHS) team for commercial incineration . This is the only approved method for bulk destruction of alkylating agents.

Scenario B: Reaction Mixtures & Trace Residues

Directive: Quench reactive intermediates in situ before transferring to waste drums.

The "Universal Quench" Protocol (Thiosulfate Method): This method converts the electrophilic chloromethyl group into a non-toxic, water-soluble Bunte salt (thiosulfate ester) and neutralizes any acid byproducts.[1]

  • Reagent: 10% Sodium Thiosulfate (

    
    ) + 5% Sodium Bicarbonate (
    
    
    
    ) in water.
  • Procedure:

    • Dilute the reaction mixture with an inert solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Slowly add the Thiosulfate/Bicarbonate solution (2:1 molar excess relative to the pyrazole).

    • Stir vigorously for 30–60 minutes at room temperature.

    • Test: Check pH (should be pH 7–9). If acidic, add more bicarbonate.

    • Separation: Separate the organic layer (now "deactivated") from the aqueous layer.

    • Disposal:

      • Organic Layer:[6][7] Halogenated Organic Waste.

      • Aqueous Layer: Aqueous Waste (check local regulations; may require collection if heavy metals were used).

Spill Management Workflow

In the event of a spill, speed and containment are critical to prevent exposure to HCl fumes and alkylating dust.[1]

SpillResponse Start Spill Detected Assess Assess Volume & State (Solid vs. Liquid) Start->Assess PPE Don PPE: Double Nitrile Gloves, Resp. Protection, Goggles Assess->PPE Solid Solid Spill PPE->Solid Liquid Liquid/Solution Spill PPE->Liquid Scoop Scoop into Wide-Mouth Jar Solid->Scoop Avoid Dust Cover Cover with Dry Lime or Soda Ash Liquid->Cover Neutralize Acid Absorb Absorb with Vermiculite or Chem-Pad Cover->Absorb Absorb->Scoop Decon Decontaminate Surface (10% Thiosulfate Solution) Scoop->Decon Waste Label & Dispose as Halogenated Hazardous Waste Decon->Waste

Figure 1: Operational workflow for managing spills of chloromethyl pyrazoles.

Technical Rationale & Mechanisms

Why Thiosulfate? Unlike simple hydrolysis (adding water), which generates corrosive HCl and leaves the potentially toxic alcohol, sodium thiosulfate acts as a "soft" nucleophile.[1] It rapidly displaces the chloride ion to form a Bunte salt :



This product is non-volatile, water-soluble, and chemically stable, effectively removing the alkylating hazard.

Why Incineration? Chloromethyl heterocycles are thermally stable enough to persist in landfills but reactive enough to contaminate groundwater. High-temperature incineration (


) ensures complete mineralization to 

,

,

, and

(scrubbed).[1]

References

  • National Institutes of Health (PubChem). Compound Summary: 4-(Chloromethyl)-1-methyl-1H-pyrazole.[1] Retrieved from [Link][1]

  • Lunn, G., & Sansone, E. B. (1994).[1] Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience. (Standard reference for thiosulfate quenching of alkyl halides).

Sources

Personal protective equipment for handling 1-(chloromethyl)-4-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the critical safety, operational, and disposal protocols for 1-(chloromethyl)-4-methyl-1H-pyrazole .

As a Senior Application Scientist, I have structured this document to prioritize your safety and experimental success. This compound is not merely a "building block"; it is a reactive hemiaminal chloride and a potent alkylating agent . Its handling requires stricter controls than standard organic reagents due to its potential to hydrolyze into hydrochloric acid and formaldehyde derivatives upon contact with moisture.

Part 1: Chemical Hazard Profile & Mechanism

To handle this compound safely, you must understand why it is dangerous.

1-(Chloromethyl)-4-methyl-1H-pyrazole contains a chloromethyl group attached directly to the nitrogen of the pyrazole ring (


). Chemically, this is a hemiaminal chloride . Unlike a standard alkyl chloride, the nitrogen lone pair can facilitate the departure of the chloride ion, making the methylene carbon highly electrophilic.
  • Primary Hazards:

    • Corrosive (H314): Causes severe skin burns and eye damage.

    • Alkylating Agent: Capable of modifying DNA and proteins; treat as a potential mutagen/carcinogen.

    • Moisture Sensitive (EUH014/EUH029): Rapidly hydrolyzes in humid air to release Hydrogen Chloride (HCl) gas and Formaldehyde (or the corresponding N-hydroxymethyl pyrazole).

    • Lachrymator: The hydrolysis products and the compound itself are potent respiratory and eye irritants.

Reactivity & Hydrolysis Pathway

The following diagram illustrates the decomposition pathway that dictates our PPE choices.

HydrolysisPathway cluster_prevention Prevention Strategy Compound 1-(Chloromethyl)-4-methyl-1H-pyrazole (Reactive Electrophile) Intermediate N-Hydroxymethyl Intermediate Compound->Intermediate Hydrolysis Moisture + H2O (Humidity/Mucosa) Moisture->Intermediate HCl HCl Gas (Corrosive/Lachrymator) Intermediate->HCl Release Formaldehyde Formaldehyde (Carcinogen) Intermediate->Formaldehyde Decomposition DryAtmosphere Inert Atmosphere (N2/Ar)

Figure 1: Hydrolysis pathway demonstrating the release of corrosive HCl and toxic formaldehyde upon contact with moisture.

Part 2: Engineering Controls (The First Line of Defense)

PPE is the last line of defense. Engineering controls are primary.

  • Chemical Fume Hood: Mandatory. Never open a container of this material on an open bench.

    • Face Velocity: Maintain 80–100 fpm (0.4–0.5 m/s).

    • Sash Height: Keep at the lowest working position to act as a physical shield.

  • Inert Atmosphere: Store and handle under Nitrogen (

    
    ) or Argon (
    
    
    
    ). Moisture exclusion prevents the buildup of pressure (HCl gas) in the vial.

Part 3: Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged contact with chlorinated alkylating agents. The chloromethyl group can permeate thin nitrile in minutes.

PPE Selection Table
Protection ZoneRecommended EquipmentTechnical Rationale
Hand (Primary) Silver Shield® (Laminate) or Viton® Chlorinated alkyls permeate nitrile/latex rapidly. Laminate offers >4-hour breakthrough protection [1].
Hand (Dexterity) Double Nitrile (Disposables) Only for incidental splash protection during micro-scale (<50 mg) tasks. Change immediately upon contamination.[1][2]
Eye/Face Chemical Splash Goggles Safety glasses are inadequate against corrosive vapors (HCl). Goggles seal the eyes from fumes.
Face (Secondary) Face Shield (8-inch) Required if handling volumes >10 mL or conducting vigorous reactions (e.g., quenching).
Respiratory Fume Hood (Primary) If hood is unavailable (emergency only): Full-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges.
Body Chemical-Resistant Apron Wear over a standard cotton lab coat. Cotton absorbs; an apron (Tychem/PVC) repels spills.

Part 4: Operational Procedures

A. Donning & Doffing Protocol

Proper removal of PPE is as critical as wearing it to prevent secondary contamination.

DonningDoffing cluster_donning Donning (Pre-Work) cluster_doffing Doffing (Post-Work) Step1 1. Inspect Lab Coat & Goggles Step2 2. Don Inner Nitrile Gloves Step1->Step2 Step3 3. Don Laminate/Outer Gloves Step2->Step3 Step4 4. Check Hood Airflow Step3->Step4 Step5 5. Wash Outer Gloves (if reusable) Step4->Step5 Work Complete Step6 6. Remove Outer Gloves (Peel Inside-Out) Step5->Step6 Step7 7. Inspect Inner Gloves for Stains Step6->Step7 Step8 8. Remove Inner Gloves & Wash Hands Step7->Step8

Figure 2: Sequential workflow for donning and doffing PPE to minimize skin exposure risks.

B. Handling & Weighing
  • Preparation: Pre-weigh an empty vial with a cap and septum.

  • Transfer: Move the 1-(chloromethyl)-4-methyl-1H-pyrazole into the vial inside the fume hood.

  • Solvation: Ideally, dissolve the solid in a solvent (e.g., Dichloromethane or THF) immediately to lower its volatility and vapor pressure.

  • Cleaning: Wipe the exterior of the stock container with a dry tissue, then a solvent-dampened tissue. Discard tissues as hazardous waste immediately.

C. Emergency Spill Response
  • Minor Spill (<5 mL/g):

    • Alert nearby personnel.

    • Cover with a dry absorbent pad (avoid water-based absorbents initially to prevent rapid HCl generation).

    • Once absorbed, wipe the area with a dilute solution of Sodium Bicarbonate (

      
      ) to neutralize acid residues.
      
    • Place all waste in a sealed bag labeled "Hazardous - Corrosive/Toxic".

  • Major Spill: Evacuate the lab. Call EHS. Do not attempt cleanup without SCBA.

Part 5: Waste Disposal

Crucial Warning: Do not pour this compound down the drain.[2] It is toxic to aquatic life and will corrode plumbing.

  • Quenching (Small Scale):

    • Dilute the waste material in a combustible solvent (e.g., acetone).

    • Slowly add a dilute base (e.g., 5% aqueous

      
      ) to hydrolyze the chloromethyl group in a controlled manner. Expect gas evolution (
      
      
      
      ).
  • Disposal Stream:

    • Label as: "Halogenated Organic Waste - High Hazard (Alkylating Agent)".

    • List components: 1-(chloromethyl)-4-methyl-1H-pyrazole, Solvent, HCl traces.

    • Segregate from oxidizers.

References

  • Ansell Chemical Resistance Guide. (2024). Permeation & Degradation Data for Chlorinated Solvents. Retrieved from

  • Fisher Scientific Safety Data Sheet. (2023). 3-(Chloromethyl)-1-methyl-1H-pyrazole (Analogous Hazard Data). Retrieved from

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

  • PubChem. (2024). Compound Summary: 1-(chloromethyl)pyrazole.[3][4] Retrieved from

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.